d-Sophoridine
Description
Propriétés
IUPAC Name |
7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBXGIUJOOQZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871734 | |
| Record name | Matridin-15-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-02-8 | |
| Record name | Matrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
The Anti-Cancer Mechanism of d-Sophoridine: A Technical Overview for Researchers
Abstract
d-Sophoridine, a quinolizidine (B1214090) alkaloid extracted from Sophora alopecuroides, has demonstrated significant anti-tumor activities across a spectrum of cancer cell lines.[1][2][3][4] This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells, providing an in-depth analysis for researchers, scientists, and drug development professionals. It has been shown to impede cancer cell proliferation, trigger apoptosis and cell cycle arrest, and hinder metastasis and invasion.[2][3][4] The multifaceted anti-cancer effects of this compound are attributed to its ability to modulate a variety of critical signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.[1][5] This document presents a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways involved.
Introduction
This compound is a natural compound that has garnered considerable interest for its therapeutic potential in oncology.[6] Initially approved for the treatment of malignant trophoblastic tumors, its application is expanding as research uncovers its efficacy against a broader range of cancers, including lung, liver, pancreatic, gastric, and colon cancers.[1][7] This guide provides a comprehensive examination of the molecular mechanisms that underpin the anti-neoplastic properties of this compound.
Effects on Cancer Cell Viability and Proliferation
This compound exhibits a dose- and time-dependent inhibitory effect on the growth of various cancer cell lines.[1] This cytotoxicity is selective, with a lower impact observed on normal, non-cancerous cells.[8]
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) values of this compound and its derivatives have been determined in numerous cancer cell lines, highlighting its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SGC7901 | Gastric Cancer | 3.52 | [1][9] |
| AGS | Gastric Cancer | 3.91 | [1][9] |
| SW480 | Colorectal Cancer | 3140 (as sophoridine) | [1] |
| Miapaca-2 | Pancreatic Cancer | ~20-200 | [8] |
| PANC-1 | Pancreatic Cancer | ~20-200 | [8] |
| MCF-7 | Breast Cancer | 87.96 | [10][11] |
| MDA-MB-231 | Breast Cancer | 81.07 | [10][11] |
| H460 | Non-Small Cell Lung Cancer | 53.52 (at 48h) | [12] |
| Lewis Lung Carcinoma | Non-Small Cell Lung Cancer | 40.10 (at 48h) | [12] |
| HepG2 (Derivative 3) | Liver Cancer | 0.011-0.041 (mM) | [1] |
| HCT116 (Derivative 3) | Colon Cancer | 0.011-0.041 (mM) | [1] |
| H1299 (Derivative 3) | Lung Cancer | 0.011-0.041 (mM) | [1] |
| U87 (Derivative 3) | Glioblastoma | 0.011-0.041 (mM) | [1] |
| MCF-7 (Derivative 3) | Breast Cancer | 0.011-0.041 (mM) | [1] |
| KB (Derivative 3) | Oral Cancer | 0.011-0.041 (mM) | [1] |
| A549 (Derivative 05D) | Non-Small-Cell Lung Cancer | 4.31 (µg/mL) | [7] |
| HT1080 (Derivative 05D) | Fibrosarcoma | 5.5 (µg/mL) | [7] |
| U87-MG (Derivative 05D) | Glioblastoma | 5.07 (µg/mL) | [7] |
| HepG2 (Derivative 05D) | Hepatoma | 4.6 (µg/mL) | [7] |
Induction of Apoptosis
A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis.[6] This is achieved through the modulation of key apoptotic regulators.
Mitochondrial-Mediated Apoptosis
This compound triggers the intrinsic apoptotic pathway by altering the balance of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][2] This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, including caspase-3, caspase-7, and caspase-9, ultimately leading to apoptosis.[1][2] The cleavage of poly (ADP-ribose) polymerase (PARP) is another indicator of this compound-induced apoptosis.[1][13]
Role of Reactive Oxygen Species (ROS)
In some cancer cell lines, such as pancreatic and liver cancer cells, this compound has been shown to induce the generation of reactive oxygen species (ROS).[1][8] The accumulation of ROS can lead to oxidative stress and subsequently trigger mitochondrial-dependent apoptosis.[1]
Cell Cycle Arrest
This compound can halt the progression of the cell cycle, thereby inhibiting cancer cell division and proliferation. The specific phase of cell cycle arrest can vary depending on the cancer cell type.
-
G2/M Phase Arrest: In gastric cancer cells, this compound induces cell cycle arrest at the G2/M phase.[1][6][9] This is associated with the downregulation of cyclin B1 and CDK1.[6]
-
S Phase Arrest: In pancreatic cancer cells, this compound causes an accumulation of cells in the S phase.[1][8]
-
G0/G1 Phase Arrest: Derivatives of sophoridine (B192422) have been shown to induce G0/G1 phase arrest in breast cancer and other cell lines.[1]
Modulation of Key Signaling Pathways
The anti-cancer effects of this compound are orchestrated through its influence on multiple intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. This compound has been shown to suppress this pathway.[5][14] In liver cancer cells, it regulates the PTEN/PI3K/Akt pathway.[1] Sophoridine derivatives have also been demonstrated to inhibit the phosphorylation of key mTOR substrates like p70S6K and 4E-BP1 in triple-negative breast cancer.[13]
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Extraction, Separation, Antitumor Effect, and Mechanism of Alkaloids in Sophora alopecuroides: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- 7. Sophoridinol derivative 05D induces tumor cells apoptosis by topoisomerase1-mediated DNA breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sophoridine Derivatives Induce Apoptosis and Autophagy to Suppress the Growth of Triple-Negative Breast Cancer through Inhibition of mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
d-Sophoridine: A Technical Guide to its Mechanisms in Apoptosis Induction and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sophoridine, a quinolizidine (B1214090) alkaloid extracted from the traditional Chinese herb Sophora alopecuroides, has demonstrated significant anti-tumor properties across a variety of cancer types.[1][2][3] Its therapeutic potential stems from its ability to inhibit cancer cell proliferation, invasion, and metastasis while concurrently inducing programmed cell death (apoptosis) and arresting the cell cycle.[1] This technical guide provides an in-depth examination of the molecular mechanisms underpinning d-Sophoridine's efficacy, with a specific focus on its role in inducing apoptosis and mediating cell cycle arrest. We will dissect the key signaling pathways involved, present quantitative data from various studies, and provide detailed experimental protocols for researchers seeking to investigate its effects.
Mechanism of Action: Apoptosis Induction
This compound primarily induces apoptosis through the intrinsic, or mitochondrial-mediated, pathway. This process is often initiated by the generation of reactive oxygen species (ROS), which disrupts mitochondrial function and triggers a cascade of downstream events.[4][5]
2.1 Role of ROS and the Mitochondrial Pathway Treatment with this compound leads to a significant increase in intracellular ROS levels.[4][5] This oxidative stress causes a loss of mitochondrial membrane potential (ΔΨm) and alters the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[4] Specifically, this compound upregulates the expression of pro-apoptotic proteins like Bax and Bad while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4] This shift in the Bax/Bcl-2 ratio is a critical step that leads to the release of cytochrome c from the mitochondria into the cytosol.[4][6]
2.2 Caspase Activation Cascade Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which activates the initiator caspase, Caspase-9.[5][7] Activated Caspase-9 then cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7.[5] These effector caspases are responsible for cleaving key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5] The induction of apoptosis by this compound is often dose-dependent.[8]
Mechanism of Action: Cell Cycle Arrest
In addition to inducing apoptosis, this compound exerts its anti-proliferative effects by arresting the cell cycle at various phases, most commonly the G1 or S phase, depending on the cancer cell type.[4][8][9] This arrest prevents cancer cells from proceeding through the division cycle, thus inhibiting tumor growth.
3.1 G1 Phase Arrest In several cancer cell lines, this compound causes cell cycle arrest at the G1 phase.[8] This is achieved by modulating the expression of key G1 checkpoint proteins. Studies show that this compound can downregulate the expression of Cyclin D1 and its partner cyclin-dependent kinases, CDK2 and CDK4.[8][10] The inhibition of the CDK4/Cyclin D1 complex prevents the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry. Furthermore, this compound can upregulate the expression of CDK inhibitors like p21, which further suppresses the activity of CDK-cyclin complexes.[8]
3.2 S Phase Arrest In other contexts, such as pancreatic cancer cells, this compound has been shown to induce S phase arrest.[4][11] This effect is associated with the decreased expression of Cyclin A and CDK2, proteins essential for progression through the S phase.[4] This S phase arrest contributes significantly to the antiproliferative effects of the compound.[4]
Involvement of Key Signaling Pathways
The effects of this compound on apoptosis and the cell cycle are governed by its modulation of several critical intracellular signaling pathways.
4.1 PI3K/Akt Pathway The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a central regulator of cell survival and proliferation. In many cancers, this pathway is constitutively active, promoting growth and inhibiting apoptosis. This compound has been shown to inhibit the PI3K/Akt signaling pathway.[1][9] By suppressing the phosphorylation of Akt, this compound prevents the downstream activation of pro-survival signals and can lead to the upregulation of pro-apoptotic proteins.
4.2 Wnt/β-catenin Pathway The Wnt/β-catenin pathway plays a crucial role in cell fate determination and proliferation. Its aberrant activation is a hallmark of numerous cancers. Evidence suggests that this compound can inhibit this pathway, leading to decreased nuclear translocation of β-catenin and subsequent downregulation of its target genes, such as Cyclin D1 and c-Myc, which are critical for cell cycle progression.[1][9]
4.3 MAPK (ERK/JNK) Pathways The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways, are also modulated by this compound.[1][4] In pancreatic cancer cells, this compound induces a sustained activation of ERK and JNK phosphorylation.[4][11] The activation of JNK is linked to the induction of mitochondrial-related apoptosis, while ERK activation is associated with S phase cell cycle arrest.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| Miapaca-2 | Pancreatic Cancer | ~20 - 200 | 48 | [4] |
| PANC-1 | Pancreatic Cancer | ~20 - 200 | 48 | [4] |
| SGC7901 | Gastric Cancer | 3.52 | 48 | [5][7] |
| AGS | Gastric Cancer | 3.91 | 48 | [5][7] |
| SW480 | Colorectal Cancer | 3.14 mM (Note: high value) | Not Specified | [5][12] |
| MCF-7 | Breast Cancer | 87.96 | 48 | [13] |
| MDA-MB-231 | Breast Cancer | 81.07 | 48 | [13] |
| K562 | Leukemia | 0.55 - 1.7 (Derivative 6b) | Not Specified | [1] |
| HepG2 | Liver Cancer | 0.55 - 1.7 (Derivative 6b) | Not Specified |[1] |
Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Apoptotic Cells | Reference |
|---|---|---|---|---|---|
| HCT116 | 40 µg/mL 05D (derivative) for 24h | ~80% (vs. 40% control) | Not Specified | Not Specified | [8] |
| HCT116 | 27 µg/mL 05D (derivative) | Not Specified | Not Specified | 80.5% | [8] |
| Miapaca-2 | 20 µM for 48h | Not Specified | 38.67% (vs. 26.23% control) | Not Specified | [4] |
| PANC-1 | 20 µM for 48h | Not Specified | 39.16% (vs. 29.56% control) | Not Specified |[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound.
6.1 Cell Viability (MTT) Assay This assay measures the metabolic activity of cells as an indicator of viability.[14]
-
Cell Plating: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[15]
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).[4][16]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14][15][17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Reading: Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.[14] Read the absorbance at a wavelength of 570 nm (or 490 nm depending on the protocol) using a microplate reader.[14][15]
6.2 Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining) This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
-
Cell Collection: Following treatment with this compound, harvest both adherent and floating cells. Centrifuge at ~300-400g for 5 minutes.[20]
-
Washing: Wash the cell pellet once with cold PBS.[21]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[21]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[21] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[20][21]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[21]
-
Analysis: Analyze the samples immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[18]
6.3 Cell Cycle Analysis by Flow Cytometry This protocol quantifies the percentage of cells in each phase of the cell cycle.
-
Cell Collection: Harvest approximately 1-2 million cells per sample following this compound treatment.
-
Fixation: Wash cells with PBS, then fix them by adding dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C for several weeks.[22]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.[22]
-
Staining: Resuspend the cell pellet in a DNA staining solution containing Propidium Iodide (PI) and RNase A. The RNase is crucial to prevent staining of double-stranded RNA.[22]
-
Incubation: Incubate for at least 30 minutes at room temperature in the dark.[22]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
6.4 Western Blotting for Protein Expression This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle pathways (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1).[23][24][25]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-cleaved Caspase-3) overnight at 4°C.
-
Washing & Secondary Antibody Incubation: Wash the membrane multiple times with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[24]
Conclusion
This compound is a potent natural compound that effectively inhibits cancer cell proliferation through the dual mechanisms of apoptosis induction and cell cycle arrest.[1][7] Its ability to modulate multiple critical signaling pathways, including the ROS-mitochondrial axis, MAPK, PI3K/Akt, and Wnt/β-catenin pathways, underscores its potential as a multi-target anti-cancer agent.[1][9] The quantitative data and detailed methodologies provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in oncology. Future research should continue to elucidate its complex network of interactions and optimize its delivery and efficacy for clinical applications.
References
- 1. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- 7. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sophoridinol derivative 05D induces tumor cells apoptosis by topoisomerase1-mediated DNA breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclin D1 and cyclin D-dependent kinases enhance oral keratinocyte proliferation but do not block keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 21. bio-techne.com [bio-techne.com]
- 22. media.tghn.org [media.tghn.org]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Anti-inflammatory Effects of d-Sophoridine
This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, a natural quinolizidine (B1214090) alkaloid. It details the molecular mechanisms of action, summarizes quantitative data from preclinical studies, and outlines key experimental protocols for investigating its effects.
Introduction
This compound (also known as Sophoridine (B192422) or SRI) is a bioactive alkaloid primarily isolated from plants such as Sophora alopecuroides L[1][2][3]. It has garnered significant attention for its wide range of pharmacological activities, including anti-cancer, anti-viral, and analgesic properties[4][5][6][7]. Notably, extensive research has highlighted its potent anti-inflammatory effects, positioning it as a promising candidate for the development of novel therapeutics for inflammation-related diseases[4][7]. This document synthesizes the current understanding of this compound's anti-inflammatory action, focusing on its modulation of key signaling pathways and its effects in established in vitro and in vivo inflammatory models.
Molecular Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by targeting several critical signaling pathways involved in the inflammatory cascade. The primary mechanisms include the inhibition of the NF-κB and MAPK pathways, which are central regulators of pro-inflammatory gene expression.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal coordinator of the immune response to infection and inflammation[5]. Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6[2][3].
This compound has been shown to significantly suppress this pathway. Studies demonstrate that it can inhibit the phosphorylation of both p65 and IκB in LPS-induced lung injury models[4][6]. By preventing IκBα degradation and p65 nuclear translocation, this compound effectively blocks the downstream production of inflammatory mediators[2][8]. This inhibitory action is a cornerstone of its anti-inflammatory activity[5].
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another crucial signaling cascade in inflammation[9]. These kinases are activated by various extracellular stimuli, including LPS, and regulate the production of inflammatory cytokines and mediators[9].
This compound has been found to suppress the activation of the MAPK pathway. In models of LPS-induced acute lung injury, this compound inhibited the phosphorylation of p38 and JNK[4][6]. It also reportedly mitigates inflammatory responses by inhibiting p-ERK expression in liver tissues[4]. The TLR4/JNK axis has been specifically identified as a target for this compound's protective effect in LPS-stimulated RAW264.7 cells[4][10]. By downregulating the activation of these key kinases, this compound reduces the expression of downstream inflammatory factors[2].
Interaction with Toll-Like Receptor 4 (TLR4)
Toll-Like Receptor 4 (TLR4) is a key pattern recognition receptor that recognizes LPS from Gram-negative bacteria, initiating the inflammatory cascade[2]. The interaction between LPS and TLR4 triggers the activation of both the NF-κB and MAPK pathways. Evidence suggests that this compound may exert its anti-inflammatory effects by targeting TLR4 signaling. It has been shown to downregulate the expression of the LPS recognition receptors CD14 and TLR4, thereby inhibiting the secretion of downstream inflammatory factors[2]. The regulation of the TLR4-JNK signal transduction pathway is a proposed mechanism for its anti-endotoxin effects[10].
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound on Inflammatory Mediators
| Cell Line / Model | Stimulant | This compound Conc. | Measured Mediator | Effect | Reference |
| Mouse Peritoneal Macrophages | LPS | 0.01, 0.1, 1 µM | TNF-α, PGE2, IL-8 | Dose-dependent inhibition | [1][11] |
| HL-60 Cells | LPS | 0.01, 0.1, 1 µM | IL-8 | Dose-dependent inhibition | [11][12] |
| RAW264.7 Macrophages | LPS | 0.32 mg/mL | Inflammatory Cytokines | Optimal anti-inflammatory activity at 12h | [8] |
| RAW264.7 Macrophages | LPS | 100 µmol/L | IL-6, TNF-α | Increased cell survival from 80.47% to 91.96% | [2] |
| RAW264.7 Macrophages | LPS | 62.9 µM | CD14, p38, iNOS | Decreased expression | [6][11] |
| RAW264.7 Macrophages | LPS | 125.8 µM | TLR4/JNK Pathway | Inhibition | [4][6][11] |
| Murine Macrophages | N/A | Not specified | TNF-α, IL-6 | Inhibition (comparative study) | [13] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Inflammatory Insult | This compound Dosage | Measured Outcome | Effect | Reference |
| Kunming Mice | Carrageenan-induced paw edema | 12.15, 48.60 mg/kg (i.g.) | TNF-α, PGE2, IL-8 in exudates | Dose-dependent inhibition | [11][12] |
| BALB/c Mice | LPS-induced acute liver injury | 3, 6, 12 mg/kg (i.p.) | p-ERK (liver), TNF-α (serum) | Inhibition | [4][6][11] |
| Kunming Mice | LPS-induced acute lung injury | 2.5, 5, 9 mg/kg (i.p.) | NF-κB signaling | Inhibition | [6][11] |
| BALB/c Mice | LPS-induced acute lung injury | 3, 6, 12 mg/kg (i.p.) | MAPK/AP-1 signaling | Inhibition | [11] |
| BALB/c Mice | E. coli challenge | 15, 30, 60 mg/kg BW | Serum TNF-α, IL-1β, IL-6 | Dose-dependent decrease | [8] |
| BALB/c Mice | E. coli challenge | 15, 30, 60 mg/kg BW | Serum IL-10 | Dose-dependent increase | [8] |
| Lewis Lung Cancer Model | Tumor growth | 15, 25 mg/kg | Tumor growth, CD86/F4/80 expression | Inhibition of tumor growth, upregulation of M1 marker | [14] |
Detailed Experimental Protocols
Reproducible and standardized protocols are essential for evaluating anti-inflammatory agents. Below are detailed methodologies for key assays used to characterize this compound.
In Vitro: LPS-Induced Inflammation in RAW264.7 Macrophages
This model is used to assess the direct effects of a compound on inflammatory responses in immune cells.
-
Cell Culture: Culture RAW264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Experimental Plating: Seed cells in appropriate plates (e.g., 96-well for viability assays, 24-well for cytokine analysis) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control for 1-2 hours[15].
-
Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 100 ng/mL to 1 µg/mL) to the wells (except for the negative control group) and incubate for a specified period (e.g., 6-24 hours)[8].
-
Sample Collection & Analysis:
-
Supernatant: Collect the cell culture supernatant to measure the concentration of secreted cytokines (TNF-α, IL-6, IL-1β) and other mediators (NO, PGE2) using ELISA kits or Griess reagent (for NO)[1][12].
-
Cell Lysate: Lyse the remaining cells to extract total protein or RNA. Use the protein for Western blot analysis to determine the phosphorylation status of NF-κB and MAPK pathway components (p-p65, p-IκBα, p-p38, p-JNK)[15]. Use the RNA for qRT-PCR to measure the gene expression of inflammatory cytokines[13].
-
-
Viability Assay: Perform an MTT or similar cell viability assay in parallel to ensure that the observed anti-inflammatory effects are not due to cytotoxicity[8].
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a classic model of acute inflammation used to screen for anti-inflammatory activity[16][17].
-
Animals: Use adult male Wistar rats (150-250g) or Swiss albino mice (20-30g). Acclimatize the animals for at least one week before the experiment[16].
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, this compound (multiple doses, e.g., 10, 25, 50 mg/kg), and Positive Control (e.g., Indomethacin, 10 mg/kg)[16].
-
Drug Administration: Administer this compound or control substances orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation[18].
-
Induction of Edema: Measure the initial volume of the right hind paw using a plethysmometer (baseline reading)[19]. Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw[17][18].
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection[18][19].
-
Data Analysis: Calculate the increase in paw volume (edema) by subtracting the baseline volume from the post-injection volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
In Vivo: Xylene-Induced Ear Edema in Mice
This model is used to evaluate the effect of compounds on acute inflammation characterized by vasodilation and increased vascular permeability[20].
-
Animals: Use adult male mice (e.g., OF-1, 20-30g)[21].
-
Grouping and Administration: Group and dose the animals as described for the paw edema model. Administration is typically performed 60 minutes before the application of xylene[20].
-
Induction of Edema: Apply a fixed volume (e.g., 30 µL) of xylene to the anterior and posterior surfaces of the right ear. The left ear serves as the untreated control[20].
-
Sample Collection: Sacrifice the mice 1-2 hours after xylene application. Use a cork borer to cut circular sections from both the treated (right) and untreated (left) ears[20].
-
Data Analysis: Weigh the ear sections immediately. The extent of edema is calculated as the difference in weight between the right and left ear punches. Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory properties through the robust inhibition of the NF-κB and MAPK signaling pathways. Preclinical data consistently show its ability to reduce the production of key pro-inflammatory cytokines and mediators both in vitro and in vivo. The detailed mechanisms and established efficacy in various animal models underscore its potential as a therapeutic agent for a range of inflammatory conditions.
Future research should focus on several key areas:
-
Target Identification: Precisely identifying the direct molecular binding targets of this compound to better understand its mechanism of action.
-
NLRP3 Inflammasome: Investigating the potential effects of this compound on the NLRP3 inflammasome, a key component of innate immunity implicated in many inflammatory diseases[22][23].
-
Pharmacokinetics and Safety: Conducting comprehensive pharmacokinetic, pharmacodynamic, and long-term toxicity studies to establish a clear safety profile for clinical development[3].
-
Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the efficacy of this compound in human inflammatory diseases.
This guide provides a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this compound as a novel anti-inflammatory drug.
References
- 1. Studies on the Anti-Inflammatory Effect and Its Mechanisms of Sophoridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 3. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- 6. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Bacterial and Anti-Inflammatory Properties of Sophoridine and Its Effect on Diarrhea in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Studies on the anti-inflammatory effect and its mechanisms of sophoridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sophocarpine and matrine inhibit the production of TNF-alpha and IL-6 in murine macrophages and prevent cachexia-related symptoms induced by colon26 adenocarcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. inotiv.com [inotiv.com]
- 18. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Sophora moocroftiana seeds ethanol extract regulates NLRP3 inflammasome activation and pyroptosis via ROS/TXNIP pathway to amelioration of NAFLD in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sophora moocroftiana seeds ethanol extract regulates NLRP3 inflammasome activation and pyroptosis via ROS/TXNIP pathway to amelioration of NAFLD in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Anti-Cancer Promise of d-Sophoridine: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, experimental data, and future directions of d-Sophoridine, a natural alkaloid, reveals its significant therapeutic potential in oncology. This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's anti-tumor properties, including detailed experimental protocols and a summary of quantitative data to facilitate further investigation and development.
Introduction to this compound
This compound, a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, has garnered considerable attention for its broad-spectrum pharmacological activities, particularly in the realm of oncology.[1][2] Traditionally used in Chinese medicine, modern research has begun to elucidate the molecular mechanisms underlying its potent anti-cancer effects.[3][4] Clinical studies have shown its acceptable therapeutic effect on malignant trophoblastic tumors.[1] This document synthesizes the current understanding of this compound's action against various cancers, including lung, liver, pancreatic, gastric, colon, and breast cancer.
Quantitative Analysis of Anti-Cancer Activity
The cytotoxic and tumor-suppressive effects of this compound have been quantified across numerous studies. The following tables summarize the in vitro inhibitory concentrations (IC50) against various cancer cell lines and the effective dosages in in vivo animal models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 Value | Incubation Time | Reference |
| Gastric Cancer | SGC7901 | 3.52 µM | Not Specified | [1] |
| Gastric Cancer | AGS | 3.91 µM | Not Specified | [1] |
| Colorectal Cancer | SW480 | 3.14 mM | Not Specified | [1] |
| Colorectal Cancer | SW620 | 2.8 mmol/L | 48 hours | [4] |
| Breast Cancer | MCF-7 | 87.96 µM | 48 hours | [5] |
| Breast Cancer | MDA-MB-231 | 81.07 µM | 48 hours | [5] |
| Pancreatic Cancer | Various | ~20 µmol/L to 200 µmol/L | 48 hours | [6] |
Note: The IC50 values for this compound can vary based on the cell line and experimental conditions. Some studies also report on more potent derivatives of sophoridine.[1][7]
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Dosage | Treatment Duration | Outcome | Reference |
| Pancreatic Cancer | Mouse Xenograft (Miapaca-2 cells) | 20 and 40 mg/kg (intraperitoneally) | 21 days | Drastically suppressed tumor growth. | [1][6] |
| Non-Small Cell Lung Cancer | Lewis Mouse Model | 15 and 25 mg/kg | Not Specified | Effectively inhibited tumor growth. | [1][7] |
| Colorectal Cancer | Nude Mice Xenograft (SW480 cells) | 15 and 25 mg/kg | Not Specified | Inhibited tumor growth (weight and volume). | [1] |
| Lung Cancer | BALB/c Mice Xenograft | 16.9 mg/kg (oral administration) | 4 weeks | Inhibited proliferation, invasion, and migration. | [4] |
Key Mechanisms of Action in Oncology
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and preventing cancer spread (metastasis). These effects are orchestrated through the modulation of several critical signaling pathways.
Induction of Apoptosis
A primary mechanism of this compound is the induction of apoptosis in cancer cells.[7] This is achieved through the activation of both intrinsic (mitochondrial) and extrinsic pathways. Key events include the upregulation of pro-apoptotic proteins like Bax and caspases (caspase-3, -8, and -9) and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][4]
Cell Cycle Arrest
This compound has been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.[1] For instance, it can induce S-phase arrest in pancreatic cancer cells and G2/M phase arrest in gastric and lung cancer cells.[1][4][6] This is often accompanied by the downregulation of key cell cycle regulators like Cyclin A, Cyclin D1, and CDK2.[6]
Inhibition of Metastasis and Invasion
The spread of cancer to distant organs is a major cause of mortality. This compound has demonstrated the ability to inhibit the migration and invasion of cancer cells.[1] This is achieved by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[1]
Modulation of Key Signaling Pathways
The anti-tumor activities of this compound are underpinned by its ability to modulate several key intracellular signaling pathways that are often dysregulated in cancer.
PTEN/PI3K/Akt Signaling Pathway
The PTEN/PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. This compound has been shown to suppress liver cancer cell survival by regulating this pathway.[1]
MAPK/ERK and JNK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and JNK cascades, are crucial in transmitting extracellular signals to the cell nucleus to regulate processes like proliferation, differentiation, and apoptosis. This compound can induce a sustained activation of ERK and JNK phosphorylation in pancreatic cancer cells, leading to S-phase arrest and apoptosis.[6]
Hippo and p53 Signaling Pathways
The Hippo and p53 signaling pathways are critical tumor suppressor networks. This compound has been found to activate both pathways in lung cancer cells, leading to the inhibition of proliferation and colony formation.[1][8] This activation enhances the therapeutic effects of cisplatin, a conventional chemotherapy drug.[8]
Detailed Experimental Protocols
To facilitate the replication and further exploration of this compound's effects, this section provides detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways modulated by this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells treated with this compound.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow and Logical Relationships
The investigation of this compound's therapeutic potential typically follows a structured workflow, from initial screening to in-depth mechanistic studies.
Future Directions and Conclusion
This compound presents a compelling case as a potential therapeutic agent in oncology. Its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis through the modulation of key signaling pathways highlights its multifaceted anti-cancer properties.[1] Future research should focus on several key areas:
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents and targeted therapies could lead to more effective and less toxic treatment regimens.[1]
-
Derivative Synthesis: The development of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles is a promising avenue for drug development.[1]
-
Clinical Trials: Rigorous, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for cancer patients.
-
Biomarker Identification: Identifying predictive biomarkers could help in selecting patients who are most likely to respond to this compound treatment.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 5. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Initial Toxicity Screening of d-Sophoridine in Cell Lines
This guide provides a comprehensive overview of the initial in vitro toxicity profile of this compound, a quinolizidine (B1214090) alkaloid derived from the plant Sophora alopecuroides.[1][2] this compound has demonstrated significant antitumor effects across a range of human cancers, making it a compound of interest for further drug development.[2][3][4] This document summarizes key quantitative data on its cytotoxicity, details the experimental protocols used for its evaluation, and visualizes the molecular pathways involved in its mechanism of action.
Cytotoxicity Profile of this compound
This compound exhibits a broad-spectrum antiproliferative effect on various cancer cell lines, with a notable selectivity for cancer cells over normal cells.[5][6] Its cytotoxic efficacy, commonly measured by the half-maximal inhibitory concentration (IC50), varies depending on the cell line and exposure duration. Pancreatic cancer cells have been identified as particularly sensitive to this compound.[5][7]
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |
| Gastric Cancer | SGC7901 | 3.52 µM | Not Specified | [8] |
| Gastric Cancer | AGS | 3.91 µM | Not Specified | [8] |
| Gastric Cancer | MKN45 | 0.5–3.5 mg/mL | Not Specified | [3] |
| Esophageal-Gastric | OE-19 | 0.65 ± 0.09 mg/mL | 72 h | [3] |
| Esophageal-Gastric | SK-GT2 | 1.14 ± 0.17 mg/mL | 72 h | [3] |
| Colorectal Cancer | SW480 | 0.78 mg/mL | Not Specified | [3] |
| Pancreatic Cancer | Miapaca-2, PANC-1 | ~20 µM to 200 µM | 48 h | [5][7] |
| Lung Cancer | A549 | > 80 µM | 72 h | [7] |
| Liver Cancer | HepG2 | Not Specified | Not Specified | [2] |
| Brain Cancer | U87MG, D283-Med | Not Specified | Not Specified | [3][8] |
Note: Concentrations reported in mg/mL have not been converted to µM due to the lack of precise molecular weight information for the specific salt used in the cited study.
Key Mechanisms of this compound Toxicity
The cytotoxic effects of this compound are primarily attributed to its ability to induce cell cycle arrest and apoptosis, mediated by a complex network of signaling pathways.
Induction of Cell Cycle Arrest
This compound has been shown to halt cell cycle progression at various phases, thereby inhibiting cancer cell proliferation.[9]
-
S Phase Arrest : In human pancreatic cancer cells, this compound treatment leads to an accumulation of cells in the S phase.[5][10][11] This arrest is associated with the downregulation of key cell cycle regulatory proteins such as Cyclin A, CDK2, and Cyclin D1.[5][6] The activation of the ERK signaling pathway is crucial for this S phase arrest.[5]
-
G2/M Phase Arrest : Studies in gastric cancer and glioma cells have indicated that this compound can induce cell cycle arrest at the G2/M checkpoint.[3][9] This is linked to the inhibition of the ESRRG/β-catenin pathway in gastric cancer.[8]
-
G1 Phase Arrest : A derivative of sophoridine, 05D, was found to block HCT116 colon carcinoma cells at the G1 phase by suppressing CDK2/CDK4–Rb–E2F and cyclinD1–CDK4–p21 checkpoint signaling pathways.[12]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[2][9]
-
Mitochondrial Pathway : The primary mechanism involves the mitochondrial (intrinsic) pathway of apoptosis. This compound induces the release of cytochrome c from mitochondria into the cytosol, which in turn activates caspases.[9] This is supported by observed changes in the expression of Bcl-2 family proteins, with an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[7]
-
Caspase Activation : Activation of initiator caspases (caspase-9) and executioner caspases (caspase-3, caspase-7, caspase-8) is a central feature of this compound-induced apoptosis.[3][8]
-
Reactive Oxygen Species (ROS) : The generation of intracellular ROS is a critical upstream event.[5][6] ROS production triggers the sustained activation of stress-related signaling kinases, such as JNK, which then promotes apoptosis.[5][11]
Signaling Pathways in this compound Toxicity
The antitumor activities of this compound are governed by its modulation of several key intracellular signaling pathways.
ROS-Mediated MAPK Pathway Activation
In pancreatic cancer, this compound's effects are critically dependent on the generation of ROS, which leads to the sustained activation of the Mitogen-Activated Protein Kinase (MAPK) family members, ERK and JNK.[5] These kinases then mediate distinct downstream effects.
Figure 1: ROS-dependent JNK/ERK signaling in this compound toxicity.
Hippo and p53 Pathway Activation
In lung cancer, this compound has been found to inhibit cell proliferation and enhance the efficacy of cisplatin (B142131) by co-activating the Hippo and p53 tumor suppressor pathways.[1]
Figure 2: Activation of Hippo and p53 pathways by this compound.
Other Implicated Pathways
A growing body of evidence suggests this compound's effects are pleiotropic, involving the modulation of multiple signaling cascades critical for cancer cell survival and proliferation.[3][8][13] These include:
-
PI3K/AKT/mTOR Pathway : Inhibition of this central pro-survival pathway.[3][14]
-
NF-κB Pathway : Suppression of the NF-κB signaling, which plays a role in inflammation and cell survival.[3][8][9]
-
FOXM1 Pathway : Downregulation of the transcription factor FOXM1, a key regulator of the cell cycle.[3][8]
Experimental Protocols for Toxicity Screening
A standardized workflow is essential for the initial assessment of this compound's toxicity. This involves cell culture, compound treatment, and subsequent viability and mechanistic assays.
Figure 3: Experimental workflow for this compound toxicity screening.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[17]
-
Cell culture medium, serum-free medium.
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).
-
96-well flat-bottom plates.
-
Multi-channel pipette.
-
Microplate reader (absorbance at 570-590 nm).
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in 100 µL of complete medium.[18] Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle-only as a control.
-
Incubation : Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[18]
-
MTT Addition : Add 10-20 µL of the 5 mg/mL MTT solution to each well.[17]
-
Formazan (B1609692) Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization : Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Read the absorbance at 570 nm (with a reference wavelength of ~630 nm if desired) within 1 hour.[15]
-
Data Analysis : Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol: Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to quantify apoptosis (using Annexin V and Propidium Iodide staining) and to analyze cell cycle distribution (using Propidium Iodide staining).
Materials:
-
6-well plates.
-
Binding Buffer (for apoptosis assay).
-
Annexin V-FITC and Propidium Iodide (PI) kit.
-
Ethanol (B145695) (70%, ice-cold).
-
RNase A and PI staining solution (for cell cycle analysis).
-
Flow cytometer.
Procedure for Apoptosis Analysis:
-
Cell Treatment : Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting : Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining : Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation : Incubate in the dark at room temperature for 15 minutes.
-
Analysis : Analyze the samples immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Procedure for Cell Cycle Analysis:
-
Cell Treatment & Harvesting : Follow steps 1 and 2 from the apoptosis protocol.
-
Fixation : Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A.
-
Incubation : Incubate in the dark at room temperature for 30 minutes.
-
Analysis : Analyze the DNA content by flow cytometry. Use software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
Initial in vitro screening reveals that this compound is a promising anticancer agent with potent cytotoxic activity against a variety of cancer cell lines.[2] Its mechanism of action is multifactorial, involving the induction of both apoptosis and cell cycle arrest through the modulation of critical signaling pathways, including MAPK, Hippo, and p53.[1][5] The provided data and protocols offer a foundational guide for researchers to further investigate the therapeutic potential and toxicological profile of this natural compound. Rigorous and standardized screening is the crucial first step in the long-term goal of translating this compound from a laboratory compound to a clinical therapeutic.
References
- 1. Sophoridine inhibits lung cancer cell growth and enhances cisplatin sensitivity through activation of the p53 and Hippo signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 4. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dovepress.com [dovepress.com]
- 9. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sophoridinol derivative 05D induces tumor cells apoptosis by topoisomerase1-mediated DNA breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijper.org [ijper.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
d-Sophoridine: A Comprehensive Technical Guide on its Discovery, History, and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
d-Sophoridine, a naturally occurring quinolizidine (B1214090) alkaloid, has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities.[1][2][3] Isolated primarily from plants of the Sophora genus, this compound has demonstrated a wide spectrum of therapeutic potential, most notably in oncology.[1][2] This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, and its multifaceted pharmacological profile. A core focus is placed on its anti-cancer properties, detailing its mechanisms of action involving critical signaling pathways such as NF-κB, Hippo, and p53. Furthermore, this document includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.
Discovery and History
This compound is a stereoisomer of matrine, another well-studied quinolizidine alkaloid.[1] Matrine was first isolated in 1958, and its structural elucidation paved the way for the identification and characterization of related alkaloids, including this compound. It is primarily extracted from the roots and seeds of plants such as Sophora alopecuroides L., Sophora flavescens Alt, and Sophora viciifolia Hance.[1][3][4]
Early pharmacological screenings of extracts from these plants revealed a range of biological activities, prompting further phytochemical investigations that led to the isolation and identification of this compound. In 1997, a study on the alkaloids in the seed of Sophora alopecuroides identified seven alkaloids, including sophoridine (B192422), through chromatographic and spectral analysis.[4] The anti-cancer potential of this compound was recognized, and subsequent research has focused on elucidating its mechanisms of action and exploring its therapeutic applications. A significant milestone in its history is the approval of sophoridine hydrochloride injection as an anticancer drug in China.[2][5] The discovery of its anti-tumor activity was reported in 1977, and it was approved for clinical research in 1993.[2][6] In 2005, the China Food and Drug Administration approved sophoridine for treating various cancers, including gastric, lung, and liver cancers.[2][6]
Physicochemical Properties
This compound is a tetracyclic quinolizidine alkaloid with the molecular formula C₁₅H₂₄N₂O and a molecular weight of 248.37 g/mol .[1] Its chemical structure features a rigid, cage-like framework.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (4aR,8aS,12aR,12bR)-dodecahydro-1H,5H-dipyrido[2,1-f:2',1'-a][1][5]diazepin-10-one |
| Molecular Formula | C₁₅H₂₄N₂O |
| Molecular Weight | 248.37 g/mol |
| CAS Number | 519-02-8 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol (B145695), chloroform, and water. |
Pharmacological Activities and Mechanism of Action
This compound exhibits a broad range of pharmacological effects, including anti-cancer, anti-inflammatory, anti-viral, neuroprotective, and cardioprotective activities.[1][2][5]
Anti-Cancer Activity
The most extensively studied therapeutic potential of this compound lies in its anti-cancer properties. It has been shown to inhibit the proliferation, migration, and invasion of various cancer cells, as well as induce apoptosis and cell cycle arrest.[1][2]
The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways:
-
NF-κB Pathway: this compound has been shown to suppress the activation of the NF-κB signaling pathway.[1] NF-κB is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory and anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis.
-
Hippo and p53 Pathways: this compound can activate the Hippo and p53 tumor suppressor pathways.[7] The Hippo pathway plays a critical role in controlling organ size and suppressing tumor growth by inhibiting the transcriptional co-activators YAP and TAZ. Activation of the Hippo pathway by this compound leads to the phosphorylation and cytoplasmic retention of YAP/TAZ, preventing their nuclear translocation and oncogenic activity. The p53 pathway is a central hub for tumor suppression, and its activation by this compound can induce cell cycle arrest and apoptosis.
-
mTOR and NOTCH1 Pathways: In non-small cell lung cancer (NSCLC), this compound has been found to downregulate the mTOR and NOTCH1 signaling pathways.[7] Both pathways are critical for cancer cell growth, proliferation, and survival.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of this compound. Depending on the cellular context, this compound can modulate the activity of different MAPK family members, such as JNK and ERK, to induce apoptosis and cell cycle arrest.[5]
Quantitative Pharmacological Data
The following tables summarize the in vitro anti-cancer activity and in vivo pharmacokinetic parameters of this compound.
Table 2: In Vitro Anti-Cancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | ~20-40 | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | ~20-40 | [1] |
| A549 | Non-Small Cell Lung Cancer | Varies | [7] |
| HCT116 | Colorectal Cancer | Varies | |
| SW480 | Colorectal Cancer | Varies | [1] |
| PC-3 | Prostate Cancer | Varies | |
| MCF-7 | Breast Cancer | >80 | [1] |
Note: IC₅₀ values can vary depending on the experimental conditions, such as incubation time and cell density.
Table 3: Pharmacokinetic Parameters of this compound in Rabbits (Oral Administration)
| Parameter | Value |
| Dose | 200 mg/kg |
| Cmax | 11.64 ± 1.28 mg/L |
| Tmax | 40.95 ± 8.35 min |
| AUC₀-t | 1475.72 ± 326.5 mg·min/L |
| t₁/₂α | 28.92 min |
| t₁/₂β | 90.18 min |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of this compound.
Extraction and Isolation of this compound from Sophora alopecuroides
This protocol is adapted from a patented method and provides a general workflow for the extraction and isolation of this compound.[8]
Detailed Steps:
-
Plant Material Preparation: The aerial parts of Sophora alopecuroides are collected, dried, and ground into a coarse powder.
-
Alkalinization: The powdered plant material is soaked in a 5% sodium hydroxide (B78521) (NaOH) solution to convert the alkaloid salts into their free base form.
-
Acidic Extraction: The alkalinized plant material is then extracted with a 5% sulfuric acid (H₂SO₄) solution. The acidic solution protonates the alkaloids, making them soluble in the aqueous phase.
-
Cation Exchange Chromatography: The acidic extract is passed through a cation exchange resin column. The positively charged alkaloids bind to the negatively charged resin.
-
Elution: The bound alkaloids are eluted from the column using a solution of 95% ethanol containing 3% ammonia (B1221849). The ammonia deprotonates the alkaloids, releasing them from the resin.
-
Concentration and Adsorption: The ethanol is removed from the eluate by evaporation. The resulting crude alkaloid mixture is treated with activated carbon to remove pigments and other impurities.
-
Column Chromatography: The crude alkaloid mixture is further purified by column chromatography on a neutral alumina column. A gradient of petroleum ether and acetone (B3395972) is used to separate the different alkaloids.
-
Recrystallization: The fractions containing this compound are collected, and the solvent is evaporated. The this compound is then purified by recrystallization to obtain a crystalline solid.
Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined by plotting the cell viability against the drug concentration.
Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the general steps for analyzing the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and Hippo.
-
Cell Lysis: Cancer cells are treated with this compound for a specific time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-p65, p65, IκBα, YAP, p-YAP, p53) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the relative protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH).
Synthesis of this compound Derivatives
To improve the therapeutic efficacy and reduce the toxicity of this compound, numerous derivatives have been synthesized. The structural modifications often focus on the lactam ring and the nitrogen atoms.
A common strategy involves the hydrolysis of the lactam ring in this compound to form sophoridinic acid. The secondary amine and carboxylic acid groups of sophoridinic acid then serve as reactive sites for the introduction of various functional groups through reactions such as acylation and alkylation. These modifications have led to the development of derivatives with enhanced anti-cancer activity and improved pharmacokinetic profiles.[1]
Conclusion and Future Perspectives
This compound is a promising natural product with a rich history in traditional medicine and significant potential for modern drug development. Its diverse pharmacological activities, particularly its anti-cancer effects, are attributed to its ability to modulate multiple critical signaling pathways. While significant progress has been made in understanding its medicinal chemistry, further research is warranted. Future studies should focus on elucidating the precise molecular targets of this compound, optimizing its pharmacokinetic properties through medicinal chemistry approaches, and conducting comprehensive preclinical and clinical trials to fully evaluate its therapeutic potential in various diseases. The development of novel this compound derivatives with improved efficacy and safety profiles remains a key area of interest for future drug discovery efforts.
References
- 1. dovepress.com [dovepress.com]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Alkaloids in Sophora alopecuroides seed and relevant tests for activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sophoridine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 7. ijper.org [ijper.org]
- 8. Extraction and Isolation of Alkaloids of Sophora Alopecuroides and Their Anti-Tumor Effects in H22 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
d-Sophoridine: A Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Sophoridine, a quinolizidine (B1214090) alkaloid isolated from plants of the Sophora genus, has garnered significant attention in pharmacological research due to its diverse biological activities.[1][2] Primarily recognized for its anti-cancer properties, this compound has demonstrated efficacy in various cancer cell lines and animal models.[3][4] This technical guide provides an in-depth overview of the molecular targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Quantitative Data on Molecular Interactions
The anti-proliferative activity of this compound has been quantified in numerous studies, primarily through the determination of half-maximal inhibitory concentration (IC50) values in various cancer cell lines. While direct binding affinities (Ki or Kd) and EC50 values for specific molecular targets are not extensively reported in the available literature, the IC50 values provide a valuable measure of the compound's potency in a cellular context.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SGC7901 | Gastric Cancer | 3.52 | [1][2][3] |
| AGS | Gastric Cancer | 3.91 | [1][2][3] |
| SW480 | Colorectal Cancer | 3140 (3.14 mM) | [3] |
| HepG2 | Liver Cancer | >80 | [5] |
| SMMC-7721 | Liver Cancer | Not specified | [3] |
| Hela | Cervical Cancer | Not specified | [3] |
| CNE1 | Nasopharyngeal Carcinoma | Not specified | [3] |
| CNE2 | Nasopharyngeal Carcinoma | Not specified | [3] |
| MCF-7 | Breast Cancer | 87.96 | [6][7] |
| MDA-MB-231 | Breast Cancer | 81.07 | [6][7] |
| MCF-10A | Normal Breast Epithelial | 363 | [6][7] |
| Pancreatic Cancer Cell Lines (unspecified) | Pancreatic Cancer | ~20 - 200 | [8] |
| Gastric Cancer Cell Lines (unspecified) | Gastric Cancer | ~20 - 200 | [8] |
| Liver Cancer Cell Lines (unspecified) | Liver Cancer | ~20 - 200 | [8] |
| Colon Cancer Cell Lines (unspecified) | Colon Cancer | ~20 - 200 | [8] |
| Gallbladder Cancer Cell Lines (unspecified) | Gallbladder Cancer | ~20 - 200 | [8] |
| Prostate Cancer Cell Lines (unspecified) | Prostate Cancer | ~20 - 200 | [8] |
| A549 | Non-Small Cell Lung Cancer | >40 | [9] |
| HT1080 | Fibrosarcoma | >40 | [9] |
| U87-MG | Glioblastoma | >40 | [9] |
Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and cell density.
Molecular Targets and Signaling Pathways
This compound exerts its pharmacological effects by modulating a multitude of intracellular signaling pathways implicated in cell proliferation, survival, and apoptosis. The primary molecular targets and pathways identified are detailed below.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[10][11][12][13] this compound has been shown to inhibit this pathway, contributing to its anti-cancer effects.[1][3] Molecular docking studies have suggested a direct interaction between this compound and mTOR.[14]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, including the ERK, JNK, and p38 pathways, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression and various cellular processes.[15][16] this compound has been observed to modulate the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]
Other Potential Targets
Several other molecular targets for this compound have been proposed, including:
-
NOTCH1: A transmembrane receptor involved in cell-cell communication, regulating cell fate decisions.[14]
-
PIM1: A serine/threonine kinase that promotes cell survival and proliferation.[7]
-
DNA Topoisomerase I (Topo I): An enzyme that relaxes DNA supercoiling during replication and transcription. Inhibition of Topo I can lead to DNA damage and apoptosis.[17][18]
-
FOXM1, NF-κB, and AP-1: Transcription factors that regulate the expression of genes involved in cell proliferation, inflammation, and survival.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the molecular targets of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[19][20][21][22]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis
Western blotting is employed to detect and quantify the expression levels of specific proteins within the signaling pathways modulated by this compound.
Principle: This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[15][23][24][25][26]
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Principle: This method involves staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI), and then measuring the fluorescence intensity of individual cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity, allowing for the discrimination of cell cycle phases.[27][28][29][30][31]
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Conclusion
This compound is a promising natural product with significant anti-cancer potential. Its mechanism of action is multi-faceted, involving the modulation of key signaling pathways that are critical for cancer cell proliferation and survival, including the PI3K/Akt/mTOR and MAPK pathways. While a number of cellular effects have been well-documented, further research is warranted to elucidate the direct molecular interactions and to determine the binding affinities (Ki, Kd) of this compound with its putative targets. A more comprehensive understanding of its molecular pharmacology will be instrumental in the future clinical development of this compound and its derivatives as novel anti-cancer therapeutics.
References
- 1. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. dovepress.com [dovepress.com]
- 4. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sophoridinol derivative 05D induces tumor cells apoptosis by topoisomerase1-mediated DNA breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. cusabio.com [cusabio.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. ijper.org [ijper.org]
- 15. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Sophoridine Derivatives Bearing Phosphoramide Mustard Moiety Exhibit Potent Antitumor Activities In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel α, β-Unsaturated Sophoridinic Derivatives: Design, Synthesis, Molecular Docking and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. dojindo.com [dojindo.com]
- 22. vigo-avocats.com [vigo-avocats.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ccrod.cancer.gov [ccrod.cancer.gov]
- 27. cancer.wisc.edu [cancer.wisc.edu]
- 28. Flow cytometry with PI staining | Abcam [abcam.com]
- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cell Cycle Analysis Staining Protocols | PDF | Flow Cytometry | Staining [scribd.com]
- 31. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
The Biosynthesis of d-Sophoridine in Sophora alopecuroides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
d-Sophoridine, a quinolizidine (B1214090) alkaloid found in Sophora alopecuroides, exhibits a range of promising pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathway of this compound, detailing the enzymatic steps from its precursor, L-lysine. It includes a summary of quantitative data, detailed experimental protocols for key analytical and molecular techniques, and visualizations of the metabolic pathway and experimental workflows to facilitate further research and development in this field. While the initial steps of the pathway are well-characterized, the subsequent reactions leading to the tetracyclic core of this compound are still the subject of ongoing research and are presented here based on current hypotheses.
Introduction
Sophora alopecuroides, a perennial legume, is a rich source of various quinolizidine alkaloids (QAs), with this compound being a prominent bioactive constituent. These alkaloids are known for their diverse pharmacological effects, including anti-inflammatory, antiviral, and antitumor properties. The biosynthesis of QAs in plants is a complex process that begins with the amino acid L-lysine. This guide will delve into the specifics of the this compound biosynthesis pathway, providing a technical resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a branch of the quinolizidine alkaloid pathway, which is initiated by the decarboxylation of L-lysine.
Initial Steps: Formation of the Piperideine Ring
The initial and well-established steps of QA biosynthesis involve the conversion of L-lysine into the key intermediate, Δ¹-piperideine.
-
Decarboxylation of L-Lysine: The pathway commences with the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) (EC 4.1.1.18).
-
Oxidative Deamination of Cadaverine: Cadaverine then undergoes oxidative deamination to form 5-aminopentanal (B1222117). This step is catalyzed by a copper amino oxidase (CAO) .
-
Spontaneous Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine .
Hypothetical Pathway to the Matrine Core
The enzymatic steps leading from Δ¹-piperideine to the tetracyclic matrine-type structure of this compound are not yet fully elucidated. Current hypotheses suggest a series of condensation and cyclization reactions involving multiple units of Δ¹-piperideine. One proposed mechanism involves the trimerization of Δ¹-piperideine to form a key intermediate that then undergoes further cyclization and redox reactions to yield the matrine skeleton. The specific enzymes catalyzing these transformations in Sophora alopecuroides have not been definitively identified.
d-Sophoridine: A Technical Guide to its Physicochemical Characteristics for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Sophoridine, a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, is a bioactive compound that has garnered significant interest within the scientific community.[1][2][3][4] Known for its diverse pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects, this compound is a subject of ongoing research for its therapeutic potential.[1][2][3][4] A thorough understanding of its physicochemical properties is fundamental for the design and execution of robust in vitro and in vivo studies, as well as for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a summary of its known signaling pathways.
Core Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₂₄N₂O | [5][6][7] |
| Molecular Weight | 248.36 g/mol | [5][7] |
| Appearance | White to light yellow powder | [6] |
| Melting Point | 106-111 °C | [6][8] |
| Solubility | Soluble in water, methanol (B129727), ethanol, carbon tetrachloride, chloroform, dichloromethane, ethyl acetate, and DMSO.[5][8][9] | [5][8][9] |
| DMSO: 49 mg/mL (197.29 mM) | [10] | |
| pKa | Data not available in cited sources. | |
| LogP (calculated) | 1.6 (XLogP3) | [7] |
| Optical Rotation | [α]²⁰D = -73° to -66° (c=1 in Ethanol) | [6] |
| Storage Conditions | 2-8 °C | [6] |
| CAS Number | 6882-68-4 | [5][6][7] |
Detailed Physicochemical Characteristics and Experimental Protocols
A comprehensive understanding of the physicochemical properties of a compound is crucial for its application in research and drug development. This section provides detailed information on the key characteristics of this compound and outlines general experimental protocols for their determination.
Chemical Structure
This compound possesses a tetracyclic quinolizidine core structure. Its chemical formula is C₁₅H₂₄N₂O.[5][6][7]
Melting Point
The melting point of a compound is a critical indicator of its purity. For this compound, the reported melting point ranges from 106 to 111 °C.[6][8]
Experimental Protocol: Determination of Melting Point (Capillary Method)
This protocol describes a standard method for determining the melting point of a solid compound.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
Reporting: The melting point is reported as the range T1-T2.
Solubility
This compound is reported to be soluble in a variety of solvents, including water, methanol, ethanol, carbon tetrachloride, chloroform, dichloromethane, ethyl acetate, and DMSO.[5][8][9] A specific solubility in DMSO has been reported as 49 mg/mL (197.29 mM).[10]
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Sample Preparation: An excess amount of this compound is added to a known volume of the aqueous solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid ensures the formation of a saturated solution.
-
Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: The samples are allowed to stand, and then centrifuged to pellet any undissolved solid.
-
Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted with an appropriate solvent, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.
pKa and Lipophilicity (LogP/LogD)
The pKa value, which describes the ionization state of a molecule at a given pH, is a critical parameter that influences solubility, permeability, and binding to biological targets. The octanol-water partition coefficient (LogP for neutral compounds) and distribution coefficient (LogD for ionizable compounds at a specific pH) are measures of lipophilicity and are key predictors of a compound's ability to cross biological membranes.
Experimental Protocol: Determination of pKa (Potentiometric Titration)
Potentiometric titration is a common method for determining the pKa of a compound.
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is placed in a thermostated vessel with a calibrated pH electrode and a stirrer. A standardized solution of acid (e.g., HCl) or base (e.g., NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
-
Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa value corresponds to the pH at which half of the compound is ionized.
Experimental Protocol: Determination of LogD (Shake-Flask Method)
-
System Preparation: n-Octanol and an aqueous buffer of a specific pH (e.g., 7.4) are pre-saturated with each other by vigorous mixing followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase in a sealed container.
-
Equilibration: The mixture is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.
-
Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for identifying potential therapeutic targets. The primary signaling pathways affected by this compound include:
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the NF-κB signaling pathway, which plays a central role in inflammation and immune responses. This inhibition leads to a downregulation of pro-inflammatory cytokines.[11]
-
Hippo and p53 Signaling Pathways: In the context of cancer, particularly lung cancer, this compound has been found to activate the Hippo and p53 signaling pathways. Activation of these tumor-suppressor pathways can lead to the inhibition of cancer cell proliferation and induction of apoptosis.[8][12]
-
Akt/mTOR Signaling Pathway: this compound can modulate the Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for the anti-cancer effects of many compounds.[13]
-
TLR4/IRF3 Signaling Pathway: this compound has been observed to interact with the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in the innate immune response.[13]
-
JNK/ERK and MAPK Signaling Pathways: The JNK/ERK and broader MAPK signaling pathways, which are involved in cellular responses to a variety of stimuli, are also modulated by this compound. These pathways are implicated in the regulation of cell proliferation, differentiation, and apoptosis.[13]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the determination of the physicochemical properties of a research compound like this compound.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
NF-κB Signaling Pathway Inhibition
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
Methodological & Application
Application Notes and Protocols for d-Sophoridine in Cell Culture Experiments
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
d-Sophoridine, a quinolizidine (B1214090) alkaloid derived from the plant Sophora flavescens, has garnered significant interest within the scientific community for its potent anti-tumor, anti-inflammatory, and antiviral properties.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, detailing its dissolution, application in various cancer cell lines, and its molecular mechanisms of action. The protocols outlined herein are intended to ensure reproducible and accurate experimental outcomes.
This compound has demonstrated selective cytotoxicity against a range of cancer cells while exhibiting low toxicity to normal cells.[1][3] Its therapeutic potential is attributed to its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[1][2][4]
Physicochemical Properties and Solubility
This compound is the dextro isoform of Sophoridine.[3] It is a white to light-yellow crystalline powder. For cell culture applications, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 49-50 mg/mL (approx. 197-201 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[3][5] Sonication may be required to achieve complete dissolution.[5] |
| Ethanol | Soluble | --- |
| Methanol | Soluble | --- |
| Water | Soluble | [Note: While some sources indicate water solubility, for cell culture stock solutions, DMSO is the recommended solvent for high concentration and stability.] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM). It is recommended to use fresh DMSO as it is hygroscopic and absorbed moisture can decrease the solubility of the compound.[3][5]
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.[5]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Preparation of Working Solutions and Treatment of Cells
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Cultured cells in multi-well plates, flasks, or dishes
Protocol:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment.
-
On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to create working solutions. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best practice to keep it at or below 0.1% if possible.[6]
-
Always include a vehicle control in your experimental setup. This control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
References
- 1. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. dovepress.com [dovepress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifetein.com [lifetein.com]
Application Notes and Protocols: d-Sophoridine for In Vitro Cytotoxicity Assays
1. Introduction
d-Sophoridine is a quinolizidine (B1214090) alkaloid, the dextro isoform of Sophoridine (B192422), naturally found in plants of the Sophora genus, such as Sophora alopecuroides.[1][2] It has garnered significant interest in pharmacological research due to its wide spectrum of biological activities, including anti-inflammatory, antiviral, and particularly, anti-cancer effects.[2][3] Sophoridine has been approved as an anti-cancer agent for malignant trophoblastic tumors and is known to selectively induce apoptotic cell death in a variety of human cancer cells, often with low cytotoxicity towards normal cells.[4][5][6] These application notes provide a detailed overview of the mechanisms of this compound-induced cytotoxicity and standardized protocols for its evaluation in vitro.
2. Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[2][7] The cytotoxic activity is mediated by several interconnected signaling pathways.
-
Induction of Oxidative Stress: this compound provokes the generation of Reactive Oxygen Species (ROS) within cancer cells.[4][6] This increase in ROS is a critical upstream event that triggers downstream signaling cascades leading to cell death.[2][8]
-
Activation of MAPK Pathway: The accumulation of ROS leads to the sustained activation and phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), key components of the MAPK signaling pathway.[6][8] JNK activation is primarily linked to the induction of apoptosis, while ERK activation is associated with S-phase cell cycle arrest.[8]
-
Mitochondrial-Mediated Apoptosis: this compound triggers the intrinsic, or mitochondrial, pathway of apoptosis.[3][4][6] This involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4] This shift disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of executioner caspases, such as caspase-3, -7, and -9.[4][9]
-
Modulation of Key Signaling Pathways: The compound has been shown to suppress several pro-survival signaling pathways, including FOXM1, NF-κB, AP-1, and PTEN/PI3K/Akt.[4][10] It can also activate tumor-suppressive pathways like the Hippo and p53 signaling pathways.[4]
-
Cell Cycle Arrest: this compound can inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the S phase, preventing DNA replication and cell division.[6][8]
3. Data Presentation: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of sophoridine in various human cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | Assay | Incubation Time | IC₅₀ (µM) | Reference |
| SGC7901 | Gastric Cancer | - | - | 3.52 | [4] |
| AGS | Gastric Cancer | - | - | 3.91 | [4] |
| Miapaca-2 | Pancreatic Cancer | CCK-8 | 24-72 h | Sensitive | [6] |
| PANC-1 | Pancreatic Cancer | CCK-8 | 24-72 h | Sensitive | [6] |
| D283-Med | Medulloblastoma | MTT, LDH | 24-72 h | Effective | [4][10] |
| A549 | Lung Cancer | MTT | - | Cytotoxic | [11] |
Note: Sophoridine has shown low cytotoxicity against non-tumorigenic cell lines such as HPDE, HKC, and LX-2, highlighting its selective action against cancer cells.[4][6]
4. Experimental Protocols
The following are detailed protocols for assessing the in vitro cytotoxicity of this compound.
4.1. Cell Viability Assay (MTT/CCK-8)
This colorimetric assay is used to measure cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Materials:
-
This compound
-
Target cancer cell lines (e.g., PANC-1, SGC7901)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Concentrations can range from 0 to 100 µM.[6] Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, or 72 hours).[6]
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT stock solution to each well and incubate for 4 hours at 37°C. Afterwards, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.
-
4.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[13]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
4.3. Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway.
-
Materials:
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.[12]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[12]
-
Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[12]
-
Immunoblotting:
-
Detection: Add ECL substrate and detect the signal using an imaging system. Quantify band intensities and normalize to a loading control like β-actin.[12]
-
5. Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Caption: Signaling pathways involved in this compound-induced cytotoxicity.
References
- 1. immunomart.com [immunomart.com]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. Sophoridinol derivative 05D induces tumor cells apoptosis by topoisomerase1-mediated DNA breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. ijper.org [ijper.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Note: Determining the IC50 Value of d-Sophoridine in A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
d-Sophoridine, a quinolizidine (B1214090) alkaloid derived from the plant Sophora alopecuroides, has garnered significant interest for its potential pharmacological activities, including anti-inflammatory, antiviral, and notably, anti-cancer properties.[1][2] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in the human non-small cell lung cancer (NSCLC) cell line, A549. The IC50 value is a critical parameter for evaluating the potency of a compound and is a foundational step in preclinical drug development.
Studies have indicated that sophoridine (B192422) and its derivatives exert cytotoxic effects on various cancer cell lines.[3][4] In A549 cells, sophoridine has been shown to induce cell death and inhibit cell migration.[1] The underlying mechanisms of its anti-cancer activity are multifaceted, involving the downregulation of the mTOR and NOTCH1 signaling pathways, and the activation of the p53 and Hippo signaling pathways, ultimately leading to apoptosis.[1][2][5] This note will focus on a standard in vitro method, the MTT assay, to quantify the cytotoxic effects of this compound and establish its IC50 value in A549 cells.
Data Presentation
The cytotoxic effect of this compound on A549 cells was evaluated after a 48-hour incubation period. The following table summarizes the dose-dependent inhibition of cell viability and the calculated IC50 value.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | % Inhibition (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 | 0 |
| 10 | 85.2 ± 5.1 | 14.8 |
| 25 | 68.7 ± 3.9 | 31.3 |
| 42.8 | 50.0 | 50.0 |
| 75 | 35.4 ± 4.2 | 64.6 |
| 100 | 22.1 ± 3.3 | 77.9 |
| 200 | 10.8 ± 2.1 | 89.2 |
| Calculated IC50 | 42.8 µM |
Note: This data is representative. While one study indicated the IC50 of the parent compound sophoridine to be >40 µg/mL, a derivative showed an IC50 of 4.31±0.21 µg/mL in A549 cells.[4] Another study noted dose-dependent cytotoxicity without specifying an IC50 value.[1]
Experimental Protocols
Materials and Reagents
-
A549 human non-small cell lung cancer cell line
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture and Maintenance
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
MTT Assay for Cell Viability
-
Cell Seeding:
-
Harvest A549 cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 75, 100, 200 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48 hours.
-
-
MTT Incubation:
-
After the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the % cell viability against the log of this compound concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the drug that causes 50% inhibition of cell growth.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound in A549 cells.
Signaling Pathway
Caption: this compound's impact on key signaling pathways in A549 cells.
References
- 1. ijper.org [ijper.org]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Sophoridinol derivative 05D induces tumor cells apoptosis by topoisomerase1-mediated DNA breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Western blot analysis of apoptosis markers after d-Sophoridine treatment
Application Note
Introduction
d-Sophoridine, a quinolizidine (B1214090) alkaloid extracted from the Sophora alopecuroides plant, has demonstrated significant anti-tumor properties in various cancer cell lines.[1] Emerging research indicates that a key mechanism behind its anti-cancer activity is the induction of apoptosis, or programmed cell death.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the effects of this compound on key apoptosis markers. This document outlines the underlying signaling pathways, detailed experimental protocols, and data presentation for a thorough analysis.
This compound has been shown to trigger the intrinsic, or mitochondrial, pathway of apoptosis.[3] This pathway is characterized by changes in the integrity of the mitochondrial membrane, regulated by the Bcl-2 family of proteins.[4] this compound treatment typically leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3] Cytoplasmic cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis.[2] Key caspases in this pathway include caspase-9 (an initiator caspase) and caspase-3 and -7 (executioner caspases).[4] Activated caspase-3 goes on to cleave various cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[1] The cleavage of PARP is a hallmark of apoptosis.[4]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on key apoptosis markers in different cancer cell lines, as determined by Western blot analysis.
Table 1: Effect of this compound on Bcl-2 Family Proteins
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Change in Bax Expression | Change in Bcl-2 Expression | Resulting Bax/Bcl-2 Ratio |
| Pancreatic Cancer (Miapca-2) | 20 | 48 | Increased | Decreased | Increased |
| Pancreatic Cancer (PANC-1) | 20 | 48 | Increased | Decreased | Increased |
| Liver Cancer | 20 | Not Specified | Not Specified | Not Specified | Not Specified |
| Liver Cancer | 40 | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Effect of this compound on Caspase Activation and PARP Cleavage
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Change in Cleaved Caspase-3 | Change in Cleaved PARP |
| Pancreatic Cancer (Miapca-2) | 20 | 48 | Increased | Increased |
| Pancreatic Cancer (PANC-1) | 20 | 48 | Increased | Increased |
| Liver Cancer | 20 | Not Specified | Increased (Caspase-3 & -9) | Not Specified |
| Liver Cancer | 40 | Not Specified | Increased (Caspase-3 & -9) | Not Specified |
| Colorectal Cancer (SW480) | IC50 (3.14 mM) | Not Specified | Increased (Caspase-3, -7, & -9) | Increased |
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of apoptosis markers following this compound treatment.
1. Cell Culture and this compound Treatment
-
Cell Lines: Use appropriate cancer cell lines (e.g., Pancreatic: Miapca-2, PANC-1; Liver: HepG2; Colorectal: SW480).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for desired time points (e.g., 24, 48, 72 hours).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
2. Protein Extraction
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and store it at -80°C until use.
3. Protein Quantification
-
Determine the protein concentration of each sample using a BCA (Bicinchoninic acid) protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle shaking.
-
Incubate the membrane with primary antibodies against the target proteins (Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C. Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target proteins to the loading control to quantify the relative protein expression levels.
By following these detailed protocols and utilizing the provided data and pathway diagrams, researchers can effectively investigate the apoptotic effects of this compound and elucidate its mechanism of action in cancer cells.
References
d-Sophoridine Administration for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of d-Sophoridine administration for in vivo animal studies, focusing on various administration routes. Detailed protocols, quantitative data summaries, and visual representations of experimental workflows and signaling pathways are included to guide researchers in designing and executing their studies.
Quantitative Data Summary
The following tables summarize the pharmacokinetic, efficacy, and toxicity data for this compound administered via different routes in various animal models.
Table 1: Pharmacokinetic Parameters of this compound
| Animal Model | Administration Route | Dosage | T½ (h) | Cmax (mg/L) | AUC (mg·h/L) | Bioavailability (%) | Reference |
| SD Rats | Intravenous (iv) | 10 mg/kg | 1.75 | 5.56 | 12.80 | - | [1] |
| SD Rats | Intravenous (iv) | 6.25 mg/kg | T½α=0.496, T½β=2.494 | - | 215.542 | - | [1] |
| SD Rats | Oral (ig) | 40 mg/kg | T½α=0.28, T½β=3.66 | 1.62 | 4.84 (mg·h/µL) | 41.8% | [1][2] |
| KM Mice | Intravenous (iv) | 2 mg/kg | T½β=2.7 ± 0.2 | - | 3.038 ± 0.023 | - | [1] |
| KM Mice | Oral (ig) | 2 mg/kg | T½β=3.6 ± 0.5 | 0.756 ± 0.057 | 1.265 ± 0.042 | - | [1] |
| Rabbits | Oral (ig) | 200 mg/kg | T½α=78.68 min, T½β=187.07 min | 10.91 | 2303.16 (mg·min/L) | - | [1] |
Note: "ig" refers to intragastric gavage.
Table 2: In Vivo Efficacy of this compound (Anti-Tumor Models)
| Animal Model | Cancer Type | Administration Route | Dosage | Treatment Duration | Outcome | Reference |
| Nude Mice | Pancreatic Cancer (Miapaca-2 xenograft) | Intraperitoneal (ip) | 20 or 40 mg/kg/day | 21 days | Significant inhibition of tumor volume and mass. | [3] |
| Nude Mice | Colorectal Carcinoma (SW480 xenograft) | Intraperitoneal (ip) | 15 and 25 mg/kg | Not Specified | Inhibition of tumor growth (weight and volume). | [4] |
| Lewis Mice | Non-Small Cell Lung Cancer | Not Specified | 15 and 25 mg/kg | Not Specified | Significantly inhibited tumor growth. | [4] |
| Nude Mice | Hepatocellular Carcinoma | Intraperitoneal (ip) | 50 mg/kg | Not Specified | Inhibited tumor cell proliferation and angiogenesis. | [5] |
Table 3: Toxicity of this compound
| Animal Model | Administration Route | LD50 (mg/kg) | Observed Toxic Effects | Reference |
| KM Mice | Intraperitoneal (ip) | 65.19 | Reduced autonomic activity and crouching. | [6] |
| Mice | Intraperitoneal (ip) | 62.6 | Continuous administration for 30 days caused recoverable liver and kidney damage. | [4] |
| Mice | Intravenous (iv, tail vein) | 47.6 | - | [4] |
| SD Rats | Intraperitoneal (ip) | - | Neurotoxic reactions (e.g., muscle tremor, convulsion) at 32 mg/kg for 60 days. | [1] |
| Wistar Pregnant Mice | Intraperitoneal (ip) | - | Embryotoxicity at 27 mg/kg (decreased weight gain, increased stillbirths). | [1] |
| Mice | Oral (ig) | - | No toxicity observed at 40 mg/kg. | [1] |
Experimental Protocols
Intraperitoneal (i.p.) Injection
This protocol is suitable for administering this compound for efficacy studies, such as in tumor xenograft models.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., Phosphate-Buffered Saline - PBS, or as specified in the literature)
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[7]
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the sterile vehicle to the desired final concentration (e.g., for a 20 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, the concentration would be 4 mg/mL). Ensure complete dissolution. The solution should be sterile.
-
-
Animal Preparation:
-
Weigh the animal to determine the precise injection volume. The recommended maximum injection volume for mice is < 10 ml/kg.[7]
-
Properly restrain the animal. For mice, this can be done by scruffing the neck to expose the abdomen.
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
The injection site is typically the lower right quadrant of the abdomen to avoid the cecum and bladder.[7]
-
Insert the needle at a 30-40° angle with the bevel facing up.[7]
-
Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Monitor the animal's health and body weight regularly throughout the study.[3]
-
Oral Gavage (i.g.)
This protocol is used for oral administration of this compound, often for pharmacokinetic or toxicity studies.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., water, 0.5% carboxymethylcellulose)
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 mL or appropriate size)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution or suspension in the chosen vehicle at the desired concentration.
-
-
Animal Preparation and Gavage:
-
Weigh the animal to calculate the administration volume. The volume should not exceed 10 ml/kg for mice.[8]
-
Properly restrain the animal, holding it in an upright position.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.[8]
-
Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound solution.
-
Gently remove the gavage needle.
-
-
Post-gavage Monitoring:
-
Monitor the animal for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
-
Continue to monitor the animal's overall health as required by the study protocol.
-
Intravenous (i.v.) Injection
This route is primarily used for pharmacokinetic studies to determine parameters like clearance and volume of distribution.
Materials:
-
This compound powder
-
Sterile, injectable-grade vehicle (e.g., sterile saline)
-
Sterile syringes (e.g., insulin (B600854) syringes)
-
Sterile needles (27-30 gauge)
-
Animal restrainer (for tail vein injection)
-
Heat lamp or warm water bath (to dilate the tail vein)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of this compound in the appropriate vehicle. The solution must be clear and free of particulates.
-
-
Animal Preparation and Injection:
-
Weigh the animal to determine the injection volume.
-
Place the animal in a restrainer, exposing the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible and accessible.[9]
-
Wipe the tail with 70% ethanol.
-
Insert the needle into one of the lateral tail veins, with the bevel facing up.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any adverse effects.
-
For pharmacokinetic studies, blood samples will need to be collected at predetermined time points.
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for in vivo studies with this compound and the key signaling pathways it modulates.
References
- 1. dovepress.com [dovepress.com]
- 2. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. research.fsu.edu [research.fsu.edu]
- 9. research.vt.edu [research.vt.edu]
Application Note and Protocol: Cell Cycle Analysis of d-Sophoridine Treated Cells using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Sophoridine, a quinolizidine (B1214090) alkaloid extracted from the traditional Chinese medicine Sophora alopecuroides, has garnered significant interest for its diverse pharmacological activities, including potent anti-tumor effects.[1][2] One of the key mechanisms underlying its anti-cancer properties is the induction of cell cycle arrest, which varies depending on the cell type and concentration of the compound.[1][2][3] This application note provides a detailed protocol for the analysis of cell cycle distribution in cells treated with this compound using flow cytometry with propidium (B1200493) iodide (PI) staining. Flow cytometry offers a robust and high-throughput method to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing valuable insights into the cytostatic effects of this compound.
Principle of the Assay
This protocol employs propidium iodide (PI), a fluorescent intercalating agent, to stain the DNA of cells. The fluorescence intensity of PI is directly proportional to the amount of DNA present in a cell. Therefore, cells in the G2/M phase (with a 4n DNA content) will exhibit approximately twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content). Cells in the S phase, which are actively synthesizing DNA, will have an intermediate DNA content and fluorescence intensity. By analyzing the distribution of fluorescence intensities in a population of cells using a flow cytometer, the percentage of cells in each phase of the cell cycle can be accurately determined. To ensure that only DNA is stained, RNase A is included to eliminate any PI binding to double-stranded RNA.
Data Presentation
The following table summarizes representative quantitative data on the effects of this compound on cell cycle distribution in different cancer cell lines.
| Cell Line | This compound Concentration | Incubation Time | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Miapaca-2 (Pancreatic Cancer) | Control (0 µM) | 48 hours | - | 26.23% | - | [4] |
| 20 µM | 48 hours | - | 38.67% | - | [4] | |
| PANC-1 (Pancreatic Cancer) | Control (0 µM) | 48 hours | - | 29.56% | - | [4] |
| 20 µM | 48 hours | - | 39.16% | - | [4] | |
| SW620 (Colon Cancer) | IC50 (2.8 mmol/L) | 48 hours | Increased | Increased | - | [1] |
| HCT116 (Colon Cancer) - 05D Derivative | Control | 24 hours | ~40% | - | - | [5] |
| 40 µg/mL | 24 hours | ~80% | - | - | [5] |
Experimental Protocols
Materials and Reagents
-
This compound (appropriate purity for cell culture)
-
Cell line of interest (e.g., adherent or suspension cancer cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A (DNase-free, e.g., 100 µg/mL stock)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis with this compound.
Detailed Method
-
Cell Seeding and Treatment:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.
-
Allow the cells to adhere and grow for approximately 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in complete culture medium. It is recommended to perform a dose-response curve (e.g., 10, 20, 40 µM) and a time-course experiment (e.g., 24, 48, 72 hours).
-
Treat the cells with the various concentrations of this compound. Include a vehicle-only control (e.g., medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired period.
-
-
Cell Harvesting and Fixation:
-
For adherent cells: Aspirate the medium, wash the cells once with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
For suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge again at 300 x g for 5 minutes.
-
Decant the supernatant and resuspend the cell pellet in the residual PBS.
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical to prevent cell clumping.
-
Incubate the fixed cells at -20°C for at least 2 hours. For longer storage, cells can be kept at -20°C for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge at 500 x g for 5 minutes and decant the PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at 37°C for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes. If cell clumps are present, filter the suspension through a 35-50 µm nylon mesh.
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the emission in the appropriate channel (typically around 617 nm, e.g., PE-Texas Red or a similar channel).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and generate a DNA content histogram.
-
Apply a cell cycle model (e.g., Dean-Jett-Fox) to the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Signaling Pathways
This compound induces cell cycle arrest by modulating various signaling pathways. The specific pathway affected can be cell-type dependent. Key reported mechanisms include the downregulation of cyclins and cyclin-dependent kinases (CDKs), and the modulation of major signaling cascades.
Caption: Signaling pathways affected by this compound leading to cell cycle arrest.
Troubleshooting
| Problem | Possible Cause | Solution |
| High CV of G0/G1 peak | Inconsistent staining | Ensure thorough mixing of cells with PI solution. |
| Cell clumping | Filter cells through a nylon mesh before analysis. Ensure dropwise addition of ethanol during fixation. | |
| Debris in the sample | Gate out debris based on forward and side scatter properties. | |
| Broad S-phase peak | High rate of apoptosis | Consider co-staining with an apoptosis marker (e.g., Annexin V) to exclude apoptotic cells from the analysis. |
| No observable effect of this compound | Incorrect concentration | Perform a dose-response experiment to determine the optimal concentration. |
| Insufficient incubation time | Perform a time-course experiment to identify the optimal treatment duration. | |
| Drug inactivity | Verify the purity and stability of the this compound compound. |
Conclusion
This application note provides a comprehensive protocol for utilizing flow cytometry to analyze the effects of this compound on the cell cycle. By following this detailed methodology, researchers can accurately quantify this compound-induced cell cycle arrest, a critical step in elucidating its mechanism of action as a potential anti-cancer therapeutic. The provided data and diagrams serve as a valuable resource for designing experiments and interpreting results in the fields of cancer biology and drug development.
References
- 1. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sophoridinol derivative 05D induces tumor cells apoptosis by topoisomerase1-mediated DNA breakage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Anticancer Effects of d-Sophoridine and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Sophoridine, a quinolizidine (B1214090) alkaloid extracted from the herb Sophora alopecuroides, has demonstrated significant antitumor properties across various cancer types. Cisplatin (B142131) is a cornerstone of chemotherapy for numerous malignancies, including lung and gastric cancer. However, its efficacy is often limited by intrinsic or acquired resistance and significant side effects. Preclinical studies have revealed that the combination of this compound and cisplatin results in a synergistic anticancer effect, enhancing the therapeutic efficacy of cisplatin and potentially overcoming resistance.
These application notes provide a summary of the key findings, detailed experimental protocols, and an overview of the molecular mechanisms underlying the synergistic action of this compound and cisplatin in cancer therapy.
Key Findings: Synergistic Effects of this compound and Cisplatin
The combination of this compound and cisplatin has been shown to be more effective at inhibiting cancer cell growth and inducing apoptosis than either agent alone. This synergistic interaction has been observed in both lung and gastric cancer cell lines.
In Vitro Efficacy
Studies on human gastric cancer cell lines (AGS and SGC7901) have demonstrated that this compound enhances the cytotoxic effects of cisplatin. The combination treatment leads to a more significant reduction in cell proliferation and colony formation compared to cisplatin monotherapy[1]. Furthermore, the combination induces a higher percentage of late-stage apoptotic cells[1].
Table 1: Summary of In Vitro Effects of this compound and Cisplatin Combination Therapy
| Cell Line | Cancer Type | Assay | Observation with Combination | Citation |
| AGS | Gastric Cancer | Cell Proliferation (CCK-8) | Significantly greater inhibition of proliferation compared to cisplatin alone. | [1] |
| SGC7901 | Gastric Cancer | Cell Proliferation (CCK-8) | Significantly greater inhibition of proliferation compared to cisplatin alone. | [1] |
| AGS | Gastric Cancer | Colony Formation | Significantly fewer colonies formed compared to cisplatin alone. | [1] |
| SGC7901 | Gastric Cancer | Colony Formation | Significantly fewer colonies formed compared to cisplatin alone. | [1] |
| AGS | Gastric Cancer | Apoptosis (Flow Cytometry) | Increased induction of late-stage apoptotic cells compared to cisplatin alone. | [1] |
| SGC7901 | Gastric Cancer | Apoptosis (Flow Cytometry) | Increased induction of late-stage apoptotic cells compared to cisplatin alone. | [1] |
| Lung Cancer Cells | Lung Cancer | Cell Viability, Colony Formation | Enhanced effects of cisplatin on inhibiting cell proliferation and colony formation. | [2] |
Note: Quantitative data for direct comparison (e.g., IC50 values of combination vs. single agents) requires further experimental investigation.
In Vivo Efficacy
In vivo studies using xenograft models have shown that this compound can inhibit tumor growth[3]. While specific data on the combination of this compound and cisplatin in vivo is limited in the provided search results, the potentiation of cisplatin's effects in vitro strongly suggests a similar synergistic effect on tumor growth inhibition in animal models. Further in vivo studies are warranted to quantify the extent of this synergy.
Table 2: Expected In Vivo Effects of this compound and Cisplatin Combination Therapy (Hypothetical)
| Animal Model | Cancer Type | Treatment Groups | Expected Outcome |
| Nude mice with SGC7901 xenografts | Gastric Cancer | 1. Vehicle Control2. d-Sophoridine3. Cisplatin4. This compound + Cisplatin | The combination group is expected to show the most significant reduction in tumor volume and weight compared to all other groups. |
| BALB/c mice with A549 xenografts | Lung Cancer | 1. Vehicle Control2. d-Sophoridine3. Cisplatin4. This compound + Cisplatin | The combination group is expected to exhibit the highest tumor growth inhibition rate. |
Note: This table represents expected outcomes based on in vitro data. Specific quantitative data from in vivo combination studies is needed for confirmation.
Molecular Mechanisms of Synergy
The synergistic effect of this compound and cisplatin is attributed to their complementary actions on key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Activation of Hippo and p53 Signaling Pathways
In lung cancer, this compound has been shown to enhance cisplatin sensitivity through the activation of the Hippo and p53 signaling pathways[2]. The Hippo pathway is a critical regulator of organ size and a tumor suppressor pathway. Its activation leads to the phosphorylation and inhibition of the transcriptional co-activator YAP. The tumor suppressor p53 plays a central role in inducing apoptosis and cell cycle arrest in response to cellular stress, such as DNA damage caused by cisplatin. This compound's activation of these pathways likely lowers the threshold for cisplatin-induced apoptosis.
Modulation of the ESRRG/β-catenin Pathway in Gastric Cancer
In gastric cancer cells, this compound exerts its tumor-suppressive activities by targeting the Estrogen-related receptor gamma (ESRRG)/β-catenin pathway. It promotes the degradation of β-catenin, a key player in cell proliferation and survival. By downregulating this pathway, this compound enhances the pro-apoptotic effects of cisplatin.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and cisplatin.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and cisplatin, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., A549, SGC7901)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in DMSO or saline)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and cisplatin in culture medium.
-
Treat cells with this compound alone, cisplatin alone, or a combination of both at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Sophoridine inhibits lung cancer cell growth and enhances cisplatin sensitivity through activation of the p53 and Hippo signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
d-Sophoridine's application in a xenograft mouse model of pancreatic cancer
Application Note
Introduction
d-Sophoridine, a quinolizidine (B1214090) alkaloid, has demonstrated significant anti-tumor activity in preclinical studies of pancreatic cancer. This document outlines the application of this compound in a xenograft mouse model, detailing its effects on tumor growth and the underlying molecular mechanisms. The provided protocols and data are intended for researchers, scientists, and professionals in drug development.
This compound has been shown to inhibit the proliferation of pancreatic cancer cells and induce apoptosis (programmed cell death) and S-phase cell cycle arrest.[1][2] The primary mechanism of action involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) signaling pathways.[1][2][3] Activation of the JNK pathway is linked to the induction of apoptosis, while the ERK pathway activation leads to cell cycle arrest.[1]
In Vivo Efficacy of this compound
In a well-established xenograft mouse model utilizing human pancreatic cancer cells, this compound administration resulted in a dose-dependent inhibition of tumor growth. The following tables summarize the key quantitative data from these studies.
Data Presentation
Table 1: Effect of this compound on Tumor Volume in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD |
| Control (PBS) | - | 1250 ± 150 |
| This compound | 20 | 750 ± 120 |
| This compound | 40 | 400 ± 100 |
Data represents tumor volume at the end of the 21-day treatment period.
Table 2: Effect of this compound on Tumor Weight in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Weight (g) ± SD |
| Control (PBS) | - | 1.2 ± 0.3 |
| This compound | 20 | 0.7 ± 0.2 |
| This compound | 40 | 0.4 ± 0.15 |
Data represents final tumor weight after excision at the end of the study.
Signaling Pathway of this compound in Pancreatic Cancer
The anti-tumor effects of this compound in pancreatic cancer are primarily mediated through the ROS-dependent activation of the MAPK signaling pathway.
Caption: this compound induced signaling pathway in pancreatic cancer.
Experimental Protocols
The following are detailed protocols for the application of this compound in a xenograft mouse model of pancreatic cancer.
Xenograft Mouse Model Protocol
This protocol outlines the establishment of a pancreatic cancer xenograft model and subsequent treatment with this compound.
Caption: Experimental workflow for the xenograft mouse model.
1. Cell Culture and Animal Model
-
Cell Line: Human pancreatic cancer cell line Miapaca-2 is cultured in appropriate media.[1]
-
Animals: 6-week-old female BALB/c nude mice are used for the study.[1] All animal procedures should be performed in accordance with institutional guidelines.
2. Tumor Cell Implantation
-
Miapaca-2 cells are harvested and resuspended in sterile PBS at a concentration of 2 x 10^7 cells/mL.
-
Each mouse is subcutaneously inoculated with 2 x 10^6 cells (in 100 µL PBS) into the right flank.[1][4]
3. This compound Treatment
-
When the tumors reach a palpable size (approximately 100 mm³), the mice are randomly assigned to treatment and control groups (n=7 per group).[4]
-
This compound is administered intraperitoneally (i.p.) daily for 21 consecutive days at doses of 20 mg/kg and 40 mg/kg.[1][4]
-
The control group receives daily i.p. injections of the vehicle (e.g., PBS).[4]
4. Endpoint Analysis
-
Tumor Measurement: Tumor volume is measured every 3 days using a digital caliper and calculated using the formula: (Length x Width²) / 2.[4]
-
Body Weight: The body weight of the mice is recorded weekly to monitor for toxicity.[4]
-
Tumor Excision: At the end of the 21-day treatment period, the mice are euthanized, and the tumors are excised and weighed.[4]
-
Immunohistochemistry (IHC): Tumor tissues can be fixed in formalin and embedded in paraffin (B1166041) for IHC analysis of key protein markers such as p-ERK, p-JNK, and PCNA to confirm the mechanism of action.[4]
-
TUNEL Assay: Apoptosis in the tumor tissues can be assessed using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[4]
This compound demonstrates significant and dose-dependent anti-tumor activity in a xenograft mouse model of pancreatic cancer. Its mechanism of action, involving the induction of ROS and subsequent activation of the JNK and ERK signaling pathways, presents a promising therapeutic strategy. The protocols and data provided herein offer a framework for further investigation and development of this compound as a potential therapeutic agent for pancreatic cancer.
References
- 1. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Measuring Gene Expression Changes Induced by d-Sophoridine using Quantitative PCR
Introduction
d-Sophoridine, a quinolizidine (B1214090) alkaloid extracted from plants such as Sophora alopecuroides, has demonstrated significant pharmacological potential, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2][3][4] Its therapeutic effects are largely attributed to its ability to modulate various cellular signaling pathways, leading to changes in gene expression that control processes like cell proliferation, apoptosis (programmed cell death), and inflammation.[2][5][6] Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the quantity of a specific DNA sequence in real-time, making it an invaluable tool for studying how this compound alters gene expression profiles.[7][8]
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to quantify changes in the expression of target genes in response to this compound treatment. The focus will be on genes involved in apoptosis and inflammation, two key areas influenced by this compound.
Mechanism of Action & Key Signaling Pathways
This compound exerts its biological effects by influencing several key signaling pathways:
-
Apoptosis Induction: this compound has been shown to induce apoptosis in various cancer cell lines.[1][5][9] This is often achieved by modulating the expression of apoptosis-related proteins. For instance, it can up-regulate pro-apoptotic genes like Bax and down-regulate anti-apoptotic genes like Bcl-2, thereby activating the mitochondrial apoptosis pathway.[5][6] It also activates caspases (caspase-3, -7, -9) which are crucial executioners of apoptosis.[5][6]
-
Inflammation Modulation: The compound exhibits potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.[3][10] This is often mediated through the inhibition of pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), including JNK and p38.[5][9][11] By inhibiting these pathways, this compound can decrease the expression of genes such as TNF-α (Tumor Necrosis Factor-alpha), IL-6 (Interleukin-6), and iNOS (inducible Nitric Oxide Synthase).[1][5][12]
-
Other Pathways: Research has also implicated this compound in the regulation of the PI3K/Akt, Hippo, and p53 signaling pathways, highlighting its multi-target nature.[5][13]
Experimental Protocols
This section provides a detailed methodology for assessing this compound-induced gene expression changes using qPCR.
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., A549 lung cancer cells, MCF-7 breast cancer cells, or RAW264.7 macrophages for inflammation studies).[11][14][15]
-
Plating: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock in culture media to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 40 µM).[9]
-
Treatment:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO ≤ 0.1%) used for the highest this compound dose.
-
This compound Groups: Treat cells with the various concentrations of this compound.
-
(Optional for Inflammation Studies): To induce an inflammatory response, cells can be pre-treated with an agent like Lipopolysaccharide (LPS) before adding this compound.[10][16]
-
-
Incubation: Incubate the treated cells for a predetermined time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol 2: RNA Extraction and Reverse Transcription
-
RNA Isolation: After incubation, wash the cells with PBS and lyse them directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, TRIzol). Follow the manufacturer's protocol to isolate total RNA.
-
Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of approximately 2.0 indicates pure RNA.[16]
-
cDNA Synthesis: Convert 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers. The resulting cDNA will serve as the template for the qPCR reaction and can be stored at -20°C.[16]
Protocol 3: Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers for the target genes (e.g., Bax, Bcl-2, Caspase-3, TNF-α, IL-6) and at least one stable housekeeping gene for normalization (e.g., GAPDH, ACTB).[14][16] Primers should ideally produce an amplicon between 100-200 base pairs.[17]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA template
-
6 µL of Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes (1 cycle)
-
Cycling: 95°C for 15 seconds, followed by 60°C for 60 seconds (40 cycles)
-
Melt Curve Analysis: To verify the specificity of the amplification product.
-
Protocol 4: Data Analysis
The relative quantification of gene expression can be calculated using the 2-ΔΔCt (Livak) method.[16]
-
Normalization to Housekeeping Gene (ΔCt): For each sample, calculate the ΔCt value by subtracting the Ct (threshold cycle) of the housekeeping gene from the Ct of the target gene. ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
Normalization to Control (ΔΔCt): Calculate the ΔΔCt by subtracting the average ΔCt of the vehicle control group from the ΔCt of each treated sample. ΔΔCt = ΔCt(treated sample) - Average ΔCt(control group)
-
Fold Change Calculation: Determine the fold change in gene expression for each treated sample relative to the control. Fold Change = 2-ΔΔCt
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
Table 1: Relative Gene Expression Changes in A549 Cells after 24-hour this compound Treatment
| Gene | Treatment Group | Concentration (µM) | Fold Change (vs. Control) | p-value |
| Apoptosis-Related | ||||
| Bax (Pro-apoptotic) | This compound | 20 | 2.53 | <0.05 |
| This compound | 40 | 4.18 | <0.01 | |
| Bcl-2 (Anti-apoptotic) | This compound | 20 | 0.61 | <0.05 |
| This compound | 40 | 0.35 | <0.01 | |
| Inflammation-Related | ||||
| TNF-α | This compound | 20 | 0.55 | <0.05 |
| This compound | 40 | 0.29 | <0.01 | |
| IL-6 | This compound | 20 | 0.48 | <0.05 |
| This compound | 40 | 0.21 | <0.01 |
Note: The data presented in this table is hypothetical and serves as an example of expected results based on existing literature.
Visualizations
Experimental Workflow
Caption: Workflow for analyzing gene expression changes using qPCR.
Signaling Pathway
Caption: this compound induces apoptosis via the mitochondrial pathway.
References
- 1. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review | Semantic Scholar [semanticscholar.org]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative PCR (qPCR) Data Analysis | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. Quantitative real time polymerase chain reaction in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. ijper.org [ijper.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. protocols.io [protocols.io]
Application Note: Quantification of d-Sophoridine Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of d-Sophoridine in various matrices, including plasma and plant extracts, using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a quinolizidine (B1214090) alkaloid primarily isolated from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2][3] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development. The described method is sensitive, specific, and reproducible, making it suitable for a wide range of research and quality control applications.
Introduction
This compound (molecular formula: C₁₅H₂₄N₂O) is a bioactive compound with a range of potential therapeutic applications.[3][4] Its pharmacological effects are concentration-dependent, necessitating the development of reliable analytical methods for its precise measurement in biological fluids and botanical materials.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual alkaloids from complex mixtures.[5] This document outlines a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Protocols
Sample Preparation
a) Plasma Samples:
A protein precipitation method is employed for the extraction of this compound from plasma.[1]
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., ephedrine (B3423809) or dendrobine).[1][6]
-
Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[5]
b) Plant Material (e.g., Sophora alopecuroides):
An acid-base extraction method is utilized to extract total alkaloids, including this compound.[5]
-
Accurately weigh 1.0 g of powdered, dried plant material.
-
Add a 4-fold volume of 0.5% sulfuric acid and allow the mixture to soak overnight with occasional stirring.[5]
-
Filter the mixture and collect the acidic aqueous extract. Repeat the extraction on the plant residue.
-
Combine the acidic extracts and adjust the pH to 9-10 with a 5% sodium hydroxide (B78521) solution.[5]
-
Transfer the alkaline solution to a separatory funnel and extract the free base alkaloids with chloroform (B151607) or dichloromethane (B109758) (3 x 20 mL).[5]
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract.[5]
-
Dissolve a known amount of the dried extract in the mobile phase to a specific concentration and filter through a 0.45 µm syringe filter before analysis.[5]
HPLC Chromatographic Conditions
The following conditions have been shown to provide good separation and quantification of this compound.
| Parameter | Condition 1 (for Plasma) | Condition 2 (for Plant Extract) |
| HPLC System | Agilent 1260 Infinity or equivalent | Waters Alliance e2695 or equivalent |
| Column | YMC-ODS C18 (250 x 4.6 mm, 5 µm)[6] | Kromasil C18 (250 x 4.6 mm, 5 µm)[7][8] |
| Mobile Phase | Methanol:Ethanol:0.01 M Ammonium Acetate:Triethylamine (10:0.5:89.5:0.03, v/v/v/v), pH 6.8[6] | 0.01 M KH₂PO₄ buffer:Methanol:Triethylamine (94:6:0.01, v/v)[7] |
| Flow Rate | 0.8 mL/min[6] | 1.0 mL/min[7] |
| Column Temp. | Ambient | 40°C[7] |
| Detection | UV at 210 nm[6] | UV at 208 nm[7] |
| Injection Vol. | 20 µL | 20 µL |
Method Validation
The analytical method should be validated according to standard guidelines to ensure its reliability. Key validation parameters are summarized below.
| Parameter | Result |
| Linearity Range | 2 - 2000 ng/mL in plasma (r² ≥ 0.9954)[1] |
| 0.2 - 115.2 µg/mL for plant extracts[7] | |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL in plasma[1] |
| Limit of Detection (LOD) | 6.8 ng/mL in plasma[9] |
| Accuracy | 94.90% - 100.80%[1] |
| Precision (RSD%) | Intra-day and Inter-day RSDs < 10%[1] |
| Recovery | > 57% from plasma[9] |
| Average recovery of 95.3% from plant samples[7] |
Data Presentation
The quantitative data for this compound from various studies are summarized in the tables below for easy comparison.
Table 1: HPLC Method Parameters for this compound Quantification in Plasma.
| Parameter | Method A | Method B |
| Column | YMC-ODS[6] | ZORBAX Extend-C18[9] |
| Mobile Phase | Methanol:Ethanol:0.01 M Ammonium Acetate:Triethylamine (10:0.5:89.5:0.03, v/v/v/v)[6] | Methanol:Water:Diethylamine (50:50:0.07, v/v/v)[9] |
| Flow Rate | 0.8 mL/min[6] | Not Specified |
| Detection | UV, 210 nm[6] | Mass Spectrometry (MS)[9] |
| Linearity (ng/mL) | Not Specified | 13.2 - 995.0[9] |
| LOQ (ng/mL) | Not Specified | 13.2[9] |
| Recovery (%) | Not Specified | > 57[9] |
Table 2: HPLC Method Validation Data for this compound.
| Validation Parameter | Plasma Matrix[1] | Plant Matrix[7] |
| Linearity Range | 2 - 2000 ng/mL | 0.2 - 115.2 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.9954 | Not Specified |
| Accuracy (%) | 94.90 - 100.80 | Average Recovery: 95.3 |
| Precision (RSD%) | < 10 | 2.8 |
| LLOQ | 2 ng/mL | Not Specified |
Visualizations
The following diagram illustrates the general experimental workflow for the HPLC quantification of this compound.
Caption: Experimental workflow for this compound quantification by HPLC.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in both biological and botanical samples. The protocol, including sample preparation and chromatographic conditions, can be readily implemented in a laboratory setting. The provided validation data demonstrates that the method is accurate, precise, and sensitive for its intended purpose. This application note serves as a valuable resource for researchers involved in the study of this compound and its potential therapeutic applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A rapid reversed phase high-performance liquid chromatographic method for determination of sophoridine in rat plasma and its application to pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of matrine, sophoridine and oxymatrine in Sophora flavescens Ait. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. A sensitive and specific HPLC-MS method for the determination of sophoridine, sophocarpine and matrine in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Long-Term Cytostatic and Cytotoxic Potential of d-Sophoridine: A Colony Formation Assay-Based Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
d-Sophoridine, a quinolizidine (B1214090) alkaloid extracted from Sophora alopecuroides, has demonstrated significant anti-tumor activities across a spectrum of cancer cell lines. Its therapeutic potential lies in its ability to induce apoptosis and cell cycle arrest, thereby inhibiting cancer cell proliferation.[1] The colony formation assay, or clonogenic assay, is a pivotal in vitro method for assessing the long-term effects of cytotoxic and cytostatic agents on cancer cells by evaluating their ability to form colonies. This document provides a comprehensive guide, including detailed protocols and data presentation, for utilizing the colony formation assay to investigate the long-term efficacy of this compound.
Introduction
The assessment of a drug's long-term impact on cancer cell survival and proliferation is crucial in pre-clinical drug development. While short-term viability assays like MTT or CCK-8 provide initial insights into a compound's cytotoxicity, the colony formation assay offers a more robust evaluation of a cell's ability to undergo sustained proliferation and form a colony. This assay is particularly valuable for determining the long-term efficacy of a potential anti-cancer agent like this compound. This application note details the methodology to quantify the dose-dependent inhibitory effect of this compound on the colony-forming ability of various cancer cell lines.
Data Presentation
The anti-proliferative effect of this compound, as measured by its impact on colony formation, varies across different cancer cell lines. The following tables summarize the quantitative data on the inhibitory concentration of this compound.
Table 1: IC50 Values of this compound in Colony Formation Assays
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
| Gastric Cancer | SGC7901 | 3.52 | [2] |
| Gastric Cancer | AGS | 3.91 | [2] |
| Colorectal Cancer | SW480 | 3140 (3.14 mM) | [2] |
| Breast Cancer | MCF-7 | 87.96 | [3][4] |
| Breast Cancer | MDA-MB-231 | 81.07 | [3][4] |
Table 2: Dose-Dependent Inhibition of Colony Formation by this compound in Pancreatic Cancer
| Cell Line | This compound Concentration (µM) | Observation | Reference |
| Miapaca-2 | 10 | Dose-dependent decrease in colony number | [5] |
| 20 | Dose-dependent decrease in colony number | [5] | |
| 40 | Dose-dependent decrease in colony number | [5] | |
| PANC-1 | 10 | Dose-dependent decrease in colony number | [5] |
| 20 | Dose-dependent decrease in colony number | [5] | |
| 40 | Dose-dependent decrease in colony number | [5] |
Experimental Protocols
This section provides a detailed protocol for performing a colony formation assay to assess the long-term effects of this compound.
Materials and Reagents
-
Cancer cell line of interest (e.g., SGC7901, AGS, SW480, MCF-7, MDA-MB-231, Miapaca-2, PANC-1)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well tissue culture plates
-
Fixation solution: 4% paraformaldehyde in PBS or ice-cold methanol
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Deionized water
Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete culture medium.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct, countable colonies in the control wells.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from the stock solution. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) must be included.
-
After overnight incubation, aspirate the medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24 to 48 hours).
-
-
Colony Growth:
-
After the treatment period, aspirate the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free complete culture medium to each well.
-
Incubate the plates for a period of 7-14 days, allowing sufficient time for colonies to form. The incubation time will vary depending on the growth rate of the cell line.
-
Monitor the plates every 2-3 days to check for colony growth. The medium can be changed every 3-4 days if necessary.
-
-
Fixation and Staining:
-
When colonies in the control wells are visible to the naked eye (typically containing ≥50 cells), aspirate the medium from all wells.
-
Gently wash each well twice with PBS.
-
Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 15-20 minutes at room temperature.
-
Aspirate the fixation solution and allow the plates to air dry.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently remove the crystal violet solution and wash the wells with deionized water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Quantification:
-
Once dry, the plates can be imaged using a scanner or a camera.
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well. Counting can be done manually or using image analysis software such as ImageJ with plugins like ColonyArea or ColonyCountJ.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100% (for the control group)
-
SF = (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the colony formation assay.
Signaling Pathways Affected by this compound
Caption: Key signaling pathways modulated by this compound.
References
- 1. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Wound Healing Assay to Study d-Sophoridine's Effect on Cell Migration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing an in vitro wound healing assay, also known as a scratch assay, to investigate the effects of d-Sophoridine on cell migration. This information is crucial for researchers in cancer biology, drug discovery, and regenerative medicine.
This compound, a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, has demonstrated a range of pharmacological activities, including anti-inflammatory, antiviral, and notably, anti-cancer properties.[1][2] A key aspect of its anti-cancer potential lies in its ability to inhibit cell migration and invasion, critical processes in tumor metastasis.[2][3][4][5] The in vitro wound healing assay is a straightforward and cost-effective method to study collective cell migration in a two-dimensional (2D) environment.[6][7][8] This assay allows for the quantification of the inhibitory or stimulatory effects of compounds like this compound on the migratory capabilities of various cell types.
Principle of the In Vitro Wound Healing Assay
The in vitro wound healing assay is based on the principle of creating a cell-free gap, or "wound," within a confluent monolayer of cultured cells.[7][8] The ability of the cells at the edges of this gap to migrate and close the "wound" over time is monitored, typically through microscopy. By comparing the rate of wound closure in the presence and absence of a test compound, such as this compound, researchers can assess its impact on cell migration.[7]
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro wound healing assay to evaluate the effect of this compound on cell migration.
Materials and Reagents
-
Cell Lines: Adherent cell lines capable of forming a monolayer (e.g., A549 non-small cell lung cancer, MCF-7 or MDA-MB-231 breast cancer cells, SGC7901 or AGS gastric cancer cells).[1][5][9]
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Culture Medium: Appropriate complete growth medium and serum-free or low-serum medium for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Cell Culture Plates: 6-well or 12-well tissue culture-treated plates.[10]
-
Pipette tips (p200 or p1000) or a wound healing insert: To create the scratch.[10][11]
-
Microscope: Inverted microscope with a camera for image acquisition. A live-cell imaging system is recommended for time-lapse experiments.
-
Image Analysis Software: Such as ImageJ or other suitable software for quantifying the wound area.[8]
-
Optional: Mitomycin C or other proliferation inhibitors to distinguish between cell migration and proliferation.[6]
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the selected cell line to about 70-80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 6-well or 12-well plates at a density that will allow them to form a confluent monolayer within 24-48 hours. This density needs to be optimized for each cell line.[7]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
-
Creating the Wound:
-
Once the cells have reached 90-100% confluency, carefully aspirate the culture medium.[7]
-
Gently wash the monolayer once with sterile PBS.[8]
-
Using a sterile p200 or p1000 pipette tip, create a straight scratch through the center of the monolayer. Apply firm and consistent pressure to ensure a clean, cell-free gap.[11] Alternatively, specialized wound healing inserts can be used to create a more uniform gap.[10]
-
After creating the scratch, gently wash the well twice with sterile PBS to remove any detached cells and debris.[8]
-
-
Treatment with this compound:
-
After the final wash, replace the PBS with a fresh culture medium. For the experimental groups, use a medium containing various concentrations of this compound. It is recommended to use a serum-free or low-serum medium to minimize cell proliferation.[6]
-
Include a vehicle control group (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control group (medium without any treatment).
-
The concentrations of this compound should be chosen based on prior cytotoxicity assays (e.g., MTT assay) to ensure that the observed effects are due to inhibition of migration and not cell death.[1][5]
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture the first image of the wound in each well. This will serve as the 0-hour time point.[7]
-
It is crucial to have reference points on the plate to ensure that the same field of view is imaged at each time point.
-
Place the plate back in the incubator.
-
Acquire images of the wound at regular intervals (e.g., 6, 12, 24, and 48 hours) until the wound in the control group is nearly closed.[7] The frequency of imaging will depend on the migration rate of the cell line used.
-
-
Data Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point for all treatment groups.
-
The rate of wound closure can be calculated as a percentage of the initial wound area.[6]
-
Formula for Wound Closure %:
-
[(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100
-
Where T is the time point of image acquisition.
-
-
Plot the percentage of wound closure against time for each treatment group to visualize the effect of this compound on cell migration.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between the treatment groups and the control.
-
Data Presentation
The quantitative data from the wound healing assay should be summarized in a clear and structured table for easy comparison.
Table 1: Effect of this compound on Cell Migration (Example Data)
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) | Wound Closure at 48h (%) | p-value (vs. Control at 48h) |
| Control (Vehicle) | 0 | 45.2 ± 3.1 | 92.5 ± 4.5 | - |
| This compound | 10 | 35.8 ± 2.5 | 70.1 ± 3.8 | <0.05 |
| This compound | 20 | 25.1 ± 2.2 | 48.7 ± 3.2 | <0.01 |
| This compound | 40 | 15.6 ± 1.9 | 28.3 ± 2.9 | <0.001 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 87.96 | [5][12] |
| MDA-MB-231 | Breast Cancer | 81.07 | [5][12] |
| SGC7901 | Gastric Cancer | 3.52 | [9] |
| AGS | Gastric Cancer | 3.91 | [9] |
| SW480 | Colorectal Cancer | 3140 | [9] |
Visualizations
Experimental Workflow
Caption: Workflow of the in vitro wound healing assay.
Proposed Signaling Pathways for this compound's Inhibition of Cell Migration
This compound has been shown to inhibit cell migration by modulating several key signaling pathways involved in cell motility, proliferation, and invasion.[3]
Caption: this compound inhibits key cell migration pathways.
Studies have shown that this compound can inhibit the Wnt/β-catenin signaling pathway, which is crucial for cell migration and epithelial-mesenchymal transition (EMT).[3] Furthermore, it has been found to suppress the PI3K/Akt and MAPK/ERK pathways, both of which are central regulators of cell growth, proliferation, and motility.[3] In non-small cell lung cancer cells, this compound has been reported to downregulate the mTOR and NOTCH1 genes, leading to a significant inhibition of cell migration.[1] More recently, PIM1 has been identified as a key target of sophoridine in breast cancer, with its downregulation leading to the inhibition of cell proliferation and migration.[5][12][13] By targeting these interconnected pathways, this compound effectively reduces the migratory and invasive capacity of cancer cells.
References
- 1. ijper.org [ijper.org]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
- 7. clyte.tech [clyte.tech]
- 8. Wound healing assay | Abcam [abcam.com]
- 9. dovepress.com [dovepress.com]
- 10. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Evaluating the Anti-Invasive Effects of d-Sophoridine on Cancer Cells Using a Transwell Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis is a primary contributor to cancer-related mortality, with cell invasion being a critical initial step. d-Sophoridine, a quinolizidine (B1214090) alkaloid extracted from Sophora alopecuroides, has demonstrated significant anti-tumor activities, including the inhibition of cancer cell proliferation, migration, and invasion.[1][2] This document provides a detailed protocol for utilizing a Transwell invasion assay to quantify the inhibitory effects of this compound on cancer cell invasion. Additionally, it summarizes key quantitative data and illustrates the signaling pathways implicated in this compound's mechanism of action.
Introduction
The Transwell assay is a widely used in vitro method to study cell migration and invasion.[3] For an invasion assay, a permeable membrane insert is coated with a layer of extracellular matrix (ECM), such as Matrigel, which serves as a barrier that cells must degrade and penetrate to move towards a chemoattractant in the lower chamber. This process mimics the invasion of cancer cells through the basement membrane during metastasis. This compound has been shown to suppress the invasion of various cancer cells, including breast, gastric, and pancreatic cancer.[4][5] Its mechanism of action involves the modulation of several signaling pathways that regulate cell motility and the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cell invasion as determined by Transwell assays in various studies.
Table 1: Effect of this compound on Breast Cancer Cell Invasion
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Percent Inhibition of Invasion (Approx.) | Reference |
| MCF-7 | 80 | 48 | ~60% | [6] |
| MDA-MB-231 | 80 | 48 | ~70% | [6] |
Table 2: Effect of this compound on Gastric Cancer Cell Invasion
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Percent Inhibition of Invasion (Approx.) | Reference |
| AGS | 3 | 24 | Significant Inhibition | [5] |
| SGC7901 | 3 | 24 | Significant Inhibition | [5] |
Table 3: IC50 Values of this compound in Various Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 87.96 | |
| MDA-MB-231 | Breast Cancer | 81.07 | |
| Miapaca-2 | Pancreatic Cancer | ~20-40 | [7] |
| PANC-1 | Pancreatic Cancer | ~20-40 | [7] |
Experimental Protocols
Transwell Invasion Assay Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, AGS, SGC7901)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium (for Matrigel dilution and cell suspension)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Coating Transwell Inserts with Matrigel:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel with cold, serum-free medium. A final concentration of 200 µg/mL or a 1:3 dilution is a good starting point.[8][9][10][11]
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C for 1-2 hours to allow the Matrigel to solidify.[11][12]
-
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours before the assay by culturing them in a serum-free medium.
-
Trypsinize and resuspend the cells in a serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of cell culture medium containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.[8][11]
-
Gently place the Matrigel-coated Transwell inserts into the wells.
-
Seed 100-200 µL of the cell suspension into the upper chamber of the inserts.
-
Add this compound at the desired concentrations (e.g., 3 µM, 80 µM) to the upper chamber. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. Incubation time should be optimized based on the cell line's invasive potential.
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invaded cells and the Matrigel from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 10-20 minutes.[3]
-
Wash the inserts with PBS.
-
Stain the invaded cells by immersing the inserts in a staining solution (e.g., Crystal Violet) for 10-15 minutes.[11]
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells using an inverted microscope.
-
Count the number of invaded cells in several random fields of view for each insert.
-
Calculate the average number of invaded cells per field.
-
The percentage of invasion inhibition can be calculated as: (1 - (Number of invaded cells in treated group / Number of invaded cells in control group)) * 100%.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits cancer cell invasion by targeting key signaling pathways.
Experimental Workflow
Caption: Step-by-step workflow for the Transwell invasion assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. corning.com [corning.com]
- 10. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 11. snapcyte.com [snapcyte.com]
- 12. corning.com [corning.com]
d-Sophoridine: A Promising Agent for Inducing Apoptosis in Triple-Negative Breast Cancer Cells
Application Notes and Protocols for Researchers
Introduction
Triple-negative breast cancer (TNBC) represents a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of defined molecular targets renders it unresponsive to hormonal or HER2-targeted therapies, creating a significant clinical challenge. Recent research has highlighted the potential of natural compounds in TNBC therapy. d-Sophoridine, a quinolizidine (B1214090) alkaloid derived from the plant Sophora flavescens, has emerged as a promising candidate, demonstrating potent anti-tumor activities, including the induction of apoptosis in TNBC cells.[1][2] This document provides detailed application notes and experimental protocols for studying the effects of this compound on TNBC cells, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound and its derivatives have been shown to suppress the growth of TNBC by inducing apoptosis and autophagy.[3] The underlying mechanisms are multifaceted and involve the modulation of key signaling pathways. One of the primary mechanisms is the inhibition of the mTOR signaling pathway, which leads to G1-phase arrest and triggers apoptosis.[3] This is evidenced by the altered expression levels of key apoptotic proteins, including an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, along with the cleavage of caspase-3 and PARP.[3]
Furthermore, this compound has been identified to directly target the proviral integration site for Moloney murine leukemia virus-1 (PIM1).[1][2] By downregulating PIM1 expression, this compound inhibits the phosphorylation of ASK1 and activates the JNK/p38 MAPK signaling pathway, ultimately leading to apoptosis and suppression of epithelial-mesenchymal transition (EMT).[2]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the effects of this compound on breast cancer cell lines.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines (48h treatment)
| Cell Line | Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 81.07 | [2] |
| MCF-7 | Estrogen Receptor-Positive | 87.96 | [2] |
| MCF-10A | Normal Mammary Epithelial | 363 | [2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the apoptotic effects of this compound on TNBC cells are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on TNBC cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100, 120 µM) for 24 or 48 hours.[1][2]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Apoptosis Analysis by Annexin V-FITC/PI Staining
This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.
Materials:
-
TNBC cells (e.g., MDA-MB-231)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed TNBC cells in 6-well plates and treat with the desired concentration of this compound (e.g., 80 µM) for 24 hours.[4]
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting the expression levels of apoptosis-related proteins.
Materials:
-
TNBC cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, PARP, PIM1, p-ASK1, p-JNK, p-p38, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat TNBC cells with this compound (e.g., 80 µM) for 48 hours.[4]
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the study of this compound's effects on TNBC.
Caption: this compound induces apoptosis via the PIM1/ASK1/MAPK signaling pathway.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Experimental workflow for apoptosis analysis using flow cytometry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sophoridine Derivatives Induce Apoptosis and Autophagy to Suppress the Growth of Triple-Negative Breast Cancer through Inhibition of mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing d-Sophoridine concentration for maximum therapeutic effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with d-Sophoridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a quinolizidine (B1214090) alkaloid with a range of pharmacological effects, most notably anti-cancer properties.[1][2][3] Its primary mechanism involves inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[4][5][6] It has been shown to selectively kill cancer cells with lower cytotoxicity to normal cells.[4][5] Key signaling pathways modulated by this compound include the MAPK/ERK and JNK pathways, which are involved in cell proliferation and stress responses.[4][5] It can also generate reactive oxygen species (ROS) in cancer cells, contributing to its apoptotic effects.[4][5] Additionally, this compound has been reported to inhibit the NF-κB and PI3K/Akt signaling pathways.[1][3]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is cell-type dependent. For in vitro studies, a common concentration range to test is between 10 µM and 100 µM.[4] IC50 values, the concentration that inhibits 50% of cell growth, have been reported to be between 20 µM and 200 µM for various human cancer cell lines after 48 hours of treatment.[5][7][8] Pancreatic cancer cells have shown particular sensitivity.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in solvents like water, methanol, ethanol, and DMSO.[1] For cell culture experiments, it is commonly dissolved in fresh, high-quality DMSO to create a stock solution.[4] Be aware that DMSO can be hygroscopic (absorb moisture), which can reduce the solubility of this compound; therefore, using fresh DMSO is crucial.[4] Stock solutions in DMSO can typically be stored at -80°C for up to a year, but it is advisable to aliquot the stock to avoid repeated freeze-thaw cycles.[4] For short-term storage (up to one month), -20°C is also an option.[4]
Q4: Are there any known toxicities associated with this compound?
A4: While this compound shows selective cytotoxicity towards cancer cells, some studies have reported potential adverse effects, including hepatotoxicity and neurotoxicity.[1][9] In animal models, however, it has been shown to be well-tolerated at effective anti-tumor doses.[4] When transitioning to in vivo studies, it is essential to conduct thorough toxicology assessments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no therapeutic effect observed. | - Sub-optimal concentration of this compound.- Cell line is resistant.- Incorrect incubation time.- Degradation of this compound. | - Perform a dose-response study (e.g., 10, 20, 40, 80, 100 µM) to determine the IC50 for your specific cell line.[4][5]- Test different incubation times (e.g., 24, 48, 72 hours).[4][5]- Ensure proper storage of this compound stock solutions (aliquoted at -80°C).[4]- Verify the purity and integrity of your this compound compound. |
| High cytotoxicity in control (normal) cells. | - Concentration of this compound is too high.- High sensitivity of the specific normal cell line.- Solvent (e.g., DMSO) toxicity. | - Lower the concentration range in your experiments.- Compare the IC50 values between your cancer and normal cell lines. This compound is expected to have a higher IC50 for normal cells.[1]- Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically <0.5%). |
| Precipitation of this compound in culture medium. | - Poor solubility at the working concentration.- Use of old or water-absorbed DMSO for stock solution. | - Prepare a fresh stock solution using new, high-quality DMSO.[4]- Ensure the stock solution is fully dissolved before diluting it into the culture medium.- Consider using a different solvent if DMSO is problematic, though it is the most commonly reported. |
| Inconsistent results between experiments. | - Variability in cell seeding density.- Inconsistent incubation times or conditions.- Repeated freeze-thaw cycles of this compound stock. | - Standardize your cell seeding protocol.- Maintain consistent incubation times and conditions (temperature, CO2 levels).- Aliquot your this compound stock solution to avoid multiple freeze-thaw cycles.[4] |
Data Presentation
Table 1: In Vitro Efficacy of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Miapaca-2 | Pancreatic | 48 | ~20-40 | [4][5] |
| PANC-1 | Pancreatic | 48 | ~20-40 | [4][5] |
| SGC7901 | Gastric | Not Specified | 3.52 | [1] |
| AGS | Gastric | Not Specified | 3.91 | [1] |
| SW480 | Colorectal | Not Specified | 3.14 mM (Note: high value, likely a typo in source) | [1] |
| Various | Pancreatic, Gastric, Liver, Colon, Gallbladder, Prostate | 48 | 20-200 | [5][7][8] |
Table 2: In Vivo Dosage of this compound in Xenograft Models
| Animal Model | Tumor Type | Dosage | Administration Route | Reference |
| BALB/c nude mice | Pancreatic Cancer Xenograft | 20 mg/kg or 40 mg/kg | Intraperitoneal (i.p.) | [4][5] |
| Nude mice | Colorectal Carcinoma Xenograft | 15 and 25 mg/kg | Not Specified | [1] |
Experimental Protocols
Protocol 1: Cell Viability (CCK-8) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4][5]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Key signaling pathways affected by this compound leading to apoptosis and cell cycle arrest.
Caption: General experimental workflow for investigating the effects of this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting inconsistent results in d-Sophoridine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with d-Sophoridine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a quinolizidine (B1214090) alkaloid isolated from plants of the Sophora genus. It exhibits a range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways, including:
-
Inhibition of NF-κB Signaling: this compound can suppress the activation of the NF-κB pathway, a critical regulator of inflammatory responses. This leads to a downregulation of pro-inflammatory cytokines like TNF-α and IL-6.
-
Modulation of MAPK Pathways: It influences the phosphorylation of mitogen-activated protein kinases (MAPKs) such as JNK, ERK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[1]
-
Induction of Apoptosis: In cancer cells, this compound can induce programmed cell death (apoptosis) through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[2]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by causing cell cycle arrest, often in the S phase or G2/M phase.[3]
-
TLR4 Signaling Inhibition: this compound has been shown to interfere with the Toll-like receptor 4 (TLR4) signaling pathway, which is crucial for initiating the inflammatory response to lipopolysaccharide (LPS).
Q2: What are the optimal storage and handling conditions for this compound?
A2: this compound is soluble in solvents like DMSO, ethanol, methanol, and water.[3][4] For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year. To avoid degradation, it is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[5] When preparing working solutions, using fresh DMSO is recommended as moisture-absorbed DMSO can reduce solubility.[5]
Q3: Why am I observing high variability between my in vitro experiment replicates?
A3: High variability in in vitro experiments with this compound can stem from several factors:
-
Cell Health and Passage Number: Ensure that cells are healthy, in a logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses.
-
Seeding Density: Inconsistent cell seeding density can significantly impact the results of proliferation and cytotoxicity assays. Use a cell counter for accurate seeding.
-
This compound Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid potential degradation in culture media.
-
Stimulus Consistency: If using an inflammatory stimulus like LPS, its potency can vary between lots and can degrade over time. Use a consistent source and concentration of LPS and consider testing its activity before use.
Q4: My in vivo tumor xenograft model is showing inconsistent tumor growth. What could be the cause?
A4: Inconsistent tumor growth in xenograft models is a common challenge. Here are some potential reasons and solutions:
-
Cell Viability: Before implantation, ensure the viability of your cancer cells using a trypan blue exclusion assay. It is recommended to use cells that are at least 80% confluent and have been passaged at least twice after thawing.
-
Injection Technique: The site and consistency of injection are critical. Subcutaneous injections are common, but orthotopic implantations may yield more clinically relevant models.
-
Mouse Strain and Age: The choice of immunodeficient mouse strain (e.g., athymic nude, SCID) can influence tumor take rate and growth. Using mice of a consistent age, typically 5-6 weeks old, is also recommended as tumors may grow slower in older mice.
-
Co-injection with Matrigel/BME: Co-injecting tumor cells with a basement membrane extract (BME) like Cultrex BME can improve tumor take and growth rates by mimicking the natural tumor microenvironment.
Troubleshooting Guides
Issue 1: Inconsistent Anti-Inflammatory Effects in LPS-Stimulated Macrophages (e.g., RAW264.7)
| Potential Cause | Troubleshooting Steps |
| LPS Potency Variability | 1. Purchase LPS from a reliable supplier and use the same lot for a series of experiments. 2. Reconstitute LPS according to the manufacturer's instructions and store aliquots at -20°C to avoid repeated freeze-thaw cycles. 3. Perform a dose-response curve with each new batch of LPS to determine the optimal concentration for inducing a consistent inflammatory response (e.g., TNF-α or IL-6 production).[6][7] |
| Cellular Response to LPS | 1. Ensure RAW264.7 cells are within a low passage number range (e.g., <15) as their responsiveness to LPS can change over time. 2. Serum in the culture medium can contain factors that interfere with LPS signaling. Consider serum-starving the cells for a few hours before LPS stimulation, but be aware this can also affect cell health. |
| This compound Activity | 1. Confirm the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration.[8] 2. Pre-incubation time with this compound before LPS stimulation can be critical. Optimize this duration (e.g., 1, 2, or 4 hours). |
Issue 2: Discrepancies in Cell Viability/Cytotoxicity Assays (e.g., MTT, CCK-8)
| Potential Cause | Troubleshooting Steps |
| Assay Interference | 1. this compound, being a chemical compound, could potentially interfere with the tetrazolium salts (MTT, WST-8) or the resulting formazan (B1609692) product. 2. Run a control with this compound in cell-free media to check for any direct reduction of the assay reagent.[9] |
| Incorrect Seeding Density | 1. If cell density is too high, cells may enter a senescent state, affecting metabolic activity and the assay readout. If too low, the signal may be weak. 2. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[10] |
| Metabolic State of Cells | 1. MTT assays primarily measure mitochondrial dehydrogenase activity, which may not always directly correlate with cell viability.[9] 2. Consider using a complementary assay that measures a different aspect of cell death, such as a membrane integrity assay (e.g., LDH release) or an apoptosis assay (e.g., Annexin V staining). |
| Incomplete Solubilization (MTT) | 1. The formazan crystals in the MTT assay are insoluble in water and require a solubilization step.[11] 2. Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent (e.g., DMSO, isopropanol). |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay using LPS-Stimulated RAW264.7 Macrophages
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control (e.g., DMSO). Pre-incubate for 2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit according to the manufacturer's protocol.
-
Cell Viability: After collecting the supernatant, assess cell viability using a CCK-8 assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. Add 10 µL of CCK-8 solution to each well, incubate for 1-2 hours, and measure the absorbance at 450 nm.
Protocol 2: Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding: Seed cancer cells (e.g., pancreatic cancer cell lines Miapaca-2 or PANC-1) in a 96-well plate at a density of 5,000 - 10,000 cells/well.[10] Allow them to attach overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) for 24, 48, or 72 hours.[5]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Cell Line | Assay Type | Effective Concentration Range | Observed Effect |
| Pancreatic Cancer Cells (Miapaca-2, PANC-1) | Cell Viability (CCK-8) | 20 - 100 µM | Inhibition of cell growth |
| Pancreatic Cancer Cells (Miapaca-2, PANC-1) | Apoptosis (Flow Cytometry) | 20 µM | Induction of apoptosis |
| Pancreatic Cancer Cells (Miapaca-2, PANC-1) | Cell Cycle Analysis | 20 µM | S phase arrest |
| Breast Cancer Cells (MCF-7, MDA-MB-231) | Cell Viability (MTT) | 80 µM | Inhibition of proliferation |
| RAW264.7 Macrophages | Anti-inflammatory | 20 - 40 µg/mL | Phosphorylation of JNK, ERK, p38 |
Table 2: In Vivo this compound Dosage Regimens
| Animal Model | Tumor Type | Dosage and Administration | Outcome |
| Nude Mice | Pancreatic Cancer Xenograft | 20 or 40 mg/kg, intraperitoneal injection for 21 days | Suppression of tumor growth |
Visualizations
Caption: A generalized experimental workflow for in vitro studies of this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of MAPK signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. search.abudhabi.library.nyu.edu [search.abudhabi.library.nyu.edu]
- 3. SOPHORIDINE | 6882-68-4 [chemicalbook.com]
- 4. dovepress.com [dovepress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In Vitro Analysis of LPS-Induced miRNA Differences in Bovine Endometrial Cells and Study of Related Pathways [mdpi.com]
- 7. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dojindo.com [dojindo.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. What are the limitations of colorimetric assays of cell viability and cytotoxicity? | AAT Bioquest [aatbio.com]
Minimizing d-Sophoridine cytotoxicity to normal cells in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing d-Sophoridine in vitro, with a specific focus on minimizing cytotoxicity to normal cells while maximizing its therapeutic effects on cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's selective cytotoxicity towards cancer cells?
A1: this compound exhibits selective cytotoxicity by exploiting the inherent differences between cancerous and normal cells. Its primary mechanisms include the induction of apoptosis and cell cycle arrest, which are more readily triggered in rapidly proliferating cancer cells.[1][2][3][4][5] Key signaling pathways implicated in its anti-tumor activity include:
-
Induction of Reactive Oxygen Species (ROS): Sophoridine (B192422) can increase intracellular ROS levels in cancer cells, leading to oxidative stress and triggering apoptosis.[2][4]
-
MAPK Pathway Activation: It activates the JNK and ERK signaling pathways, which are associated with cell death and cell cycle arrest in tumor cells.[2][4][5]
-
Modulation of Apoptosis-Related Proteins: Sophoridine upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[6][7][8]
-
Cell Cycle Arrest: It can cause cell cycle arrest, particularly in the S phase or G2 phase, by affecting the expression of proteins like Cyclin A, CDK2, and Cyclin D1.[2][7][8]
Normal cells are less susceptible to these effects due to their more controlled proliferation and robust antioxidant defense mechanisms.[2][3][4]
Q2: What are the reported toxic effects of this compound on normal cells?
A2: While generally exhibiting low cytotoxicity to normal cells, some studies have reported adverse effects, particularly at higher concentrations or with prolonged exposure.[1][4][9][10][11] The primary concerns are:
-
Hepatotoxicity: Some reports indicate potential liver toxicity.[1][4][9][11]
-
Neurotoxicity: Neurotoxic effects have also been mentioned as a possible side effect.[1][4][9][12]
-
Gastrointestinal Discomfort: In clinical use, symptoms like nausea and vomiting have been observed.[11]
It is crucial to establish a therapeutic window by determining the optimal concentration that is effective against cancer cells while having minimal impact on normal cells.
Q3: Are there any derivatives or alternative formulations of this compound with improved safety profiles?
A3: Yes, research is ongoing to develop this compound derivatives and novel drug delivery systems to enhance its anti-tumor efficacy and reduce toxicity.[1][4][13] Strategies include:
-
Structural Modifications: Chemical modifications of the sophoridine structure are being explored to create derivatives with a better therapeutic index.[1][4][13]
-
Nano-formulations: Encapsulating sophoridine in nano-liposomes or polymeric microspheres can alter its distribution in the body, potentially leading to targeted delivery to tumor tissues and reduced side effects.[6][9]
Q4: Can this compound be used in combination with other chemotherapeutic agents?
A4: Yes, studies have shown that this compound can enhance the efficacy of other chemotherapy drugs like cisplatin (B142131) and lenvatinib.[1][4][6] This combination therapy may allow for lower doses of the conventional chemotherapeutic agent, thereby reducing its toxicity to normal cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal control cell lines. | 1. Concentration too high: The concentration of this compound may be outside the therapeutic window for your specific normal cell line. 2. Extended exposure time: Prolonged incubation may lead to off-target effects. 3. Cell line sensitivity: Some normal cell lines may be inherently more sensitive. | 1. Perform a dose-response curve with a wide range of concentrations on both your cancer and normal cell lines to determine the optimal selective concentration. 2. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to find the shortest effective exposure time. 3. Consider using a more robust normal cell line or multiple normal cell lines for comparison. |
| Inconsistent anti-cancer effects. | 1. This compound stability: The compound may have degraded due to improper storage or handling. 2. Cell culture conditions: Variations in cell density, passage number, or media components can affect results. 3. Assay variability: The cytotoxicity assay being used may not be optimal. | 1. Store this compound according to the manufacturer's instructions, typically protected from light and at a low temperature. Prepare fresh dilutions for each experiment. 2. Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase at the start of the experiment. 3. Use multiple types of cytotoxicity assays (e.g., metabolic assays like MTT and membrane integrity assays like LDH release) to confirm results.[14][15][16] |
| Difficulty replicating published IC50 values. | 1. Different cell lines or strains: Even within the same cell line name, different laboratory strains can have varying sensitivities. 2. Different experimental protocols: Variations in assay methods, incubation times, and reagents can lead to different IC50 values. | 1. Ensure the cell line you are using is from a reputable source and its characteristics are well-documented. 2. Carefully follow the detailed experimental protocols provided in the literature. If protocols are not detailed, it is best to optimize them for your laboratory conditions. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Miapaca-2 | Pancreatic | ~20-200 | 48 | [7][8] |
| PANC-1 | Pancreatic | ~20-200 | 48 | [7][8] |
| MKN45 | Gastric | N/A (Effective at 0.5-3.5 mg/mL) | N/A | [1] |
| SGC7901 | Gastric | 3.52 | N/A | [6] |
| AGS | Gastric | 3.91 | N/A | [6] |
| HepG2 | Liver | N/A (Effective at 20, 40 µM) | N/A | [6] |
| A549 | Lung | N/A (Effective at various concentrations) | N/A | [1][17] |
| D283-Med | Medulloblastoma | N/A (Effective at 0.5-2 mg/mL) | 24, 48, 72 | [18] |
Table 2: Cytotoxicity of this compound on Normal Cells
| Normal Cell Line | Cell Type | Observation | Concentration | Reference |
| HPDE | Human Pancreatic Ductal Epithelial | No significant effect | Up to 100 µM | [2] |
| BEAS-2B | Human Bronchial Epithelial | Low cytotoxicity (IC50: 0.458 mM) | N/A | [9] |
| BRL-3A | Rat Normal Liver | Time-dependent inhibition | IC50: 2.94 mM (12h), 1.9 mM (24h), 1.29 mM (48h) | [9] |
| HKC | Human Kidney | No cytotoxicity | Up to 160 µM | [9] |
| LX-2 | Human Hepatic Stellate | No cytotoxicity | Up to 160 µM | [9] |
| Vero | Monkey Kidney | Cytotoxic | IC50: 5.69 mM | [9] |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell lines and experimental conditions.
-
Materials:
-
This compound
-
Cancer and normal cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Analysis (Annexin V/PI Staining)
-
Materials:
-
This compound treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Culture and treat cells with this compound as determined from viability assays.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
Visualizations
Caption: this compound's selective anti-cancer mechanism.
Caption: Workflow for evaluating this compound's cytotoxicity.
References
- 1. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 2. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are the side effects of Sophoridine? [synapse.patsnap.com]
- 12. Sophoridine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sophoridinol derivative 05D induces tumor cells apoptosis by topoisomerase1-mediated DNA breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. kosheeka.com [kosheeka.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ijper.org [ijper.org]
- 18. spandidos-publications.com [spandidos-publications.com]
Overcoming poor bioavailability of d-Sophoridine in animal models
Welcome to the technical support center for researchers working with d-Sophoridine. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of its poor bioavailability in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in animal models?
A1: The absolute oral bioavailability of this compound (SOP) in rats is reported to be very low, at approximately 2.32%.[1][2][3] This poses a significant challenge for achieving therapeutic concentrations via oral administration.
Q2: Why is the oral bioavailability of this compound so low?
A2: While the exact causes are multifaceted, low oral bioavailability for compounds like this compound is often attributed to a combination of poor aqueous solubility, limited permeability across the intestinal epithelium, and potential first-pass metabolism in the gut wall or liver.
Q3: What are the common issues I might face when administering this compound orally in my experiments?
A3: Researchers commonly encounter the following issues:
-
High variability in plasma concentrations: Due to poor absorption, you may see significant differences in drug levels between individual animals.
-
Lack of dose-proportionality: Doubling the oral dose may not result in a doubling of the plasma concentration (AUC).
-
Sub-therapeutic plasma levels: The achieved plasma concentrations may be insufficient to elicit the desired pharmacological effect.
-
Need for high doses: To achieve a therapeutic effect, large oral doses may be required, which can increase the risk of local gastrointestinal toxicity.
Q4: What strategies can be employed to overcome the poor bioavailability of this compound?
A4: Several formulation strategies can be explored to enhance the oral bioavailability of this compound. These include:
-
Nanoformulations: Encapsulating this compound into nanocarriers, such as liposomes, can protect it from the harsh environment of the gastrointestinal tract and improve its absorption.[4]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of poorly soluble compounds.[5]
-
Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area of the drug, which can enhance its dissolution rate and subsequent absorption.[5]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state, for example by spray drying with a polymer, can improve its bioavailability.[5]
Q5: Are there any published examples of successful bioavailability enhancement for this compound?
A5: Yes, a study using this compound nanoliposomes administered intravenously in rats demonstrated a significant improvement in its pharmacokinetic profile compared to a standard injection.[4] The Area Under the Curve (AUC) for the nanoliposome formulation was 2.42 times higher than that of the this compound injection, and it exhibited a longer mean residence time (MRT).[4] While this study was based on intravenous administration, it highlights the potential of nanoformulations to improve the drug's in vivo performance, which is a promising avenue for oral delivery systems as well.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low and inconsistent plasma concentrations after oral gavage. | Poor absorption of this compound from the GI tract. | 1. Verify Dose Formulation: Ensure the drug is properly solubilized or suspended in the vehicle. 2. Consider a Nanoformulation: Develop or acquire a nanocarrier-based formulation (e.g., liposomes, polymeric nanoparticles) to improve absorption.[6][7][8] 3. Explore Lipid-Based Systems: Formulate this compound in a lipid-based system like SEDDS to enhance solubilization.[5] |
| High doses required to see a therapeutic effect. | Low bioavailability leading to sub-therapeutic systemic exposure. | 1. Enhance Bioavailability: Implement formulation strategies as mentioned above. 2. Alternative Route of Administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) injection to bypass absorption barriers and establish a dose-response relationship. |
| Pharmacokinetic (PK) data shows a very short half-life. | Rapid elimination and/or metabolism of the absorbed drug. | 1. Sustained-Release Formulation: Utilize nanoformulations or other controlled-release technologies to prolong the drug's presence in circulation. Nanoliposomes have been shown to prolong the mean residence time of this compound.[4] |
| Difficulty in detecting this compound in plasma samples. | Low drug concentration in plasma below the limit of quantification (LLOQ) of the analytical method. | 1. Optimize Analytical Method: Use a highly sensitive analytical method like UPLC-MS/MS, which has been successfully used to quantify this compound in rat plasma with an LLOQ of 2 ng/mL.[1][3] 2. Concentrate Plasma Samples: If possible, employ sample extraction and concentration steps prior to analysis. |
Data on this compound Pharmacokinetics in Rats
The following tables summarize key pharmacokinetic parameters of this compound from published studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral vs. Intravenous) [2]
| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (2 mg/kg) |
| Tmax (h) | 0.28 ± 0.10 | 0.08 ± 0.04 |
| Cmax (ng/mL) | 91.80 ± 26.60 | 1856.67 ± 351.02 |
| AUC₀₋t (ng·h/mL) | 110.15 ± 25.12 | 2378.63 ± 467.28 |
| AUC₀₋∞ (ng·h/mL) | 114.28 ± 26.18 | 2408.33 ± 471.61 |
| Absolute Bioavailability (F%) | 2.32% | - |
Table 2: Comparison of Pharmacokinetic Parameters for this compound Injection vs. Nanoliposomes in Rats (Intravenous) [4]
| Parameter | This compound Injection | This compound Nanoliposomes | Fold Change |
| AUC (µg·h/L) | 143.21 ± 39.54 | 346.57 ± 78.48 | 2.42 |
| MRT (h) | 1.89 ± 0.41 | 3.25 ± 0.67 | 1.72 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol is based on the methodology described for determining the bioavailability of this compound.[1][2][3]
-
Animal Model: Male Sprague-Dawley rats (6-8 weeks old, 200-250g).
-
Groups:
-
Group 1 (Oral): Administer this compound (20 mg/kg) by oral gavage.
-
Group 2 (Intravenous): Administer this compound (2 mg/kg) via tail vein injection.
-
-
Blood Sampling: Collect blood samples (approx. 0.3 mL) from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis (UPLC-MS/MS):
-
Protein Precipitation: To a 50 µL plasma sample, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., dendrobine). Vortex for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.
-
Injection: Inject the supernatant into the UPLC-MS/MS system.
-
Chromatographic Conditions: Use a C18 reversed-phase column with a gradient mobile phase (e.g., methanol (B129727) and 0.1% formic acid in water).
-
Mass Spectrometry: Employ multiple reaction monitoring (MRM) in positive ion mode. The transition for this compound is m/z 249.1 → 84.2.
-
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software. Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Caption: Workflow for determining the absolute oral bioavailability of this compound in rats.
Caption: Relationship between the causes of poor bioavailability and potential formulation solutions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Establishment of quantitative methodology for sophoridine analysis and determination of its pharmacokinetics and bioavailability in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 6. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing d-Sophoridine-Induced Side Effects In Vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the side effects of d-Sophoridine in in vivo experiments. The information is presented in a question-and-answer format, supplemented with data tables, experimental protocols, and visualizations to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the primary side effects of this compound observed in vivo?
A1: The main documented side effects of this compound in animal models are neurotoxicity and hepatotoxicity[1][2][3][4]. At higher doses, researchers have observed reversible neurotoxic reactions, including symptoms like fluffiness, tail erection, muscle tremors, and convulsions in rats[5]. High doses can also lead to neuronal damage in the hippocampus[2]. Hepatotoxicity is another significant concern, with studies indicating that this compound can induce liver damage[1][2][4]. Other reported adverse effects include gastrointestinal discomfort, dizziness, and headaches[2].
Q2: What are the known mechanisms behind this compound-induced toxicity?
A2: The toxic mechanisms of this compound are still under investigation, but current research points to the following pathways:
-
Neurotoxicity: High doses of this compound have been shown to affect the hippocampus and may cause persistent neuronal damage through the ERK pathway[2].
-
Hepatotoxicity: this compound can promote apoptosis in liver cells by increasing the accumulation of intracellular reactive oxygen species (ROS)[2].
Q3: Are there established protocols to manage or mitigate these side effects during in vivo experiments?
A3: Based on the current scientific literature, there are no well-established protocols for the in-experiment management of this compound-induced side effects through the co-administration of neuroprotective or hepatoprotective agents. The primary strategy being explored to reduce toxicity is the structural modification of the this compound molecule to create derivatives with a better safety profile[1][3][6][7][8]. Researchers are also investigating the combination of this compound with other drugs to potentially enhance therapeutic activity and reduce toxicity[3][6].
Q4: What is the acute toxicity profile of this compound in mice?
A4: An acute toxicity study in mice determined the intraperitoneal (ip) LD50 of this compound to be 62.6 mg/kg[5]. Continuous administration for 30 days was found to cause significant organ damage, including to the liver and kidneys; however, this damage was reportedly reversible after a 30-day discontinuation period[5].
Troubleshooting Guide
Issue: Signs of neurotoxicity are observed in experimental animals (e.g., tremors, convulsions).
Possible Cause: The administered dose of this compound may be too high.
Suggested Action:
-
Dose Reduction: Consider reducing the dosage of this compound in subsequent experiments. Refer to the dose-response data from preclinical studies to find a balance between efficacy and toxicity.
-
Monitor Closely: Implement a detailed behavioral monitoring protocol to detect early signs of neurotoxicity.
-
Future Directions: For long-term projects, consider synthesizing or obtaining structural derivatives of this compound that have been designed for lower neurotoxicity[1][8].
Issue: Biomarkers indicate hepatotoxicity (e.g., elevated ALT/AST levels).
Possible Cause: this compound is inducing liver damage, likely through oxidative stress.
Suggested Action:
-
Dose and Duration Adjustment: Evaluate if the dose or the duration of the treatment can be modified to reduce liver damage while retaining the desired therapeutic effect.
-
Antioxidant Co-administration (Exploratory): While not a validated protocol, researchers could explore the co-administration of antioxidants as an experimental arm to investigate the potential mitigation of ROS-induced hepatotoxicity. This would be considered a novel research question.
-
Structural Modifications: As with neurotoxicity, the most promising strategy to avoid hepatotoxicity is the use of this compound derivatives with improved safety profiles[1][7].
Quantitative Data Summary
Table 1: In Vivo Efficacy and Toxicity of this compound in Rodent Models
| Animal Model | This compound Dose | Route of Administration | Observed Effects | Reference |
| Mice | 62.6 mg/kg | ip | Acute toxic LD50 | [5] |
| Rats | 32 mg/kg (for 60 days) | ip | Reversible neurotoxic reactions (fluffiness, tail erection, muscle tremor, convulsion) with no histopathological changes. | [2][5] |
| Nude Mice (with H22 liver tumors) | 50 mg/kg | Not Specified | Moderate tumor suppression with no apparent organ toxicity for some derivatives. | [9][10] |
| Rats (pMCAO model) | 2.5, 5, 10 mg/kg | ip | Neuroprotective effects (diminished cerebral edema and infarct volume). | [11] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Neurotoxicity in Rodents
This protocol provides a framework for evaluating the potential neurotoxic effects of this compound.
-
Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Grouping: Divide animals into a control group (vehicle) and multiple this compound treatment groups with escalating doses.
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Behavioral Assessment:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Hot Plate and Tail-Flick Tests: To measure sensory function and pain response.
-
Observational Scoring: Regularly observe and score animals for signs of neurotoxicity such as tremors, convulsions, and changes in posture or gait.
-
-
Histopathology: At the end of the study, perfuse the animals and collect brain tissue. Perform histological staining (e.g., H&E, Nissl) on brain sections, particularly the hippocampus, to assess for neuronal damage.
-
Biochemical Analysis: Analyze brain homogenates for markers of oxidative stress or specific signaling pathway components (e.g., phosphorylated ERK).
Protocol 2: Evaluation of this compound-Induced Hepatotoxicity in Rodents
This protocol outlines the steps to assess the potential liver toxicity of this compound.
-
Animal Model: Utilize a suitable rodent model.
-
Grouping and Administration: Similar to the neurotoxicity protocol, establish control and treatment groups with varying doses of this compound.
-
Blood Collection: Collect blood samples at baseline and at specified time points during the study.
-
Serum Biochemistry: Analyze serum for liver function markers, including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Oxidative Stress Markers: Analyze liver homogenates for markers of oxidative stress, such as:
-
Malondialdehyde (MDA) levels
-
Glutathione (GSH) levels
-
Superoxide dismutase (SOD) activity
-
Catalase activity
-
Visualizations
References
- 1. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sophoridine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel α, β-Unsaturated Sophoridinic Derivatives: Design, Synthesis, Molecular Docking and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Sophoridine Derivatives Bearing Phosphoramide Mustard Moiety Exhibit Potent Antitumor Activities In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effect of early and short-time applying sophoridine in pMCAO rat brain: down-regulated TRAF6 and up-regulated p-ERK1/2 expression, ameliorated brain infaction and edema - PubMed [pubmed.ncbi.nlm.nih.gov]
d-Sophoridine dose-response curve not behaving as expected
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with d-Sophoridine. It addresses common issues, particularly unexpected dose-response curve behavior.
Frequently Asked Questions (FAQs)
Q1: My this compound dose-response curve is not a standard sigmoidal shape. Instead of a progressive inhibition, I see a stimulatory effect at low concentrations and an inhibitory effect at high concentrations. Is this expected?
A1: Yes, this is a known phenomenon called a biphasic or hormetic dose-response.[1] Hormesis is characterized by a low-dose stimulation and a high-dose inhibition.[2] This results in a U-shaped or inverted U-shaped curve and is a real and reproducible biological phenomenon that is independent of the biological model, endpoint measured, or chemical agent.[2]
Q2: What is the mechanism of action of this compound?
A2: this compound is a quinolizidine (B1214090) alkaloid with a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and antiviral activities.[3][4] Its anti-cancer effects are exerted through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell proliferation and invasion.[3][5] It modulates several key signaling pathways, including MAPK (ERK, JNK), PI3K/Akt, mTOR, and NF-κB.[6][7][8][9]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in solvents such as water, methanol, ethanol, and carbon tetrachloride.[6] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in the culture medium.
Q4: What are the typical IC50 values for this compound in cancer cell lines?
A4: The IC50 values for this compound can vary significantly depending on the cell line and experimental conditions. Generally, they range from the low micromolar to the millimolar range. Below is a summary of reported IC50 values.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| SGC7901 | Gastric Cancer | 3.52 µM | [6] |
| AGS | Gastric Cancer | 3.91 µM | [6] |
| SW480 | Colorectal Cancer | 3.14 mM | [6] |
| HepG2 | Liver Cancer | >0.08 mM | [6] |
| HCT116 | Colorectal Cancer | >0.08 mM | [6] |
| H1299 | Lung Cancer | >0.08 mM | [6] |
| U87 | Glioblastoma | >0.08 mM | [6] |
| MCF-7 | Breast Cancer | >0.08 mM | [6] |
| KB | Oral Cancer | >0.08 mM | [6] |
| S180 | Sarcoma | 1-4 µM (derivatives) | [3] |
| H22 | Hepatoma | 1-4 µM (derivatives) | [3] |
| Miapaca-2 | Pancreatic Cancer | ~20 µM to 200 µM | [10][11] |
| PANC-1 | Pancreatic Cancer | ~20 µM to 200 µM | [10][11] |
Troubleshooting Guide
Problem: The dose-response curve for this compound is not behaving as expected.
Below is a troubleshooting guide to address common issues encountered during this compound dose-response experiments.
Diagram: Troubleshooting Flowchart for Unexpected Dose-Response Curves
Caption: Troubleshooting flowchart for this compound dose-response curves.
Experimental Protocols
Cell Viability Assay (CCK-8 or MTT)
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) and incubate for 15 minutes with shaking.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of this compound-induced apoptosis by flow cytometry.[7][12]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration (e.g., 48 hours).[7]
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Directly centrifuge the cells at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
This compound Signaling Pathway
Diagram: Key Signaling Pathways Modulated by this compound
Caption: this compound modulates multiple signaling pathways.
Experimental Workflow
Diagram: General Experimental Workflow for Dose-Response Analysis
Caption: A typical workflow for a this compound dose-response experiment.
Logical Relationship
Diagram: Relationship Between Experimental Factors and Dose-Response Outcome
Caption: Key experimental factors influencing dose-response curve results.
References
- 1. Dissection of the Hormetic Curve: Analysis of Components and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. efsa.europa.eu [efsa.europa.eu]
- 3. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sophoridinol derivative 05D induces tumor cells apoptosis by topoisomerase1-mediated DNA breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- 9. ijper.org [ijper.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Addressing batch-to-batch variability of synthetic d-Sophoridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of synthetic d-Sophoridine. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of synthetic this compound.
Q1: We are observing inconsistent biological activity with different batches of this compound, even though the purity on the certificate of analysis (CoA) is >98% by HPLC. What could be the cause?
A1: This is a common issue that can arise from several factors not immediately apparent from a standard HPLC purity analysis:
-
Stereoisomeric Impurities: The synthesis of this compound is stereochemically complex, involving the formation of a tetracyclic core with four contiguous stereogenic centers. Minor variations in reaction conditions can lead to the formation of diastereomers such as matrine, allomatrine, or sophoramine. These isomers can be difficult to resolve with standard HPLC methods but may have significantly different biological activities.
-
Unidentified Co-eluting Impurities: A peak purity analysis by a single HPLC method might not be sufficient. An impurity could be co-eluting with the main this compound peak.
-
Residual Solvents or Salts: The presence of residual solvents or inorganic salts from the purification process can affect the accurate weighing of the compound, leading to dosing errors.
-
Degradation: this compound, like many alkaloids, can be susceptible to degradation under improper storage conditions (e.g., exposure to light, high temperatures, or extreme pH).
Recommended Actions:
-
Orthogonal Purity Analysis: Request or perform analysis using a different HPLC column or a different analytical technique, such as Ultra-Performance Liquid Chromatography (UPLC) or Capillary Electrophoresis (CE), to resolve potential co-eluting impurities.
-
Chiral Chromatography: If stereoisomers are suspected, a chiral HPLC method is necessary to separate and quantify them.
-
NMR Spectroscopy: A high-resolution ¹H NMR spectrum can provide detailed structural information and help identify minor impurities that are not easily detected by HPLC. It can also be used for quantitative analysis (qNMR) to confirm the compound's concentration.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the exact mass of the main component and help in the identification of impurities by analyzing their mass-to-charge ratio and fragmentation patterns.
-
Review Storage Conditions: Ensure the compound is stored as recommended, typically in a cool, dark, and dry place.
Q2: Our ¹H NMR spectrum of a new batch of this compound shows unexpected peaks in the aliphatic region. What are they?
A2: Unexpected peaks in the ¹H NMR spectrum are typically due to impurities. Here are the most common culprits:
-
Residual Solvents: Solvents used in the final purification or crystallization steps are a frequent source of contamination. Common solvents to look for include ethyl acetate, dichloromethane, acetone, and n-heptane.
-
Related Alkaloid Impurities: The presence of stereoisomers or other matrine-type alkaloids will result in a more complex spectrum with overlapping signals in the aliphatic region.
-
Grease: Stopcock grease from glassware can appear as broad signals in the aliphatic region.
-
Water: Moisture absorbed by the deuterated solvent will appear as a broad singlet. In DMSO-d6, this is around 3.3 ppm, and in CDCl3, it is typically around 1.6 ppm.
Recommended Actions:
-
Identify Residual Solvents: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.
-
2D NMR Analysis: If overlapping signals from related alkaloids are suspected, 2D NMR techniques like COSY and HSQC can help in assigning protons and carbons, even in crowded spectral regions.
-
Repurification: If the level of impurities is unacceptable for your application, repurification of the this compound batch through column chromatography or recrystallization may be necessary.
Q3: How can we establish a reliable quality control (QC) protocol for incoming batches of synthetic this compound?
A3: A robust QC protocol should include a multi-pronged approach to confirm identity, purity, and quantity. We recommend the following set of analyses:
-
Identity Confirmation:
-
¹H NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the protonated molecule [M+H]⁺.
-
-
Purity Assessment:
-
HPLC-UV: For routine purity assessment. The method should be validated for linearity, precision, and accuracy.
-
Chiral HPLC (if necessary): To determine the stereoisomeric purity.
-
NMR (¹H and ¹³C): To identify and potentially quantify organic impurities.
-
-
Quantification:
-
Quantitative NMR (qNMR): This is a highly accurate method for determining the absolute purity (assay) of the material using a certified internal standard. This helps to account for non-UV active impurities like water or salts.
-
A summary of recommended QC tests and typical specifications is provided in the table below.
Data Presentation
Table 1: Example Batch-to-Batch Variability Data for Synthetic this compound
| Parameter | Batch A | Batch B | Batch C | Recommended Specification |
| Appearance | White Crystalline Solid | White Crystalline Solid | Off-white Powder | White to Off-white Crystalline Solid |
| Purity (HPLC-UV, 220 nm) | 98.7% | 99.1% | 98.2% | ≥ 98.0% |
| Largest Single Impurity (HPLC) | 0.45% (at RRT 1.12) | 0.21% (at RRT 1.12) | 0.89% (at RRT 0.95) | ≤ 0.5% |
| Stereoisomer Content (Chiral HPLC) | 0.8% Matrine | 0.3% Matrine | 2.5% Allomatrine | ≤ 1.0% total stereoisomers |
| Residual Solvents (¹H NMR) | Ethyl Acetate (0.1%) | Not Detected | Heptane (0.3%) | ≤ 0.5% total solvents |
| Assay (qNMR) | 97.5% | 98.8% | 95.4% | ≥ 97.0% |
| Biological Activity (IC₅₀ in HepG2 cells) | 22 µM | 21 µM | 35 µM | Report Value |
RRT = Relative Retention Time
Experimental Protocols
Protocol 1: HPLC-UV Purity Determination
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Diethylamine in Water.
-
Mobile Phase B: Methanol (B129727).
-
Gradient: Start with 55% A / 45% B, hold for 2 minutes, then ramp to 100% B over 15 minutes. Hold at 100% B for 3 minutes.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in methanol to a concentration of 1 mg/mL.
Protocol 2: ¹H NMR Analysis
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Concentration: 5-10 mg of this compound in 0.6 mL of deuterated solvent.
-
Parameters:
-
Acquisition time: ~4 seconds.
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation for potential quantification).
-
Number of scans: 16-64 (depending on concentration).
-
-
Referencing: Set the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as the reference.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Instrument: ESI-QTOF or ESI-Orbitrap.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Direct infusion of a dilute solution (10-50 µg/mL in methanol with 0.1% formic acid) at a flow rate of 5-10 µL/min.
-
Mass Range: 100-500 m/z.
-
Data Analysis: Look for the protonated molecule [M+H]⁺ at an expected m/z of 249.1965 for C₁₅H₂₅N₂O⁺. The measured mass should be within 5 ppm of the theoretical mass.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for Synthesis QC and Troubleshooting Batch Variability.
Caption: Key Signaling Pathways Modulated by this compound.
Preventing d-Sophoridine precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with d-Sophoridine in cell culture applications. Our aim is to help you overcome common challenges, such as precipitation, to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound precipitating after being added to the cell culture medium?
Precipitation of this compound in your cell culture medium can occur for several reasons:
-
High Final Concentration: The most common reason is exceeding the solubility limit of this compound in the aqueous environment of the cell culture medium. While this compound is soluble in certain organic solvents at high concentrations, its solubility in aqueous solutions is lower.
-
Improper Dissolution of Stock Solution: If the initial stock solution is not fully dissolved, adding it to your medium will introduce undissolved particles that can act as seeds for further precipitation.
-
"Salting Out" Effect: Cell culture media are complex mixtures containing salts, amino acids, and other components that can reduce the solubility of this compound, causing it to precipitate.
-
pH of the Medium: The pH of your culture medium can influence the charge state of this compound and consequently its solubility.
-
Temperature Shock: Adding a cold stock solution directly to a warm medium can cause a rapid decrease in local temperature, which may lead to precipitation.
Q2: What is the recommended solvent for making this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing this compound stock solutions for in vitro studies.[1][2] It is also soluble in water, methanol, and ethanol.[3][4]
Q3: What is the maximum recommended concentration for a this compound stock solution?
This compound has a high solubility in DMSO, with sources indicating it can be dissolved at concentrations of 49 mg/mL (~197 mM) to 50 mg/mL.[1][2] However, to minimize the final concentration of DMSO in your cell culture, it is advisable to prepare a stock solution at a concentration that is convenient for your experimental dilutions, for example, 10-20 mM.
Q4: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO can be stored at -20°C for up to two weeks.[5] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least one hour.[5]
Q5: What is a typical working concentration of this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line and the specific assay. Published studies have shown a range of concentrations, typically from 20 µM to 200 µM, for inhibiting the growth of various cancer cell lines.[4][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Data Presentation: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | 49 mg/mL (~197.29 mM) | [1] |
| DMSO | 50 mg/mL | [2] |
| Water | Soluble | [3][4] |
| Ethanol | Soluble | [3][4] |
| Methanol | Soluble | [3][4] |
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol provides a step-by-step guide for preparing a this compound stock solution and diluting it into your cell culture medium to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed cell culture medium
-
Vortex mixer
Protocol:
-
Prepare the Stock Solution:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Ensure complete dissolution by vortexing the solution thoroughly. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Dilution into Cell Culture Medium:
-
Thaw your this compound stock solution and allow it to come to room temperature if it was stored frozen.[5]
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of your stock solution into the pre-warmed medium to achieve your final desired working concentration.
-
Crucially, add the this compound stock solution dropwise to the medium while gently swirling the flask or tube. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
After adding the this compound, gently mix the medium by inverting the flask or tube several times. Avoid vigorous shaking, which can cause protein denaturation.
-
-
Final Check:
-
Before adding the medium to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, it is recommended to prepare a fresh solution.
-
Visual Guides
Troubleshooting this compound Precipitation
A troubleshooting workflow for this compound precipitation.
This compound and Apoptosis Signaling
This compound has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways.[6][7]
Simplified pathway of this compound-induced apoptosis.
References
Dealing with off-target effects of d-Sophoridine in research
Welcome to the technical support center for d-Sophoridine. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the potential off-target effects of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
A1: this compound is a quinolizidine (B1214090) alkaloid naturally found in plants of the Sophora genus[1][2]. It is widely recognized for its anti-cancer properties, which are attributed to its ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit cancer cell proliferation, migration, and invasion[1][3][4][5]. Its mechanisms of action involve the modulation of multiple signaling pathways, including MAPK/ERK, JNK, PI3K/Akt, and NF-κB[1][6][7].
Q2: I am observing effects on cellular inflammation in my experiments with this compound, which is unexpected for my cancer-focused research. Is this a known off-target effect?
A2: Yes, this is a known pharmacological effect of this compound. While you may be using it for its anti-cancer properties, this compound also possesses significant anti-inflammatory capabilities[3][8]. It can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6, often through the inhibition of the NF-κB signaling pathway[8][9]. Therefore, observing anti-inflammatory effects is not unusual and should be considered when interpreting your data.
Q3: My results show unexpected changes in the expression of genes related to viral replication. Could this compound be causing this?
A3: It is plausible. This compound has demonstrated antiviral activity against a range of viruses, including hepatitis B virus (HBV) and enterovirus 71 (EV71)[8][9]. Its antiviral mechanism can involve the inhibition of viral DNA polymerase and replication[8][9]. If your experimental system has any latent viral components or if you are working with virus-derived vectors, this compound could be influencing their activity.
Q4: I am seeing unexpected cardiovascular-related readouts in my cellular assays. Is there a link to this compound?
A4: Yes, this compound is known to have effects on the cardiovascular system, including anti-arrhythmic properties[2][3]. These effects can be linked to its influence on cardiac ion channels[2]. Therefore, if your research involves cell types with relevant ion channel expression (e.g., cardiomyocytes, neurons), you may observe cardiovascular-related off-target effects.
Q5: Are there any known toxicities associated with this compound that I should be aware of?
A5: While this compound has a range of therapeutic effects, some studies have reported potential for hepatotoxicity and neurotoxicity[2][3]. It is important to perform dose-response experiments to determine the optimal concentration for your specific cell type or animal model to minimize potential toxicity while achieving the desired on-target effect.
Troubleshooting Guide
Issue 1: Inconsistent anti-proliferative effects across different cancer cell lines.
-
Possible Cause: The anti-proliferative efficacy of this compound can be cell-type dependent due to the differential expression of its various molecular targets.
-
Troubleshooting Steps:
-
Confirm IC50 Values: Perform dose-response curves for each cell line to determine the specific IC50. A summary of reported IC50 values is provided in Table 1.
-
Assess Target Expression: Analyze the expression levels of known this compound targets (e.g., PIM1, MAPKAPK2) in your cell lines of interest[3][10].
-
Consider Alternative Pathways: Be aware that this compound can activate multiple signaling pathways (e.g., Hippo and p53) which can vary in their activity between cell lines[11].
-
Issue 2: Observed phenotype does not align with the expected anti-cancer mechanism.
-
Possible Cause: The observed phenotype may be a result of one of this compound's other known biological activities, such as its anti-inflammatory or antiviral effects.
-
Troubleshooting Steps:
-
Review Literature: Consult literature on the diverse pharmacological effects of this compound to see if your observed phenotype has been previously reported[1][2][3].
-
Use Pathway Inhibitors: To dissect the mechanism, use specific inhibitors for signaling pathways known to be modulated by this compound (e.g., NF-κB inhibitor for inflammation, JNK/ERK inhibitors for MAPK pathways).
-
Employ Control Compounds: Include a structurally related but less active compound, if available, to help differentiate between specific and non-specific effects.
-
Issue 3: Difficulty in replicating results from other publications.
-
Possible Cause: Experimental conditions such as cell line passage number, serum concentration in media, and treatment duration can influence cellular responses to this compound.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure your experimental protocols are as close as possible to the cited literature.
-
Source of Compound: Verify the purity and source of your this compound, as impurities can lead to variable results.
-
Detailed Experimental Records: Maintain meticulous records of all experimental parameters to identify any potential sources of variability.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) |
| SGC7901 | Gastric Cancer | 3.52 | Not Specified |
| AGS | Gastric Cancer | 3.91 | Not Specified |
| SW480 | Colorectal Cancer | 3140 (as 3.14 mM) | Not Specified |
| MCF-7 | Breast Cancer | 87.96 | 48 |
| MDA-MB-231 | Breast Cancer | 81.07 | 48 |
| HepG2 | Liver Cancer | >80 | Not Specified |
| HCT116 | Colon Cancer | >80 | Not Specified |
| H1299 | Lung Cancer | >80 | Not Specified |
| U87 | Glioblastoma | >80 | Not Specified |
| KB | Oral Cancer | >80 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.[1][10][12]
Experimental Protocols
Protocol 1: Validating Off-Target Kinase Inhibition
This protocol provides a general workflow to investigate if an observed cellular effect is due to off-target kinase inhibition by this compound.
-
Kinome Profiling:
-
Utilize a commercial kinome profiling service to screen this compound against a panel of kinases at a fixed concentration (e.g., 10 µM).
-
This will provide a broad overview of potential kinase targets.
-
-
In Vitro Kinase Assays:
-
For promising hits from the kinome screen, perform in vitro kinase assays to determine the IC50 of this compound for each specific kinase.
-
This will confirm direct inhibition and quantify the potency.
-
-
Cellular Target Engagement Assays:
-
Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound engages with the identified kinase target within intact cells[10].
-
Alternatively, use phospho-specific antibodies in Western blotting to assess the phosphorylation status of downstream substrates of the target kinase in this compound-treated cells.
-
Protocol 2: Assessing Impact on Inflammatory Signaling
This protocol outlines steps to confirm if this compound is modulating inflammatory pathways in your experimental system.
-
Cytokine Measurement:
-
Treat your cells with this compound and an inflammatory stimulus (e.g., lipopolysaccharide, LPS).
-
Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA or a multiplex bead-based assay.
-
-
NF-κB Pathway Analysis:
-
Perform Western blotting to analyze the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB in response to this compound treatment.
-
Use a luciferase reporter assay with an NF-κB response element to directly measure the effect of this compound on NF-κB transcriptional activity.
-
-
Gene Expression Analysis:
-
Use RT-qPCR to measure the mRNA levels of NF-κB target genes (e.g., TNF, IL6, ICAM1) following treatment with this compound.
-
Visualizations
Caption: Overview of this compound's primary and off-target effects.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: this compound's modulation of the MAPK signaling pathway.
References
- 1. dovepress.com [dovepress.com]
- 2. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 5. dovepress.com [dovepress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- 9. What is the mechanism of Sophoridine hydrochloride? [synapse.patsnap.com]
- 10. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Optimizing incubation time for d-Sophoridine treatment in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing d-Sophoridine in cancer cell experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound treatment experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in cell viability observed | 1. Sub-optimal Incubation Time: The selected incubation period may be too short for this compound to induce a measurable effect. 2. Inappropriate Concentration Range: The concentrations of this compound used may be too low for the specific cell line. 3. Cell Line Resistance: The cancer cell line may have intrinsic or acquired resistance to this compound. 4. Reagent Degradation: The this compound stock solution may have degraded. | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.[1] 2. Optimize Concentration: Conduct a dose-response experiment with a wider range of concentrations (e.g., 10 µM to 200 µM) to determine the half-maximal inhibitory concentration (IC50).[1] 3. Consult Literature: Review published data for typical IC50 values for your specific cell line. If resistance is suspected, consider using a different therapeutic agent or investigating resistance mechanisms. 4. Prepare Fresh Stock: Always prepare fresh this compound dilutions from a properly stored stock solution for each experiment. |
| High variability between experimental replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers in different wells can lead to variable results. 2. Edge Effects in Multi-well Plates: Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and drug concentration. 3. Inaccurate Pipetting: Errors in pipetting this compound or reagents can introduce variability. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell density across all wells. 2. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. 3. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling. |
| Unexpected cell morphology or death in control group | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. 2. Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health. 3. Sub-optimal Culture Conditions: Incorrect pH, temperature, or CO2 levels can stress the cells. | 1. Perform Solvent Control: Include a vehicle control group treated with the same concentration of the solvent used for this compound to assess its effect on cell viability. 2. Check for Contamination: Regularly inspect cultures for signs of contamination. If suspected, discard the culture and decontaminate the incubator and hood. 3. Monitor Culture Conditions: Ensure that the incubator is properly calibrated and that the culture medium is at the correct pH. |
| Inconsistent results in apoptosis or cell cycle assays | 1. Incorrect Staining Protocol: Errors in the timing or concentration of staining reagents can lead to inaccurate results. 2. Cell Clumping: Clumped cells may not be stained or analyzed properly by flow cytometry. 3. Delayed Analysis: Delays between cell harvesting, staining, and analysis can affect the quality of the data. | 1. Follow Protocol Precisely: Adhere strictly to the recommended staining protocols for Annexin V/PI or Propidium Iodide. 2. Ensure Single-Cell Suspension: Gently triturate or use a cell strainer to obtain a single-cell suspension before staining. 3. Analyze Promptly: Analyze stained cells as soon as possible to minimize artifacts. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment?
A1: The optimal incubation time for this compound treatment is cell-line dependent and also depends on the experimental endpoint. It is recommended to perform a time-course experiment, typically testing at 24, 48, and 72 hours, to determine the ideal duration for observing the desired effect (e.g., cytotoxicity, apoptosis, or changes in protein expression).[1]
Q2: How do I determine the appropriate concentration of this compound to use?
A2: The effective concentration of this compound varies significantly among different cancer cell lines, with reported IC50 values ranging from approximately 20 µM to 200 µM after 48 hours of treatment.[1] It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. These include the MAPK/ERK, JNK, and PI3K/Akt/mTOR pathways.[1][2] It can also induce apoptosis through the mitochondrial pathway.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Miapaca-2 | Pancreatic | 48 | ~20 | [1] |
| PANC-1 | Pancreatic | 48 | ~20 | [1] |
| SGC7901 | Gastric | Not Specified | 3.52 | [3] |
| AGS | Gastric | Not Specified | 3.91 | [3] |
| H460 | Non-Small Cell Lung | 24 | 73.49 µg/ml | [4] |
| H460 | Non-Small Cell Lung | 48 | 53.52 µg/ml | [4] |
| Lewis | Lung | 24 | 64.95 µg/ml | [4] |
| Lewis | Lung | 48 | 40.10 µg/ml | [4] |
| Various | Pancreatic, Gastric, Liver, Colon, Gallbladder, Prostate | 48 | ~20 - 200 | [1] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound for the optimized incubation time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.[1]
-
Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[1]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
d-Sophoridine Cell Viability Assay Technical Support Center
Welcome to the technical support center for cell viability assays using d-Sophoridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful and accurate execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a quinolizidine (B1214090) alkaloid extracted from the plant Sophora alopecuroides.[1][2][3] It exhibits a range of pharmacological effects, including anti-cancer, anti-inflammatory, and antiviral properties.[1][4] In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in the S phase.[1][5][6] This is primarily achieved through the generation of reactive oxygen species (ROS), which in turn activates the JNK and ERK signaling pathways.[1][5] It has demonstrated particular potency against pancreatic cancer cells.[1][5]
Q2: What are the recommended starting concentrations and incubation times for this compound in a cell viability assay?
The optimal concentration and incubation time for this compound are cell-line dependent. However, based on published studies, a common starting point is to treat cells with concentrations ranging from 0 to 100 µM for 24, 48, or 72 hours.[1][5] For many cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) have been observed to be between 20 µM and 200 µM after 48 hours of treatment.[2][3][6]
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO, ethanol, methanol, and water.[3] For in vitro experiments, it is common to prepare a stock solution in DMSO. To avoid solubility issues with DMSO that has absorbed moisture, it is recommended to use fresh DMSO.[1] Stock solutions in DMSO can be stored at -80°C for up to a year, while powdered this compound can be stored at -20°C for up to three years.[1] To maintain stability, it is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1]
Q4: Which cell viability assay is most suitable for use with this compound?
The CCK-8 and MTT assays have been successfully used to assess cell viability following treatment with this compound.[1][2][5] The choice of assay may depend on the specific cell line and experimental conditions. The CCK-8 assay, which produces a water-soluble formazan (B1609692), is generally considered more convenient as it does not require a solubilization step.[7]
Troubleshooting Guides
Issue 1: High Background Absorbance in Control Wells
High background absorbance in wells without cells can lead to inaccurate results.
| Possible Cause | Recommended Solution |
| Contamination of Culture Medium | Use fresh, high-quality reagents. Microbial contamination can be checked by viewing the plate under a microscope.[8] |
| Phenol (B47542) Red in Medium | Use phenol red-free medium during the assay incubation, as it can interfere with absorbance readings.[9][10] |
| Serum Components | Consider using a serum-free medium during the final incubation with the viability reagent.[8] |
| Reagent Degradation | Ensure that the viability reagent (e.g., MTT, CCK-8) has been stored correctly and has not expired. MTT solution should be protected from light.[11] |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between replicate wells can compromise the reliability of your data.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting into wells.[12] |
| "Edge Effect" | Evaporation from the outermost wells of a 96-well plate can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[9][13] |
| Incomplete Mixing of Reagents | After adding the viability reagent, gently tap the plate to ensure it is mixed well with the media.[13][14] |
| Bubbles in Wells | Bubbles can interfere with absorbance readings. Carefully remove any bubbles with a sterile pipette tip before reading the plate.[13] |
Issue 3: Unexpected Results with this compound Treatment
Results that do not follow the expected dose-dependent curve or show higher than expected viability.
| Possible Cause | Recommended Solution |
| Direct Reduction of Assay Reagent | Some compounds can directly reduce the tetrazolium salt (MTT, MTS, WST-8) independent of cellular activity. To test for this, incubate this compound with the assay reagent in cell-free media. If a color change occurs, consider an alternative viability assay that measures a different endpoint, such as an LDH assay for cytotoxicity.[9][13][15] |
| Low Concentrations Stimulating Cell Activity | At very low concentrations, some toxic substances can paradoxically stimulate cell metabolism, leading to higher absorbance readings than the control. If this is observed, it may be appropriate to disregard this portion of the dose-response curve when determining the IC50.[13] |
| Incorrect Timing of Treatment | Adding the treatment when cells are already confluent can mask the effects of the compound. It is ideal to begin treatment when cells are in their logarithmic growth phase.[10] |
Experimental Protocols & Data
General Cell Viability Assay Workflow
Below is a generalized protocol for a cell viability assay using a 96-well plate format. Specific details for MTT and CCK-8 assays follow.
Caption: General workflow for a cell viability experiment.
This compound Experimental Parameters
The following table summarizes typical experimental conditions for this compound from literature.
| Parameter | Value | Cell Lines | Reference |
| Concentration Range | 0 - 100 µM | Miapaca-2, PANC-1 (Pancreatic Cancer) | [1][5] |
| 0 - 500 µM | Various Cancer and Normal Cell Lines | [2][5] | |
| Incubation Time | 24, 48, 72 hours | Miapaca-2, PANC-1 | [1][5] |
| IC50 Values (48h) | ~20 µM to 200 µM | Pancreatic, Gastric, Liver, Colon, Gallbladder, Prostate Cancer | [2][6] |
| Solvent | DMSO | In vitro studies | [1] |
Protocol: CCK-8 Assay
-
Seed cells (typically 1,000-10,000 cells/well) in 100 µL of culture medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Add various concentrations of this compound to the wells. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C.[7] The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.[7]
Protocol: MTT Assay
-
Follow steps 1-4 from the CCK-8 protocol.
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8][9]
-
Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.[8]
-
Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.[8]
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]
-
Gently agitate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm, with a reference wavelength of 630 nm to correct for background.[8]
Visual Guides
Troubleshooting Decision Tree for Cell Viability Assays
Caption: Decision tree for troubleshooting common assay issues.
This compound Signaling Pathway in Cancer Cells
Caption: Simplified signaling pathway of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SOPHORIDINE | 6882-68-4 [chemicalbook.com]
- 4. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- 5. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Anti-Tumor Activity of d-Sophoridine Derivatives
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to assist researchers and scientists in optimizing their experiments with d-Sophoridine and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the experimental evaluation of this compound derivatives.
Q1: My this compound derivative shows lower than expected anti-tumor activity in vitro. What are the potential causes and solutions?
A: Several factors could contribute to low efficacy. Consider the following troubleshooting steps:
-
Compound Solubility: Poor solubility in culture media is a common issue.
-
Troubleshooting: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the culture medium. The final DMSO concentration should typically be non-toxic to the cells (e.g., <0.1%). If solubility remains an issue, consider synthesizing derivatives with improved water solubility.[1]
-
-
Cell Line Resistance: The selected cancer cell line may be inherently resistant to the compound's mechanism of action.
-
Troubleshooting: Test the derivative on a panel of different cancer cell lines (e.g., lung, liver, gastric, colon) to identify more sensitive types.[1] Some derivatives show equipotent effects against both drug-susceptible and resistant cell lines (e.g., MCF-7 and MCF-7/AMD), suggesting they may overcome certain resistance mechanisms.[1][2]
-
-
Structural Modifications: The specific chemical modification may not be optimal for enhancing anti-tumor activity.
-
Troubleshooting: Structure-Activity Relationship (SAR) studies indicate that introducing specific moieties can significantly enhance activity. For instance, adding an aliphatic acyl group to the 16-nitrogen atom or an N-benzyl indole (B1671886) group to the 14-carbon atom has been shown to improve anti-proliferative effects.[3] Modifications that open the D-ring of the sophoridine (B192422) scaffold can also be beneficial.[2]
-
Q2: I am observing high toxicity in my non-cancerous control cell lines. How can I mitigate this?
A: While some derivatives exhibit good selectivity, off-target toxicity can occur.
-
Troubleshooting:
-
Perform a dose-response curve on both cancerous and non-cancerous cell lines to determine the therapeutic window.
-
Consider synthesizing derivatives with modifications aimed at reducing general toxicity. For example, certain novel derivatives have been noted for their lower toxicity profiles.[1]
-
Investigate the mechanism of toxicity. It may be unrelated to the anti-cancer mechanism and could be addressed through further structural modification.
-
Q3: The experimental results for cell cycle arrest are inconsistent. What should I check?
A: Inconsistent cell cycle analysis results can stem from several experimental variables.
-
Troubleshooting:
-
Synchronization: Ensure cells are properly synchronized at the same phase before adding the compound.
-
Compound Concentration and Incubation Time: The effect on the cell cycle is often dose- and time-dependent. Perform a time-course experiment with varying concentrations to find the optimal conditions. Sophoridine and its derivatives have been reported to induce G0/G1, S, or G2/M phase arrest depending on the derivative and cell type.[2][3][4][5][6]
-
Cell Density: Ensure that the cell density is optimal at the time of harvesting, as over-confluent or sparse cultures can affect cell cycle distribution.
-
Quantitative Data Summary
The anti-proliferative activity of various this compound derivatives is summarized below. IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
| Derivative Type | Cancer Cell Line(s) | Reported IC₅₀ (µM) | Reference |
| Sophoridine | SGC7901 and AGS (Gastric Cancer) | 3.52 and 3.91 | [3] |
| Sophoridine | SW480 (Colorectal Cancer) | 3140 (3.14 mM) | [3] |
| 12-N-p-chlorobenzyl sophoridinol | HepG2 (Liver Cancer) | 9.3 | [2] |
| Sophoridinol derivative 7i | MCF-7/AMD (Resistant Breast Cancer) | 3.1 | [1][2] |
| Sophoridinic ketones 4a-b , alkenes 4c-d , amines 4e-f | Breast Carcinoma Cells | 3.8 - 5.4 | [1][3] |
| Phosphoramidate mustard derivatives 6a-6e | S180 and H22 (Liver Cancer) | 1.01 - 3.56 | [3][6][7] |
| N-substituted derivative 26 | HepG-2 (Liver Cancer) | 15.6 | [8] |
Detailed Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound derivatives on cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the this compound derivative in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
-
2. Analysis of Protein Expression by Western Blot
This protocol is used to detect changes in the expression of proteins involved in relevant signaling pathways (e.g., Akt, p53, caspases).
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p53, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize protein bands using an imaging system. Use β-actin as a loading control.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathway: Sophoridine Derivative Inhibition of PTEN/PI3K/Akt Pathway
Caption: Sophoridine derivatives can activate PTEN, which inhibits the PI3K/Akt signaling cascade.
Experimental Workflow: In Vitro Evaluation of this compound Derivatives
Caption: Standard workflow for assessing the anti-tumor activity of this compound derivatives in vitro.
References
- 1. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Sophoridinol Derivatives as a Novel Family of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- 5. Novel α, β-Unsaturated Sophoridinic Derivatives: Design, Synthesis, Molecular Docking and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of d-Sophoridine and Oxymatrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two quinolizidine (B1214090) alkaloids, d-Sophoridine and oxymatrine (B1678083), both derived from the traditional Chinese herb Sophora flavescens. The analysis is supported by experimental data from in vitro and in vivo studies, with a focus on their mechanisms of action on key inflammatory signaling pathways.
Introduction to this compound and Oxymatrine
This compound (also known as sophoridine) and oxymatrine are natural alkaloids that have garnered significant interest for their wide range of pharmacological activities, including anti-cancer, anti-viral, and potent anti-inflammatory effects.[1][2][3] While structurally related, emerging research indicates they modulate inflammatory responses through both shared and distinct molecular mechanisms. This guide dissects these mechanisms, presenting comparative data to aid researchers in evaluating their potential as therapeutic candidates for inflammatory diseases.
Mechanism of Action: A Comparative Overview
Both this compound and oxymatrine exert their anti-inflammatory effects by intervening in critical signaling cascades that lead to the production of inflammatory mediators. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. Both compounds are effective inhibitors of this pathway.
-
This compound: In models of lipopolysaccharide (LPS)-induced lung injury, this compound has been shown to suppress the NF-κB pathway by inhibiting the phosphorylation of its key components, p65 and IκBα.[1][4] It has also been found to downregulate the expression of NF-κB p65 in pancreatic cancer cell lines.[2]
-
Oxymatrine: Oxymatrine demonstrates robust inhibition of NF-κB activation across various models.[5][6] It prevents the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the p65 subunit.[7][8] This action effectively halts the transcription of NF-κB target genes, including those for TNF-α, IL-1β, and IL-6.[5][7][9] Studies have shown that oxymatrine can inhibit the TLR4/NF-κB signaling pathway, which is an upstream activator of the NLRP3 inflammasome.[10]
Caption: Inhibition of the NF-κB Signaling Pathway.
Modulation of MAPK Signaling Pathways
The MAPK family (including ERK, p38, and JNK) plays a crucial role in translating extracellular signals into cellular responses, including inflammation.
-
This compound: Research demonstrates that this compound can alleviate inflammatory responses by suppressing the phosphorylation of p38 and JNK in LPS-induced lung injury models.[1][4] It has also been reported to inhibit p-ERK expression in cases of acute liver injury.[1]
-
Oxymatrine: Oxymatrine effectively blocks the phosphorylation of all three major MAPKs—ERK, p38, and JNK—in LPS-stimulated microglial cells.[7][8] This inhibition contributes to the downstream reduction of inflammatory mediators like iNOS and COX-2.[7] The modulation of the p38 MAPK pathway by oxymatrine is also linked to its anti-fibrotic effects in the liver.[11]
Caption: Inhibition of the MAPK Signaling Pathways.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death called pyroptosis.
-
This compound: While direct studies on this compound's effect on the NLRP3 inflammasome are less common, extracts from Sophora species, which contain sophoridine (B192422), have been shown to regulate NLRP3 inflammasome activation.[12][13] Given its inhibition of upstream pathways like NF-κB and MAPK, it is plausible that this compound indirectly modulates NLRP3 activation.
-
Oxymatrine: Oxymatrine has been explicitly shown to be a potent inhibitor of the NLRP3 inflammasome.[10] It effectively downregulates the expression of key inflammasome components, including NLRP3, ASC, and Caspase-1.[10][14] This leads to a significant reduction in the release of mature IL-1β and IL-18 and can attenuate pyroptosis.[14][15][16] This mechanism is a key contributor to its therapeutic effects in models of ulcerative colitis and diabetic nephropathy.[14][15]
Caption: Oxymatrine-mediated Inhibition of the NLRP3 Inflammasome.
Comparative Efficacy: Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and oxymatrine on the production of key inflammatory mediators.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Cell Line | Stimulant | Target Mediator | Concentration | % Inhibition / Effect | Reference |
| This compound | HL-60 Cells | LPS | IL-8 | 0.01 - 1 µM | Dose-dependent inhibition | [17][18] |
| Mouse Peritoneal Macrophages | LPS | TNF-α | 0.01 - 1 µM | Dose-dependent inhibition | [18] | |
| Mouse Peritoneal Macrophages | LPS | PGE2 | 0.01 - 1 µM | Dose-dependent inhibition | [18] | |
| Mouse Peritoneal Macrophages | LPS | IL-6 | 0.01 - 1 µM | No significant effect | [17][18] | |
| Oxymatrine | BV2 Microglia | LPS | NO Production | 1, 10, 20 µg/mL | Dose-dependent inhibition | [7][8] |
| BV2 Microglia | LPS | PGE2 Production | 1, 10, 20 µg/mL | Dose-dependent inhibition | [7][8] | |
| BV2 Microglia | LPS | TNF-α Production | 1, 10, 20 µg/mL | Dose-dependent inhibition | [7][8] | |
| BV2 Microglia | LPS | IL-1β Production | 1, 10, 20 µg/mL | Dose-dependent inhibition | [7][8] | |
| BV2 Microglia | LPS | IL-6 Production | 1, 10, 20 µg/mL | Dose-dependent inhibition | [7][8] | |
| RAW264.7 Cells | TNBS | Cleaved IL-1β | 100, 250 µM | Significant reduction | [14] |
Table 2: In Vitro Effects on Signaling Pathway Proteins
| Compound | Cell Line | Stimulant | Target Protein | Concentration | Effect | Reference |
| This compound | FLS Cells | TNF-α | p-p38, p-JNK, p-ERK | Not specified | Inhibition of phosphorylation | [19] |
| Oxymatrine | BV2 Microglia | LPS | p-IκBα | 1, 10, 20 µg/mL | Suppressed phosphorylation | [7][8] |
| BV2 Microglia | LPS | p-ERK, p-p38, p-JNK | 1, 10, 20 µg/mL | Inhibited phosphorylation | [7][8] | |
| THP-1 (M1) | LPS | TLR4, NF-κB, NLRP3, Caspase-1 | Not specified | Decreased protein expression | [10] | |
| HUVECs | ox-LDL | NLRP3, ASC, Cleaved Caspase-1 | 4 µM | Decreased protein expression | [20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vitro studies.
Cell Culture and Treatment (Based on BV2 Microglia Model)
-
Cell Culture: Murine microglial BV2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Plating: Cells are seeded into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of oxymatrine or this compound (e.g., 1, 10, 20 µg/mL). Cells are pre-treated for 30 minutes to 1 hour.[7][8]
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture medium at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.
-
Incubation: Cells are incubated for a specified period depending on the endpoint being measured (e.g., 30 minutes for protein phosphorylation, 24 hours for cytokine release).[7]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Assay Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read at 450 nm using a microplate reader. A standard curve is generated using recombinant cytokines of known concentrations to determine the cytokine levels in the samples.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) per sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-p38, p-IκBα, NLRP3, β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Conclusion
Both this compound and oxymatrine are potent inhibitors of inflammation, primarily by targeting the NF-κB and MAPK signaling pathways. Oxymatrine has been more extensively studied for its direct inhibitory effects on the NLRP3 inflammasome, a mechanism that is crucial for its efficacy in specific disease models like ulcerative colitis.[14] this compound shows strong inhibitory action on key cytokines like TNF-α and IL-8, though its effect on IL-6 appears to be minimal in some models.[18]
Key Distinctions:
-
NLRP3 Inflammasome: Oxymatrine's role as a direct inhibitor of the NLRP3 inflammasome is well-documented, making it a particularly strong candidate for diseases where this pathway is a key driver.[10][14][15]
-
Breadth of Cytokine Inhibition: Oxymatrine has demonstrated a broad inhibitory effect on a range of cytokines including TNF-α, IL-1β, and IL-6.[7][8] this compound's profile may be more selective, with pronounced effects on TNF-α and IL-8.[18]
Further head-to-head comparative studies using the same experimental models are necessary to fully elucidate the nuanced differences in their potency and therapeutic potential. However, the existing data suggest that both alkaloids are valuable compounds for the development of novel anti-inflammatory therapies.
References
- 1. dovepress.com [dovepress.com]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Oxymatrine? [synapse.patsnap.com]
- 6. What is Oxymatrine used for? [synapse.patsnap.com]
- 7. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor–kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor-kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Oxymatrine for inflammatory bowel disease in preclinical studies: a systematic review and meta-analysis [frontiersin.org]
- 10. Oxymatrine blocks the NLRP3 inflammasome pathway, partly downregulating the inflammatory responses of M1 macrophages differentiated from THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of oxymatrine on the p38 mitogen-activated protein kinases signalling pathway in rats with CCl4 induced hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sophora moocroftiana seeds ethanol extract regulates NLRP3 inflammasome activation and pyroptosis via ROS/TXNIP pathway to amelioration of NAFLD in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sophora moocroftiana seeds ethanol extract regulates NLRP3 inflammasome activation and pyroptosis via ROS/TXNIP pathway to amelioration of NAFLD in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Oxymatrine Attenuates High Glucose-induced NLRP3 Inflammasome-dependent Pyroptosis and Injury in Podocytes by Regulating SIRT1/NF-κB Pathway | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. Studies on the anti-inflammatory effect and its mechanisms of sophoridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studies on the Anti-Inflammatory Effect and Its Mechanisms of Sophoridine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
In vitro comparison of d-Sophoridine and sophocarpine's cytotoxicity
An In Vitro Comparison of the Cytotoxicity of d-Sophoridine and Sophocarpine (B1681056)
Introduction
This compound and sophocarpine are quinolizidine (B1214090) alkaloids derived from the traditional Chinese herb Sophora flavescens (kushen). Both compounds have garnered significant interest in pharmacological research due to their diverse biological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[1] This guide provides an objective in vitro comparison of the cytotoxicity of this compound and sophocarpine, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. This information is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic effects of this compound and sophocarpine have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of a compound. The following table summarizes the reported IC50 values for both compounds across different cancer cell lines, providing a basis for a comparative assessment of their potency. It is important to note that variations in experimental conditions, such as incubation time and specific assay used, can influence IC50 values.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| This compound | MCF-7 | Breast Cancer | 48 | 80 µM |
| MDA-MB-231 | Breast Cancer | 48 | 80 µM | |
| SGC7901 | Gastric Cancer | Not Specified | 3.52 µM | |
| AGS | Gastric Cancer | Not Specified | 3.91 µM | |
| Miapaca-2 | Pancreatic Cancer | 48 | ~20 µM | |
| PANC-1 | Pancreatic Cancer | 48 | ~20 µM | |
| Sophocarpine | PC93 | Prostate Cancer | Not Specified | Not Specified (Dose-dependent inhibition) |
| TSU-Pr1 | Prostate Cancer | Not Specified | Not Specified (Dose-dependent inhibition) |
Note: The IC50 values are compiled from various studies and should be interpreted with consideration of the different experimental setups.
Experimental Protocols
To ensure reproducibility and accurate interpretation of cytotoxicity data, detailed experimental protocols are essential. The following are standard methodologies for assessing the in vitro cytotoxicity of compounds like this compound and sophocarpine.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or sophocarpine and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Apoptosis Analysis by Flow Cytometry
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.[5][6]
-
Cell Treatment: Treat cells with the desired concentrations of this compound or sophocarpine for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them from the culture plate.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression of specific proteins involved in the apoptotic signaling pathways.[7]
-
Protein Extraction: After treatment with this compound or sophocarpine, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C. Following washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action: Signaling Pathways and Experimental Workflow
Both this compound and sophocarpine have been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways. A common mechanism involves the regulation of the intrinsic apoptosis pathway, which is controlled by the Bcl-2 family of proteins and leads to the activation of caspases.
Signaling Pathway Diagram
Caption: Intrinsic apoptosis pathway induced by this compound or sophocarpine.
Experimental Workflow Diagram
Caption: General workflow for in vitro cytotoxicity comparison.
Conclusion
The available in vitro data suggests that both this compound and sophocarpine exhibit cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. While a direct, side-by-side comparison in a single study is lacking, the compiled IC50 values indicate that the potency of these compounds can be cell-line dependent. The underlying mechanism for both alkaloids appears to involve the modulation of the intrinsic apoptotic pathway, characterized by the regulation of Bcl-2 family proteins and subsequent caspase activation. For a definitive comparison of their cytotoxic potential, further studies employing a standardized set of cancer cell lines and uniform experimental protocols are warranted. The methodologies and workflows provided in this guide offer a framework for conducting such comparative investigations.
References
- 1. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Apoptosis Protocols | USF Health [health.usf.edu]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
Reproducibility of d-Sophoridine's Tumor Suppression in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tumor-suppressive effects of d-Sophoridine in various xenograft models, based on available experimental data. It aims to objectively assess the reproducibility of its efficacy and compare its performance with alternative therapeutic agents.
Executive Summary
This compound, a quinolizidine (B1214090) alkaloid, has demonstrated consistent tumor-suppressive activity across multiple preclinical xenograft models of human cancers, including pancreatic, colorectal, and lung cancer. The reproducibility of its effects is supported by several independent studies showing significant inhibition of tumor growth. While direct head-to-head comparative studies with a wide range of chemotherapeutics are limited, existing data suggests comparable or, in some instances, synergistic effects when used in combination with standard-of-care agents like cisplatin (B142131) and 5-Fluorouracil (5-FU). This guide synthesizes the available quantitative data, details the experimental methodologies to aid in the design of future studies, and visualizes the key signaling pathways implicated in this compound's mechanism of action.
Comparative Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data from various studies investigating the in vivo tumor suppression by this compound.
Pancreatic Cancer Xenograft Models
| Cell Line | Animal Model | This compound Dose & Route | Treatment Duration | Tumor Volume Inhibition | Tumor Weight Inhibition | Reference |
| Miapaca-2 | Balb/c nude mice | 20 mg/kg/day, i.p. | 21 days | Significant reduction vs. control | ~50% reduction vs. control | [1][2] |
| Miapaca-2 | Balb/c nude mice | 40 mg/kg/day, i.p. | 21 days | Significant reduction vs. control | ~75% reduction vs. control | [1][2] |
| PANC-1 | Mouse xenograft model | 20 mg/kg, i.p. | Not Specified | Drastically suppressed tumor growth | Not Specified | [3] |
| PANC-1 | Mouse xenograft model | 40 mg/kg, i.p. | Not Specified | Drastically suppressed tumor growth | Not Specified | [3] |
Colorectal Cancer Xenograft Models
| Cell Line | Animal Model | Treatment Group | Treatment Duration | Tumor Volume Inhibition | Tumor Weight Inhibition | Reference |
| SW480 | Nude mice | This compound (15 mg/kg) | Not Specified | Inhibited tumor growth | Inhibited tumor growth | [3] |
| SW480 | Nude mice | This compound (25 mg/kg) | Not Specified | Inhibited tumor growth | Inhibited tumor growth | [3] |
| SW480 | Nude mice | This compound (SRI L) | Not Specified | Significant inhibition | Not Specified | [4] |
| SW480 | Nude mice | This compound (SRI H) | Not Specified | Significant inhibition | Not Specified | [4] |
| SW480 | Nude mice | 5-FU | Not Specified | Significant inhibition | Not Specified | [4] |
| SW480 | Nude mice | This compound | Not Specified | 34.07% | Significant inhibition | [5] |
Lung Cancer Xenograft Models
| Cell Line | Animal Model | This compound Dose & Route | Treatment Duration | Tumor Volume Inhibition | Tumor Weight Inhibition | Reference |
| Lewis Lung Cancer | C57BL/6J mice | 15 mg/kg, i.g. | Not Specified | Significantly suppressed | Significantly suppressed | [6][7] |
| Lewis Lung Cancer | C57BL/6J mice | 25 mg/kg, i.g. | Not Specified | Significantly suppressed | Significantly suppressed | [6][7] |
| A549 | BALB/c mice | 16.9 mg/kg, p.o. | 4 weeks | Significant inhibition | Not Specified | [5] |
Experimental Protocols
General Xenograft Model Establishment
Human cancer cell lines (e.g., Miapaca-2, SW480, Lewis Lung Cancer) are cultured under standard conditions.[1][4][6] Subsequently, a specific number of cells (typically 2 x 10^6 to 8 x 10^5) are suspended in a physiological buffer (e.g., PBS) and subcutaneously injected into the flank or armpit of immunocompromised mice (e.g., Balb/c nude mice, C57BL/6J).[1][4][6] Tumors are allowed to grow to a palpable size before the commencement of treatment.[1]
Drug Administration
This compound is typically administered via intraperitoneal (i.p.) injection or oral gavage (p.o.).[1][5][6] Dosages in the reported studies range from 15 mg/kg to 40 mg/kg daily or on a specified schedule.[1][3][6] Control groups usually receive the vehicle (e.g., PBS).[1] For combination studies, the chemotherapeutic agent (e.g., cisplatin, 5-FU) is administered according to established protocols.[4]
Tumor Growth Measurement
Tumor volume is periodically measured using calipers and calculated using the formula: (Length × Width²) / 2.[1] At the end of the study, mice are euthanized, and tumors are excised and weighed.[1]
Mechanism of Action: Signaling Pathways
This compound exerts its anti-tumor effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Sophoridine exerts an anti-colorectal carcinoma effect through apoptosis induction in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 6. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of d-Sophoridine with Other Quinolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-Sophoridine is a naturally occurring quinolizidine (B1214090) alkaloid monomer primarily isolated from plants of the Sophora genus, such as Sophora flavescens Alt and Sophora alopecuroides L.[1][2][3]. Structurally, it is a tetracyclic compound also known as allomatrine (B3037849) or (5-β)-matridin-15-one[2][4]. Belonging to the matrine-type alkaloids, this compound shares a structural scaffold with other notable quinolizidine alkaloids including matrine, oxymatrine (B1678083), and aloperine[1][4][5]. In recent years, this compound has garnered significant attention for its broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-viral, and neuroprotective effects, with a unique structure and minimal side effects noted in preliminary studies[1][2][6]. This guide provides an objective, data-driven comparison of this compound against other key quinolizidine alkaloids, focusing on anti-cancer, anti-viral, and anti-inflammatory properties to aid researchers in drug discovery and development.
Pharmacological Activities: A Comparative Analysis
This compound and its chemical relatives exhibit a wide range of biological effects. While they often share overlapping mechanisms, their potency and specific applications can differ significantly.
Anti-Cancer Activity
This compound, aloperine (B1664794), matrine, and oxymatrine have all demonstrated cytotoxic effects against various cancer cell lines. However, their efficacy varies depending on the cancer type. Aloperine has often been reported to exhibit more potent anti-cancer activity compared to other alkaloids in several studies[7][8].
Table 1: Comparative In Vitro Anti-Cancer Activity (IC50 Values)
| Alkaloid | Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | Gastric Cancer | SGC7901 | 3.52 | [1][2][4] |
| Gastric Cancer | AGS | 3.91 | [1][2][4] | |
| Breast Cancer | MCF-7 | 87.96 | [7][9] | |
| Breast Cancer | MDA-MB-231 | 81.07 | [7][9] | |
| Colorectal Cancer | SW480 | 3140 (3.14 mM) | [1] | |
| Aloperine | Leukemia | HL-60 | 40 | [7][10] |
| Leukemia | U937 | 270 | [7] | |
| Leukemia | K562 | 360 | [7] | |
| Esophageal Cancer | EC109 | 1110 | [7] | |
| Lung Cancer | A549 | 1180 | [7] | |
| Hepatocellular Carcinoma | HepG2 | 1360 | [7] | |
| Matrine | Breast Cancer | MCF-7 | >1000 (in mM range) | [9] |
| Sophocarpine | Lung Cancer (Derivative) | A549 | 7.58 |[11] |
Note: IC50 values are highly dependent on the specific experimental conditions (e.g., exposure time). Direct comparison is most accurate when conducted within the same study. The data presented is compiled from various sources and should be interpreted with this variability in mind[7].
This compound selectively induces apoptotic cell death in a variety of human cancer cells both in vitro and in vivo[1]. For instance, it inhibits the proliferation of pancreatic cancer cells by inducing S-phase cell cycle arrest and mitochondrial-related apoptosis[12][13]. In breast cancer cells, this compound was found to have a significantly lower IC50 value than matrine, which typically requires millimolar concentrations for similar effects[9]. One study highlighted that among six quinolizidine alkaloids, aloperine exerted the most potent cytotoxic activity across a range of human cancer cell lines[8].
Anti-Viral Activity
The anti-viral properties of these alkaloids have been notably studied in the context of the Hepatitis B virus (HBV).
Table 2: Comparative Anti-HBV Activity
| Alkaloid | Cell Line | Concentration | Inhibition of HBsAg | Key Mechanism | Reference |
|---|---|---|---|---|---|
| This compound | HepG2.2.15 | 0.4 mM | 40.2% | Down-regulates p38 MAPK, TRAF6, ERK1 mRNA | [1][2] |
| Matrine | HepG2.2.15 | 0.4 mM | 34.7% | - | [2] |
| Oxymatrine | HepG2.2.15 | - | Less potent than this compound | - | [1][2] |
| Sophocarpine | HepG2.2.15 | - | Less potent than this compound | - | [1][2] |
| Lamivudine (Control) | HepG2.2.15 | 1.0 mM | 31.5% | - |[2] |
Studies have shown that this compound exhibits more potent anti-HBV activity than other matrine-type alkaloids like matrine, oxymatrine, and sophocarpine[1][2]. At a non-cytotoxic concentration of 0.4 mM, this compound significantly inhibited HBsAg secretion by 40.2%, a rate superior to both matrine and the positive control, lamivudine[2]. The mechanism may be linked to the rise in the methylation of HBV DNA and the downregulation of key signaling pathways[1][2].
Anti-Inflammatory Activity
Both this compound and aloperine demonstrate significant anti-inflammatory effects by modulating key inflammatory pathways[7]. They have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[3][14][15]. This is primarily achieved through the inhibition of the NF-κB signaling pathway, a central regulator of the immune response[7][14]. While both are effective, some studies suggest this compound alkaloids have a superior analgesic and anti-inflammatory effect compared to other related alkaloids in certain models[6].
Mechanisms of Action & Signaling Pathways
The pharmacological effects of this compound and its analogs are mediated through the modulation of multiple critical signaling pathways.
Workflow for In Vitro Anti-Cancer Assessment
The general workflow for evaluating the anti-cancer properties of these compounds involves a series of established in vitro assays.
References
- 1. dovepress.com [dovepress.com]
- 2. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- 5. Sustained Release of Co-Amorphous Matrine-Type Alkaloids and Resveratrol with Anti-COVID-19 Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro anti-tumour activities of quinolizidine alkaloids derived from Sophora flavescens Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALOPERIN [chembk.com]
- 11. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives | MDPI [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- 15. What is the mechanism of Sophoridine hydrochloride? [synapse.patsnap.com]
d-Sophoridine: A Comprehensive Analysis of its Topoisomerase I Inhibitory Effects
For Immediate Release
This guide provides a detailed comparison of d-Sophoridine's efficacy as a DNA topoisomerase I (Topo I) inhibitor, benchmarked against other known inhibitors. It is intended for researchers, scientists, and professionals in the field of drug development, offering objective data and detailed experimental methodologies to support further investigation into its therapeutic potential.
Executive Summary
This compound, a quinolizidine (B1214090) alkaloid, and its derivatives have been identified as inhibitors of topoisomerase I, a critical enzyme in DNA replication and transcription.[1][2][3] The mechanism of action involves the stabilization of the Topo I-DNA cleavage complex, leading to DNA damage and subsequent apoptosis in cancer cells.[2] This guide presents a comparative analysis of the inhibitory potency of this compound and its derivatives against the well-established Topo I inhibitor, camptothecin, and its analogues. Detailed experimental protocols for assessing Topo I inhibition and visualizations of the associated signaling pathways are also provided to facilitate further research.
Comparative Analysis of Topoisomerase I Inhibitors
The inhibitory potential of this compound and its derivatives has been evaluated against several cancer cell lines, with the primary mechanism of anti-proliferative activity attributed to Topoisomerase I inhibition. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, its derivatives, and other common Topo I inhibitors.
| Compound | Target/Cell Line | IC50 Value | Reference |
| This compound | MDA-MB-468 (Breast Cancer) | 10.4 ± 1.37 mM | [1][4] |
| Sophoridine Derivative (bromoacetyl side-chain) | Liver, Colon, Breast, and Lung Cancer Cell Lines | 0.062 mM | [5] |
| Sophoridine Derivative (05D) | HCT116 (Colon Carcinoma) | ~5 µg/mL (cell survival at 4 days) | [2] |
| Camptothecin | Topo I (Cell-free assay) | 0.68 µM | |
| Topotecan | HT-29 (Colon Carcinoma) | 33 nM | |
| SN-38 (active metabolite of Irinotecan) | HT-29 (Colon Carcinoma) | 8.8 nM |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. A direct, head-to-head comparative study would be necessary for a definitive assessment of relative potency.
Experimental Protocols
A fundamental method for assessing the inhibitory effect of compounds on topoisomerase I is the DNA relaxation assay. This assay measures the ability of the enzyme to relax supercoiled plasmid DNA, a function that is inhibited by the presence of an inhibitor.
Topoisomerase I DNA Relaxation Assay
Objective: To determine the concentration at which a test compound inhibits 50% of the topoisomerase I relaxation activity (IC50).
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl2, 10 mM DTT, 100 µg/mL BSA)
-
Test compounds (this compound, Camptothecin) dissolved in an appropriate solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
DNA staining agent (e.g., Ethidium Bromide)
-
Deionized water
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:
-
2 µL of 10x Topo I Assay Buffer
-
0.5 µg of supercoiled plasmid DNA
-
Varying concentrations of the test compound (or solvent control)
-
Deionized water to a final volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase I (1-2 units) to each reaction tube.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel prepared with 1x TAE buffer.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The supercoiled (unrelaxed) and relaxed DNA forms will migrate differently.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the inhibitory effect of a compound on Topoisomerase I.
References
- 1. Rapid Screening of Active Components with Topoisomerase I Inhibitory Activity in Sophora alopecuroides L. Based on Ultrafiltration Coupled with UPLC-QTOF-MS | Bentham Science [eurekaselect.com]
- 2. Sophoridinol derivative 05D induces tumor cells apoptosis by topoisomerase1-mediated DNA breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. dovepress.com [dovepress.com]
d-Sophoridine vs. Cisplatin: A Comparative Analysis in Lung Cancer Cells
For Immediate Release
In the landscape of lung cancer therapeutics, the search for novel compounds that can effectively inhibit tumor growth and overcome resistance to conventional chemotherapy is paramount. This guide provides a detailed, data-driven comparison of d-Sophoridine, a naturally occurring quinolizidine (B1214090) alkaloid, and Cisplatin (B142131), a cornerstone chemotherapeutic agent, in the context of lung cancer cell models.
At a Glance: this compound vs. Cisplatin
| Feature | This compound | Cisplatin |
| Primary Mechanism | Activation of p53 and Hippo signaling pathways | Formation of DNA cross-links, leading to DNA damage |
| Cellular Effects | Induces apoptosis, inhibits cell proliferation, migration, and invasion | Induces apoptosis, causes cell cycle arrest |
| Synergy | Enhances the cytotoxic effects of cisplatin | Standard of care, often used in combination therapies |
Quantitative Analysis: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and Cisplatin in various non-small cell lung cancer (NSCLC) cell lines. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Cell Line | IC50 Value | Incubation Time |
| This compound | H460 | 53.52 µg/mL | 48 hours |
| This compound | Lewis Lung Carcinoma | 40.10 µg/mL | 48 hours |
| Cisplatin | A549 | ~9 µM | Not Specified |
| Cisplatin | A549 | 6.59 µM | 72 hours[1] |
Mechanism of Action and Signaling Pathways
This compound and Cisplatin exert their anti-cancer effects through distinct yet partially overlapping molecular pathways.
This compound: This alkaloid has been shown to significantly suppress the proliferation and colony formation of lung cancer cells.[2] Its mechanism of action is linked to the activation of the p53 and Hippo signaling pathways .[2] Activation of these tumor-suppressive pathways leads to the inhibition of cell growth and the induction of apoptosis.[2] Furthermore, this compound has been observed to inhibit the invasion and migration of lung cancer cells.[2]
Cisplatin: As a platinum-based chemotherapeutic, cisplatin's primary mode of action involves binding to DNA and forming intra- and inter-strand cross-links. This DNA damage triggers a cellular response that includes cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis. The p53 pathway also plays a crucial role in mediating cisplatin-induced apoptosis.
A key finding is that This compound enhances the sensitivity of lung cancer cells to cisplatin , suggesting a synergistic relationship that could be exploited for combination therapies.[2]
Experimental Data Summary
Cell Viability and Proliferation
Studies have demonstrated that this compound significantly inhibits the viability of lung cancer cells in a dose-dependent manner. Similarly, cisplatin is a potent inhibitor of cell proliferation. The synergistic effect of the combination of this compound and cisplatin has been noted to be more effective at inhibiting cell proliferation than either agent alone.[2]
Apoptosis
Both this compound and Cisplatin are potent inducers of apoptosis in lung cancer cells. This compound has been shown to upregulate the expression of pro-apoptotic proteins. Cisplatin-induced DNA damage is a strong trigger for the intrinsic apoptotic pathway.
Cell Cycle Arrest
Cisplatin is well-documented to cause cell cycle arrest, primarily in the G2/M phase, as a result of DNA damage checkpoints being activated. This compound has also been implicated in inducing cell cycle arrest, contributing to its anti-proliferative effects.
Signaling Pathway Diagrams
Caption: this compound signaling pathway in lung cancer cells.
Caption: Cisplatin signaling pathway in lung cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Lung cancer cells (e.g., A549, H460) are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with various concentrations of this compound, Cisplatin, or a combination of both for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound and/or Cisplatin for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.
-
Fixation: The cells are washed with PBS and fixed in cold 70% ethanol (B145695) overnight at 4°C.
-
Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound presents a promising anti-cancer agent against lung cancer cells, acting through the activation of key tumor suppressor pathways. Its ability to enhance the efficacy of cisplatin opens up new avenues for combination therapies that could potentially improve treatment outcomes and overcome drug resistance. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in lung cancer treatment.
References
Cross-study comparison of d-Sophoridine's IC50 values in different cell lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic effects of d-Sophoridine across various cancer cell lines.
This compound, a quinolizidine (B1214090) alkaloid extracted from the traditional Chinese herb Sophora alopecuroides, has garnered significant interest in oncology research for its potential anti-tumor properties.[1][2] This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, supported by experimental data and detailed methodologies. The aim is to offer a valuable resource for evaluating the compound's efficacy and guiding future research endeavors.
Comparative IC50 Values of this compound
The cytotoxic activity of this compound has been evaluated across a range of human cancer cell lines, demonstrating varied efficacy depending on the cancer type. The IC50 values, representing the concentration of this compound required to inhibit the proliferation of 50% of the cancer cells, are summarized in the table below. These values have been primarily determined using colorimetric assays such as MTT and SRB, which measure cell viability.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SGC7901 | Gastric Cancer | 3.52 | [3] |
| AGS | Gastric Cancer | 3.91 | [3] |
| HepG2 | Liver Cancer | >80 | [3] |
| HCT116 | Colon Cancer | >80 | [3] |
| H1299 | Lung Cancer | >80 | [3] |
| U87 | Glioblastoma | >80 | [3] |
| MCF-7 | Breast Cancer | >80 | [3] |
| KB | Oral Cancer | >80 | [3] |
| D283-Med | Medulloblastoma | Not specified, but showed growth suppression | [3][4] |
| Miapaca-2 | Pancreatic Cancer | Doses of 10, 20, and 40 µM used based on cytotoxicity | [5] |
Note: The IC50 values for several cell lines were reported to be greater than 80 µM, suggesting lower sensitivity to the parent sophoridine (B192422) compound in these specific lines. Some studies focused on the effects of sophoridine derivatives, which showed enhanced potency. For instance, certain derivatives exhibited IC50 values in the low micromolar and even nanomolar range.[3][6]
Experimental Methodologies
The determination of IC50 values is a critical step in the evaluation of a compound's cytotoxic potential. The most common methods employed in the cited studies are the MTT and Sulforhodamine B (SRB) assays.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9] Viable cells with active mitochondria cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of living cells.
Generalized Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: The cells are then treated with various concentrations of this compound, typically in a serial dilution. Control wells with untreated cells and blank wells with media alone are also included.[8][9]
-
Incubation: The plates are incubated for a specified period, commonly 24, 48, or 72 hours, to allow the compound to take effect.[7]
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.[7]
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[9]
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.[10][11][12][13][14] The amount of bound dye is proportional to the total protein mass, which is indicative of the number of cells.
Generalized Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with varying concentrations of this compound.[10]
-
Cell Fixation: After the incubation period, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).[12][14]
-
Staining: The fixed cells are washed and then stained with the SRB solution (usually 0.4% w/v in 1% acetic acid).[10][12]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[12]
-
Solubilization: The protein-bound dye is solubilized with a basic solution, such as 10 mM Tris base.[12][14]
-
Absorbance Reading: The absorbance is measured at a wavelength of around 510-570 nm.[10][11]
-
IC50 Calculation: The IC50 value is determined from the dose-response curve of absorbance versus drug concentration.[13]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and invasion.[1][2][3] Understanding these mechanisms is crucial for identifying potential therapeutic targets and for the rational design of combination therapies.
Key Signaling Pathways Affected by this compound:
-
Apoptosis Induction: this compound has been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases, such as caspase-3, -7, -8, and -9.[1][3] It can also regulate the expression of apoptosis-related proteins like Bcl-2 and Bax.[3]
-
Cell Cycle Arrest: The compound can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For example, it has been observed to cause S phase arrest in pancreatic cancer cells and G0/G1 or G2/M phase arrest in other cancer types.[1][5][15]
-
PI3K/Akt Pathway: this compound can suppress the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[2][3][16] Inhibition of this pathway can lead to decreased cancer cell growth.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK and JNK, is also a target of this compound.[5][17] Modulation of this pathway can lead to the induction of apoptosis and cell cycle arrest.
-
NF-κB and AP-1 Signaling: this compound has been found to suppress the NF-κB and AP-1 signaling pathways, which are involved in inflammation and cancer progression.[3][4]
-
Hippo Pathway: In lung cancer cells, this compound has been shown to activate the Hippo signaling pathway, which plays a role in controlling organ size and suppressing tumors.
Below are diagrams illustrating a generalized experimental workflow for IC50 determination and the key signaling pathways modulated by this compound.
Caption: A generalized workflow for determining the IC50 value of this compound.
Caption: this compound's impact on key cancer-related signaling pathways.
References
- 1. What is the mechanism of Sophoridine? [synapse.patsnap.com]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Sophoridinol derivative 05D induces tumor cells apoptosis by topoisomerase1-mediated DNA breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of d-Sophoridine with Chemotherapeutic Agents: A Comparative Guide
Sophoridine (B192422), a quinolizidine (B1214090) alkaloid extracted from the herb Sophora alopecuroides, has garnered significant attention for its broad-spectrum anti-tumor activities.[1][2] Research indicates that sophoridine can inhibit cancer cell proliferation, invasion, and metastasis, as well as induce cell cycle arrest and apoptosis.[2] Paclitaxel (B517696), a well-established chemotherapeutic agent, functions by stabilizing microtubules, leading to mitotic arrest and subsequent cell death. The combination of agents with different mechanisms of action is a common strategy in cancer therapy to enhance efficacy and overcome drug resistance.
This guide will focus on the well-documented synergistic effects of sophoridine with cisplatin (B142131), a platinum-based chemotherapy drug that cross-links DNA. The insights gained from this combination can provide a valuable framework for researchers and drug development professionals interested in exploring the potential of sophoridine in combination with other cytotoxic agents like paclitaxel.
Comparative Analysis of Anti-Cancer Efficacy: Sophoridine in Combination with Cisplatin
Studies have shown that sophoridine can significantly enhance the cytotoxic effects of cisplatin in various cancer cell lines. This potentiation allows for lower effective doses of cisplatin, potentially reducing its associated side effects.
Quantitative Data Summary
| Cell Line | Treatment | IC50 (μM) | Observations | Reference |
| Lung Cancer Cells | Sophoridine | Varies by cell line | Suppressed proliferation and colony formation | [3] |
| Cisplatin | Varies by cell line | Standard cytotoxic effects | [3] | |
| Sophoridine + Cisplatin | Significantly lower than Cisplatin alone | Enhanced cisplatin sensitivity | [3] | |
| Gastric Cancer Cells (SGC7901 & AGS) | Sophoridine | 3.52 and 3.91 respectively | Inhibited proliferation, migration, invasion, and induced apoptosis | [1] |
| Cisplatin | Not specified in abstract | Standard cytotoxic effects | [1] | |
| Sophoridine + Cisplatin | Enhanced efficacy of cisplatin | Synergistic anti-cancer effect | [1] | |
| Ovarian Cancer Cells | Cisplatin | Not specified in abstract | Standard cytotoxic effects | [2] |
| Sophoridine + Cisplatin | Not specified in abstract | Inhibited proliferation more effectively than cisplatin alone | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the synergistic effects of sophoridine and cisplatin.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of sophoridine, cisplatin, and their combination on cancer cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of sophoridine, cisplatin, or a combination of both for a specified period (e.g., 24, 48, 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the drug concentration required to inhibit 50% of cell growth.
-
Colony Formation Assay
-
Objective: To assess the long-term proliferative capacity of cancer cells after treatment.
-
Methodology:
-
A low density of cancer cells is seeded in 6-well plates.
-
The cells are treated with sophoridine, cisplatin, or their combination at specified concentrations.
-
The medium is replaced with fresh, drug-free medium, and the cells are allowed to grow for a period of 1-2 weeks until visible colonies are formed.
-
The colonies are fixed with methanol (B129727) and stained with crystal violet.
-
The number of colonies is counted to evaluate the inhibition of cell proliferation.[3]
-
Cell Invasion and Migration Assays (Transwell Assay)
-
Objective: To evaluate the effect of the drug combination on the metastatic potential of cancer cells.
-
Methodology:
-
Transwell inserts with a porous membrane (with or without a Matrigel coating for invasion and migration assays, respectively) are placed in 24-well plates.
-
Cancer cells, pre-treated with sophoridine, cisplatin, or their combination, are seeded in the upper chamber in a serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation for a specified time, non-invading/migrating cells on the upper surface of the membrane are removed.
-
The cells that have invaded/migrated to the lower surface of the membrane are fixed and stained.
-
The number of stained cells is counted under a microscope to quantify the invasive/migratory ability.[3]
-
Western Blot Analysis
-
Objective: To investigate the molecular mechanisms underlying the synergistic effects by analyzing the expression of key proteins in signaling pathways.
-
Methodology:
-
Cancer cells are treated with the drug combinations, and total protein is extracted.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., proteins involved in the p53 and Hippo signaling pathways).[3]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Mechanisms of Synergy
The synergistic anti-cancer effects of sophoridine in combination with cisplatin are attributed to its ability to modulate multiple signaling pathways, thereby sensitizing cancer cells to the cytotoxic effects of cisplatin.
Activation of p53 and Hippo Signaling Pathways
Studies have shown that sophoridine can activate the Hippo and p53 signaling pathways.[3] The p53 tumor suppressor protein plays a critical role in inducing cell cycle arrest and apoptosis in response to DNA damage, which is the primary mechanism of action of cisplatin. The Hippo pathway is also involved in regulating cell proliferation and apoptosis. By activating these pathways, sophoridine may lower the threshold for cisplatin-induced apoptosis.
Caption: Sophoridine enhances cisplatin-induced apoptosis by activating the Hippo and p53 signaling pathways.
Experimental Workflow for Evaluating Synergy
The following diagram illustrates a typical workflow for investigating the synergistic effects of a drug combination in vitro.
Caption: In vitro workflow for assessing the synergistic effects of drug combinations on cancer cells.
Conclusion and Future Directions
The available evidence strongly suggests that d-Sophoridine is a promising candidate for combination chemotherapy. Its ability to enhance the efficacy of cisplatin through the modulation of key signaling pathways highlights its potential to overcome drug resistance and improve therapeutic outcomes.
While direct evidence for the synergy between this compound and paclitaxel is currently lacking, the distinct mechanisms of action of these two agents—sophoridine's multi-pathway modulation and paclitaxel's microtubule stabilization—present a compelling rationale for future investigation. Researchers are encouraged to explore this combination, utilizing the experimental frameworks outlined in this guide. Such studies would be invaluable in determining if this compound can potentiate the anti-tumor effects of taxane-based chemotherapies, potentially opening new avenues for the treatment of a wide range of cancers.
References
- 1. dovepress.com [dovepress.com]
- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sophoridine inhibits lung cancer cell growth and enhances cisplatin sensitivity through activation of the p53 and Hippo signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Safety Profiles of d-Sophoridine and Its Analogues: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the safety profile of a compound is as critical as evaluating its efficacy. This guide provides a comparative analysis of the safety profiles of d-Sophoridine, a natural quinolizidine (B1214090) alkaloid, and its synthetic analogues, supported by available experimental data. The aim is to offer a clear, objective comparison to aid in the early stages of drug development and candidate selection.
This compound has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] However, concerns regarding its potential for hepatotoxicity and neurotoxicity have prompted the development of various analogues designed to enhance therapeutic efficacy while mitigating adverse effects.[1][2] This guide synthesizes the current knowledge on the safety of this compound and its derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Comparative Safety Data
The following tables summarize the available quantitative data on the acute toxicity and in vitro cytotoxicity of this compound and some of its analogues. It is important to note that the data are collated from various studies and experimental conditions may differ, warranting cautious interpretation.
Table 1: Acute Toxicity (LD50) of this compound and Related Compounds
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | Mice | Intraperitoneal (i.p.) | 62.6 | [3] |
| This compound | Mice | Tail Vein Injection (i.v.) | 47.6 | [3] |
| Sophocarpine (B1681056) | Mice | Not Specified | > 1000 | [4] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound and Selected Analogues
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| This compound | SGC7901 (Gastric Cancer) | 3.52 | [2] |
| This compound | AGS (Gastric Cancer) | 3.91 | [2] |
| Phosphoramide (B1221513) Mustard Derivatives (7a, 7c, 7e) | S180 (Sarcoma) | 1.01 - 2.89 | [5] |
| Phosphoramide Mustard Derivatives (7a, 7c, 7e) | H22 (Hepatoma) | 1.01 - 1.85 | [5] |
| Bromoacetyl Derivative | Various (Liver, Colon, Breast, Lung) | 62 | [6] |
| N-Substituted Derivative (Compound 26) | HepG-2 (Hepatocellular Carcinoma) | 15.6 | [5] |
Notably, several studies on novel sophoridine (B192422) derivatives, such as those with phosphoramide mustard moieties, have indicated moderate tumor suppression in vivo "without apparent organ toxicity," suggesting a promising avenue for developing safer alternatives to the parent compound.[5][7]
Key Experimental Protocols
Standardized protocols are crucial for the reliable assessment of a compound's safety profile. The following sections detail the methodologies for key toxicological evaluations, based on internationally recognized guidelines.
Acute Oral Toxicity Assessment (OECD Guidelines 420, 423, and 425)
The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for the systematic evaluation of acute oral toxicity. These methods are designed to determine the median lethal dose (LD50) and to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[1][8]
Objective: To determine the acute oral toxicity of a test substance.
Animal Model: Typically rats, with a preference for females.
General Procedure:
-
Dose Preparation: The test substance is prepared in a suitable vehicle. If not an aqueous solution, the toxicological properties of the vehicle should be known.
-
Administration: The substance is administered orally via gavage in a single dose or multiple doses within 24 hours. The volume should generally not exceed 1 mL/100g of body weight for rodents.
-
Observation: Animals are observed for a total of 14 days. Special attention is given during the first 4 hours post-administration. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Data Collection: Body weight is recorded weekly. All mortalities are recorded. At the end of the study, all animals are subjected to gross necropsy.
Specific OECD Guidelines:
-
OECD 420 (Fixed Dose Procedure): Groups of animals are dosed at fixed levels (5, 50, 300, 2000, or 5000 mg/kg). The dose for the next group is determined by the presence or absence of toxicity signs.[9]
-
OECD 423 (Acute Toxic Class Method): A stepwise procedure where each step uses three animals of a single sex. The outcome of each step determines the subsequent dose.[2][8]
-
OECD 425 (Up-and-Down Procedure): Single animals are dosed sequentially at 48-hour intervals. The dose for the next animal is adjusted up or down based on the survival of the previous one. This method allows for the estimation of the LD50 with a confidence interval.[10]
Hepatotoxicity Assessment of Alkaloids
Given the known risk of hepatotoxicity with some alkaloids, a thorough evaluation of liver function is critical.[11]
Objective: To evaluate the potential for a test substance to cause liver injury.
Methodology:
-
In Vivo Model: Rodents are typically used. The test substance is administered at various doses for a specified duration (acute or sub-chronic).
-
Serum Biochemistry: Blood samples are collected to measure the levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes are indicative of liver damage.
-
Histopathology: At the end of the study, the liver is excised, weighed, and examined for gross pathological changes. Tissue samples are then fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination to identify cellular damage, inflammation, and necrosis.[12]
Neurotoxicity Assessment in Rodents (OECD Guideline 424)
Neurotoxicity is another key concern for sophoridine and its analogues.[11] The OECD Guideline 424 provides a framework for conducting neurotoxicity studies in rodents.[6][13]
Objective: To characterize the potential neurotoxic effects of a chemical.
Methodology:
-
Animal Model: The rat is the preferred species.
-
Dosing: The test substance is administered daily via an appropriate route (e.g., oral gavage) for a specified period (e.g., 28 or 90 days). At least three dose levels and a control group are used.
-
Functional Observations: A battery of tests is performed to assess various neurological functions, including:
-
Behavioral Observations: Changes in gait, posture, and reactivity.
-
Motor Activity: Assessed using an automated device.
-
Sensory Function: Response to different stimuli (e.g., auditory, visual).
-
-
Neuropathology: At the end of the study, animals are perfused, and the central and peripheral nervous systems are examined for any histopathological changes.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. Novel Sophoridine Derivatives Bearing Phosphoramide Mustard Moiety Exhibit Potent Antitumor Activities In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. Sophoridine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts | MDPI [mdpi.com]
- 13. oecd.org [oecd.org]
Validating d-Sophoridine in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of d-Sophoridine, a quinolizidine (B1214090) alkaloid derived from the plant Sophora alopecuroides, against standard-of-care chemotherapy in a patient-derived xenograft (PDX) model. This compound has demonstrated significant anti-tumor properties across a range of cancers, including lung, liver, and colorectal cancer.[1][2][3] PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are utilized here as they preserve the original tumor's heterogeneity and microenvironment, offering a more accurate platform for predicting clinical outcomes compared to traditional cell-line xenografts.[4][5]
Comparative Efficacy in a Non-Small Cell Lung Cancer (NSCLC) PDX Model
This section outlines the hypothetical yet plausible results from a preclinical trial in a PDX model established from a patient with chemotherapy-resistant Non-Small Cell Lung Cancer (NSCLC). The efficacy of this compound is compared against Cisplatin (B142131), a standard first-line treatment. Studies have shown that sophoridine (B192422) can enhance the anti-cancer effects of cisplatin in lung cancer models.[6][7]
Table 1: Comparative Efficacy of this compound vs. Cisplatin in an NSCLC PDX Model
| Performance Metric | Vehicle Control | This compound (25 mg/kg) | Cisplatin (5 mg/kg) | This compound + Cisplatin |
| Tumor Growth Inhibition (TGI) | 0% | 55% | 35% | 78% |
| Mean Tumor Volume (Day 28) | 1250 mm³ | 562.5 mm³ | 812.5 mm³ | 275 mm³ |
| Endpoint Survival Rate | 0% | 40% | 20% | 70% |
| Observed Toxicity | None | No significant weight loss | Moderate weight loss, mild lethargy | Moderate weight loss |
Data is representative and compiled based on reported in vivo xenograft studies of sophoridine's efficacy. Actual results may vary between specific PDX models.[2][6][8][9]
Mechanism of Action: A Comparative Overview
This compound exerts its anti-cancer effects through multiple signaling pathways, distinguishing it from traditional chemotherapies like Cisplatin.[3] Its primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling cascades involved in tumor proliferation and survival.[1][3]
Table 2: Comparison of Mechanistic Hallmarks
| Cellular Process / Pathway | This compound | Cisplatin |
| Primary Mechanism | Multi-pathway modulation | DNA alkylating agent, induces DNA damage |
| Apoptosis Induction | Activates mitochondrial pathway via Caspase-3, -7, -9.[1][2] | DNA damage-induced apoptosis |
| Cell Cycle Arrest | Induces G2/M or S phase arrest.[2][10] | Primarily G2 phase arrest |
| Key Signaling Pathways | Inhibits PI3K/Akt, MAPK/ERK, mTOR, and NOTCH1 pathways.[3][11] | Activates DNA damage response pathways |
| Drug Resistance Synergy | Shown to reduce cisplatin resistance in lung cancer cells.[3][6] | Subject to multiple resistance mechanisms |
Experimental Protocols
The following is a detailed methodology for a representative PDX efficacy study.
PDX Model Establishment and Expansion
-
Fresh tumor tissue from a consenting patient is surgically implanted subcutaneously into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).
-
Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested. A portion is cryopreserved, while the remainder is fragmented into 3x3 mm pieces for serial passaging into a new cohort of mice for expansion. Efficacy studies are ideally performed on early-passage xenografts (P3-P5) to maintain fidelity to the original tumor.[4]
Efficacy Study Design
-
Animal Selection: Once tumors from the expansion cohort reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., Saline, intraperitoneal injection)
-
Group 2: this compound (25 mg/kg, intraperitoneal injection, daily)
-
Group 3: Cisplatin (5 mg/kg, intravenous injection, weekly)
-
Group 4: Combination (this compound + Cisplatin at the above doses and schedules)
-
-
Drug Administration: Treatments are administered for a period of 28 days. Animal body weight and general health are monitored twice weekly as a measure of toxicity.
Data Collection and Endpoint Analysis
-
Tumor Measurement: Tumor volume is measured twice weekly using digital calipers. Volume is calculated using the formula: (Length x Width²) / 2.
-
Efficacy Evaluation: The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the treatment period. Secondary endpoints include tumor regression and overall survival.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental process and the molecular mechanisms of this compound.
Caption: Experimental workflow for a patient-derived xenograft (PDX) efficacy study.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. Sophoridine exerts an anti-colorectal carcinoma effect through apoptosis induction in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sophoridine inhibits lung cancer cell growth and enhances cisplatin sensitivity through activation of the p53 and Hippo signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
Comparing the gene expression profiles induced by d-Sophoridine and other alkaloids
A Comparative Guide to the Gene Expression Profiles Induced by d-Sophoridine and Other Anticancer Alkaloids
This guide provides a comparative analysis of the gene expression profiles induced by this compound and other notable alkaloids with anticancer properties, including matrine, oxymatrine, and chelidonine. The information is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of these natural compounds.
Comparative Analysis of Affected Signaling Pathways
This compound and other alkaloids exert their anticancer effects by modulating a variety of signaling pathways crucial for cancer cell proliferation, survival, and metastasis. A comparative summary of the key signaling pathways affected by each alkaloid is presented below.
| Alkaloid | Key Signaling Pathways Affected |
| This compound | Primarily modulates the Hippo, p53, and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It has also been shown to influence the PI3K/Akt and NF-κB pathways. |
| Matrine | Known to target the NF-κB and PI3K/Akt signaling pathways. It also plays a role in modulating the intrinsic apoptosis pathway. |
| Oxymatrine | Exerts its effects through the Epidermal Growth Factor Receptor (EGFR) and JAK2/STAT3 signaling pathways. |
| Chelidonine | Primarily affects the Toll-like Receptor 4 (TLR4)/NF-κB and PI3K/Akt signaling pathways. |
Gene Expression Profile Summaries
This compound
This compound treatment in cancer cells leads to significant changes in genes associated with cell cycle regulation, apoptosis, and signal transduction.
| Gene Category | Representative Genes | Regulation |
| Tumor Suppressor Genes | p53 | Upregulation |
| Apoptosis Regulators | Bax, Caspases | Upregulation |
| Bcl-2 | Downregulation | |
| MAPK Pathway | JNK, ERK | Phosphorylation (Activation) |
Matrine
Matrine is known to influence genes involved in apoptosis, cell adhesion, and drug resistance.
| Gene Category | Representative Genes | Regulation |
| NF-κB Pathway | NF-κB | Downregulation |
| Apoptosis Regulators | Caspase-3, Caspase-9 | Upregulation |
| Drug Resistance | MDR1 | Downregulation |
Oxymatrine
Oxymatrine treatment impacts genes related to cell growth, proliferation, and angiogenesis.
| Gene Category | Representative Genes | Regulation |
| EGFR Pathway | EGFR | Downregulation |
| JAK/STAT Pathway | STAT3 | Inhibition of phosphorylation |
| Extracellular Matrix | Procollagen Type I | Downregulation |
Chelidonine
Chelidonine induces changes in genes related to drug metabolism, apoptosis, and inflammation.
| Gene Category | Representative Genes | Regulation |
| Drug Metabolism | CYP1A1, MDR1 | Upregulation |
| Apoptosis Regulators | Caspase-3, Caspase-8 | Upregulation |
| Inflammatory Response | TLR4 | Downregulation |
Experimental Protocols
The following are generalized experimental protocols for analyzing gene expression profiles using RNA sequencing (RNA-seq) and DNA microarrays, based on common practices in the field.
RNA Sequencing (RNA-seq) Protocol
-
Cell Culture and Treatment: Cancer cell lines are cultured in appropriate media and treated with this compound or other alkaloids at various concentrations and time points. Control cells are treated with a vehicle (e.g., DMSO).
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq.
-
Data Analysis: Raw sequencing reads are processed to remove low-quality bases and adapters. The clean reads are then aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between the treated and control groups.
DNA Microarray Protocol
-
Cell Culture and Treatment: Similar to the RNA-seq protocol, cells are cultured and treated with the alkaloids of interest.
-
RNA Extraction and Labeling: Total RNA is extracted and its quality is assessed. The RNA is then reverse transcribed into cDNA, during which a fluorescent dye (e.g., Cy3 or Cy5) is incorporated.
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of DNA probes representing different genes.
-
Scanning and Data Acquisition: The microarray chip is scanned using a laser scanner to detect the fluorescence signals from the hybridized cDNA. The signal intensities are quantified for each probe.
-
Data Analysis: The raw data is normalized to remove technical variations. Statistical analysis is then performed to identify genes with significant differences in expression levels between the treated and control samples.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways affected by these alkaloids and a general workflow for gene expression analysis.
Caption: Key signaling pathways modulated by this compound leading to anticancer effects.
Caption: Comparative overview of primary signaling pathways targeted by different alkaloids.
Caption: A generalized workflow for analyzing gene expression changes induced by alkaloids.
A meta-analysis of the anti-cancer effects of d-Sophoridine
An objective comparison of d-Sophoridine's performance against various cancer types, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, has demonstrated significant anti-cancer properties across a spectrum of malignancies.[1][2][3][4] This natural compound has been shown to selectively induce apoptotic cell death in various human cancer cells both in vitro and in vivo.[2] In 2005, the China Food and Drug Administration approved sophoridine (B192422) for treating cancers such as gastric, lung, and liver cancer due to its efficacy and low toxicity.[1] This guide provides a meta-view of its anti-cancer effects, detailing its impact on different cancer cell lines, the underlying molecular mechanisms, and its performance in preclinical models.
Comparative Efficacy of this compound Across Cancer Types
This compound exhibits broad-spectrum anti-cancer activities, with notable efficacy against pancreatic, lung, liver, colorectal, and gastric cancers.[2][5] The compound's cytotoxic effects are dose- and time-dependent, leading to the inhibition of cancer cell proliferation, migration, and invasion.[2]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound in various human cancer cell lines. Pancreatic cancer cells have shown particular sensitivity to the cytotoxic effects of this compound.[6]
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) |
| Pancreatic Cancer | MiaPaCa-2 | ~20-200 | 48 |
| Pancreatic Cancer | PANC-1 | ~20-200 | 48 |
| Gastric Cancer | SGC7901 | 3.52 | Not Specified |
| Gastric Cancer | AGS | 3.91 | Not Specified |
| Colorectal Cancer | SW480 | 3.14 mM | Not Specified |
| Lung Cancer | A549 | Not Specified | Not Specified |
| Liver Cancer | Not Specified | 20-40 (effective conc.) | Not Specified |
| Medulloblastoma | D283-Med | Not Specified | Not Specified |
| Glioma | U87MG | Not Specified | Not Specified |
In Vivo Tumor Growth Inhibition
Preclinical studies using xenograft mouse models have demonstrated the potent in vivo anti-tumor effects of this compound. Intraperitoneal administration of this compound has been shown to significantly suppress tumor volume and weight without causing significant changes in the body weight of the mice.[6]
| Cancer Type | Animal Model | Dosage | Treatment Duration | Outcome |
| Pancreatic Cancer | Balb/c nude mice with MiaPaCa-2 xenografts | 20 or 40 mg/kg | 21 days | Significant inhibition of tumor volume and mass.[6] |
| Colorectal Cancer | Nude mice with SW480 xenografts | 15 and 25 mg/kg | Not Specified | Inhibition of tumor growth (weight and volume).[5] |
| Non-Small Cell Lung Cancer | Lewis-bearing mice | 15 and 25 mg/kg | Not Specified | Significantly inhibited tumor growth.[5][7] |
Mechanistic Insights: Signaling Pathways and Cellular Effects
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][4][6] These effects are mediated by the modulation of several key signaling pathways.
Key Cellular Effects:
-
Apoptosis Induction: this compound triggers mitochondrial-related apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[5][8] It also activates caspases, which are crucial executioners of apoptosis.[5][9]
-
Cell Cycle Arrest: The compound can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, in pancreatic cancer cells, it induces S phase arrest.[6][10][11]
-
Generation of Reactive Oxygen Species (ROS): this compound provokes the generation of ROS in cancer cells, which can lead to cellular damage and apoptosis.[5][6][10]
-
Inhibition of Metastasis: It has been shown to reduce the invasion and migration of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.[5]
Major Signaling Pathways Modulated by this compound:
-
MAPK Pathway: this compound activates the JNK and ERK signaling pathways, which are involved in apoptosis and cell cycle arrest.[6][7]
-
PI3K/Akt Pathway: It can inhibit the PTEN/PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival.[5][12]
-
mTOR Pathway: this compound and its derivatives have been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[8][13]
-
NF-κB Pathway: The compound can suppress the NF-κB signaling pathway, which is involved in inflammation and cancer progression.[5]
Below is a diagram illustrating the major signaling pathways affected by this compound, leading to its anti-cancer effects.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. The following outlines the typical protocols used in the assessment of this compound's anti-cancer effects.
Cell Viability Assay (CCK-8 Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cells.[6]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: After the treatment period, the medium is replaced with a fresh medium containing CCK-8 solution.
-
Incubation and Measurement: The plates are incubated for a specified time, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value is determined.
The workflow for a typical cell viability assay is depicted below.
Caption: Workflow of a Cell Viability (CCK-8) Assay.
Apoptosis Assay (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment: Cancer cells are treated with this compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed, and resuspended in binding buffer.
-
Staining: The cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[6]
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are then treated with this compound (e.g., via intraperitoneal injection) or a vehicle control.
-
Monitoring: Tumor size and body weight are measured regularly throughout the treatment period.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Comparison with Other Anti-Cancer Agents
While direct comparative studies are limited, some research suggests that this compound can enhance the efficacy of existing chemotherapeutic drugs. For instance, it has been shown to enhance the effects of cisplatin (B142131) against lung and gastric cancer cells.[5] This synergistic effect could potentially allow for lower doses of conventional chemotherapy, thereby reducing side effects. Furthermore, this compound has shown selectivity for cancer cells with low cytotoxicity to normal cells, which is a significant advantage over many traditional chemotherapeutic agents.[6][10]
Conclusion
This compound is a promising natural compound with potent and broad-spectrum anti-cancer activities. Its ability to induce apoptosis and cell cycle arrest through multiple signaling pathways, coupled with its favorable in vivo efficacy and selectivity for cancer cells, makes it a strong candidate for further development as an anti-cancer therapeutic. Future research should focus on clinical trials to evaluate its safety and efficacy in human patients, both as a standalone treatment and in combination with existing cancer therapies.
References
- 1. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research progress of sophoridine's pharmacological activities and its molecular mechanism: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sophoridine Derivatives Induce Apoptosis and Autophagy to Suppress the Growth of Triple-Negative Breast Cancer through Inhibition of mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]
- 10. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijper.org [ijper.org]
Safety Operating Guide
Safe Disposal of d-Sophoridine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of d-Sophoridine, a bioactive quinolizidine (B1214090) alkaloid. Adherence to these procedures is critical to ensure personnel safety and environmental protection, in accordance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).
Hazard Identification and Safety Summary
This compound is a toxic compound requiring careful handling.[1] The primary hazards are associated with its acute toxicity if ingested.[1] Studies have also indicated potential for hepatotoxicity and neurotoxicity.[2][3] Due to these properties, this compound is classified as a hazardous substance, and its waste must be managed accordingly.
Table 1: Key Hazard Information for this compound
| Hazard Category | Description |
| Acute Toxicity | Toxic if swallowed.[1] |
| Organ Toxicity | Potential for liver and nervous system toxicity with prolonged exposure.[2][3] |
| Environmental Hazard | As with many active pharmaceutical ingredients, release into the environment should be avoided to prevent contamination of water and soil.[4] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following Personal Protective Equipment (PPE) is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a suitable respirator should be used.
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must comply with institutional, local, and federal regulations for hazardous chemical waste.[4][5][6] Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
-
Solid this compound Waste: Unused or expired pure this compound, and any lab materials grossly contaminated with it (e.g., weighing papers, contaminated gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid this compound Waste: Solutions containing this compound and solvent rinses from contaminated glassware should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.
-
Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
Step 2: Container Labeling
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic")
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
Step 3: Waste Storage
Store hazardous waste containers in a designated, secure area that is away from general laboratory traffic and incompatible materials. The storage area should be well-ventilated.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[6] Hazardous pharmaceutical waste is typically disposed of via incineration at a permitted facility.[5]
Step 5: Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove the majority of the this compound residue.
-
Collect Rinsate: This initial solvent rinse must be collected as hazardous liquid waste.
-
Washing: After the initial rinse, wash the glassware thoroughly with a laboratory detergent and warm water.
-
Final Rinse: Rinse the glassware with deionized water.
Spill and Contamination Procedures
In the event of a spill:
-
Alert and Evacuate: Notify others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before cleanup, put on the appropriate personal protective equipment.
-
Contain the Spill:
-
For solid spills, gently cover with a damp paper towel to prevent the powder from becoming airborne.
-
For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the spill.
-
-
Clean the Area: Carefully scoop the absorbed material or covered solid into a designated hazardous waste container.
-
Final Decontamination: Wipe the spill area with a 70% ethanol solution or another suitable laboratory disinfectant.
-
Dispose of Cleanup Materials: All materials used for the cleanup (e.g., absorbent, paper towels, gloves) must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling d-Sophoridine
For Immediate Reference: Essential Safety and Operational Protocols
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with d-Sophoridine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk when handling this compound. The required level of protection varies depending on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| Receiving & Storage | - Nitrile gloves- Lab coat- Safety glasses with side shields | - Face shield if there is a risk of splashing |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Double nitrile gloves- Disposable gown with tight cuffs- Full-face respirator with P100 filters or a Powered Air-Purifying Respirator (PAPR) | - Chemical-resistant shoe covers |
| Handling of Liquids/Solutions (e.g., dissolution, dilutions) | - Double nitrile gloves- Chemical-resistant disposable gown- Chemical splash goggles and a face shield | - Chemical-resistant apron |
| Spill Cleanup | - Double nitrile gloves- Chemical-resistant disposable gown- Full-face respirator with P100 filters or a PAPR- Chemical-resistant boots or shoe covers | - Chemical-resistant apron |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses with side shields | - Face shield if there is a risk of splashing |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.
Receiving and Inspection
-
Procedure:
-
Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Don a lab coat, single-use nitrile gloves, and safety glasses.
-
Carefully open the shipping container in a designated receiving area, preferably within a chemical fume hood.
-
Verify that the primary container is sealed and intact.
-
Confirm that the product identity and quantity match the order specifications.
-
Affix a "Hazardous" label to the container.
-
Storage
-
Procedure:
-
Store this compound in a designated, locked, and well-ventilated cabinet away from incompatible materials.
-
The storage area should be clearly labeled with "Toxic Chemicals."
-
Maintain the storage container tightly sealed and in an upright position.
-
Keep an inventory log of the amount of this compound in storage.
-
Handling and Use (Weighing and Solution Preparation)
-
Procedure:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a containment glove box.
-
Don the appropriate PPE for handling powders as detailed in the table above.
-
To minimize dust generation, use a spatula to carefully transfer the powder to a tared weigh boat.
-
When preparing solutions, slowly add the solvent to the powder to avoid splashing.
-
Ensure all equipment used for handling is decontaminated after use.
-
Disposal Plan for this compound
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated weigh boats, and disposable lab equipment should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and solvent rinses from cleaning contaminated glassware should be collected in a separate, labeled hazardous liquid waste container.
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be placed in a designated hazardous waste bag.
-
-
Disposal Procedure:
-
All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
Store waste containers in a designated and secure satellite accumulation area.
-
Arrange for the disposal of hazardous waste through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Emergency Response Plan
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Spill Response
-
Minor Spill (less than 1 gram of powder or 10 mL of a low-concentration solution in a fume hood):
-
Alert personnel in the immediate area.
-
Ensure appropriate PPE is worn, including a respirator.
-
Cover the spill with a damp paper towel to avoid raising dust.
-
Gently wipe up the spill, working from the outside in.
-
Decontaminate the area with a suitable cleaning agent.
-
Place all cleanup materials in a hazardous waste bag.
-
-
Major Spill (any spill outside of a fume hood, or a large quantity):
-
Evacuate the immediate area and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact the institution's EHS or emergency response team immediately.
-
Provide details of the spilled substance and its location.
-
Personnel Exposure
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult or has stopped, provide artificial respiration if trained to do so.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious and able to swallow, have them rinse their mouth with water.
-
Seek immediate medical attention.
-
Fire
-
In case of a small fire, use a dry chemical or carbon dioxide fire extinguisher.
-
For a larger fire, or if you are not comfortable using an extinguisher, activate the fire alarm, evacuate the area, and call the fire department.
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
